molecular formula C15H12KN5O4 B027071 Leteprinim Potassium CAS No. 192564-13-9

Leteprinim Potassium

Cat. No.: B027071
CAS No.: 192564-13-9
M. Wt: 365.38 g/mol
InChI Key: MICLTPPSCUXHJT-UHFFFAOYSA-M
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Description

LETEPRINIM POTASSIUM is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
See also: Leteprinim (has active moiety).

Properties

IUPAC Name

potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICLTPPSCUXHJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12KN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192564-13-9
Record name Leteprinim potassium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LETEPRINIM POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Leteprinim Potassium (AIT-082): A Technical Guide on the Neuroregenerative Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Discovery, Mechanism of Action, and Preclinical & Clinical Development of a Novel Purine Derivative for Neurodegenerative Diseases

Abstract

Leteprinim Potassium, also known as AIT-082 or Neotrofin, is a synthetic hypoxanthine derivative that has been investigated as a potential therapeutic agent for neurodegenerative disorders, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the preclinical and clinical studies that have explored its neuroprotective and neuroregenerative properties. The core of its therapeutic potential lies in its ability to stimulate the synthesis and release of neurotrophic factors, thereby promoting neuronal survival, neurite outgrowth, and synaptic function. This document summarizes key quantitative data from various studies, outlines experimental methodologies, and visualizes the proposed signaling pathways.

Discovery and History

This compound (AIT-082) is a novel, metabolically stable synthetic purine analog.[1][2] It was developed by NeoTherapeutics, Inc. as a potential treatment for Alzheimer's disease.[3] The compound is chemically identified as 4-[[3-(1,6 dihydro-6-oxo-9-purin-9-yl)-1-oxypropyl] amino] benzoic acid, with the potassium salt form being used for development.[4] The primary therapeutic rationale for its development was to create an orally active, small molecule that could penetrate the blood-brain barrier and mimic the effects of endogenous neurotrophic factors, which are known to be crucial for neuronal health and have shown potential in preclinical models of neurodegeneration.[1]

Mechanism of Action

The principal mechanism of action of this compound is its ability to stimulate the synthesis and/or release of neurotrophic factors from astrocytes, and to enhance the neurotrophic activity of factors such as Nerve Growth Factor (NGF).[2][4] This leads to a cascade of downstream effects that are beneficial for neuronal function and survival.

Stimulation of Neurotrophic Factor Synthesis

In vitro studies have demonstrated that AIT-082 stimulates astrocytes to produce and release neurotrophic factors.[4] These factors, in turn, support neuronal survival and promote neurite outgrowth. This indirect mechanism of action, by targeting glial cells to create a more supportive environment for neurons, is a key feature of this compound's therapeutic profile.

Enhancement of Neurotrophic Factor Action

This compound has been shown to significantly enhance NGF-mediated neurite outgrowth from PC12 cells, a well-established model for studying neuronal differentiation.[2] This suggests that the compound not only increases the availability of neurotrophic factors but also sensitizes neurons to their effects.

Increase in Synaptic Proteins

Treatment with AIT-082 has been found to increase both the intracellular levels and the secretion of synaptophysin in PC12 cells.[5][6] Synaptophysin is a key protein component of presynaptic vesicles and is often used as a marker for synaptic density.[5][6] This finding suggests that this compound may promote synaptogenesis and enhance neurotransmitter release at the presynaptic terminal, potentially contributing to the cognitive improvements observed in animal models.[5][6]

Neuroprotection against Excitotoxicity

Beyond its neurotrophic effects, AIT-082 has demonstrated neuroprotective properties against glutamate-induced excitotoxicity in both in vitro and in vivo models.[4] This dual action of reducing neuronal damage and promoting regeneration makes it a compelling candidate for diseases with both acute and chronic neurodegenerative components.[4]

Signaling Pathways

The precise intracellular signaling pathways modulated by this compound to induce neurotrophic factor synthesis in astrocytes are not yet fully elucidated. However, based on its downstream effects, it is hypothesized to activate pathways known to be involved in neurotrophin production and neuronal growth.

Leteprinim_Potassium_Mechanism cluster_0 This compound (AIT-082) cluster_1 Astrocyte cluster_2 Neuron AIT082 This compound (AIT-082) Astrocyte Astrocyte AIT082->Astrocyte Acts on Signal_Transduction Intracellular Signaling Cascades Astrocyte->Signal_Transduction Activates NGF_BDNF Increased Synthesis & Release of Neurotrophic Factors (e.g., NGF, BDNF) Signal_Transduction->NGF_BDNF Neuron Neuron NGF_BDNF->Neuron Trophic Support Neurite_Outgrowth Enhanced Neurite Outgrowth Neuron->Neurite_Outgrowth Synaptogenesis Increased Synaptophysin & Synaptogenesis Neuron->Synaptogenesis Neuroprotection Neuroprotection (Anti-excitotoxic) Neuron->Neuroprotection

Proposed Mechanism of Action for this compound.

Preclinical Data

A substantial body of preclinical research has evaluated the efficacy of this compound in various in vitro and in vivo models of neurodegeneration and cognitive impairment.

In Vitro Studies
AssayCell LineTreatmentKey Findings
Neurite OutgrowthPC12AIT-082 + NGFSignificantly enhanced NGF-mediated neurite outgrowth.[2]
Synaptophysin LevelsPC12AIT-082 (5-50 ng/ml)Increased intracellular and secreted levels of synaptophysin.[5][6]
NeuroprotectionCortical NeuronsAIT-082 + GlutamateProtected against glutamate-induced neurotoxicity.[4]
In Vivo Studies
Animal ModelConditionDosingKey Findings
Aged MiceAge-induced memory deficits0.5-60 mg/kgImproved working memory in young mice and restored memory in mice with mild to moderate age-induced deficits.[7]
MiceCycloheximide-induced amnesia0.1-60 mg/kg (IP)Reversed cycloheximide-induced memory disruption; effect modulated by but not dependent on adrenal hormones.[8]
Animal Models of CNS InjuryStroke, Spinal Cord InjuryNot specifiedReduced neuronal damage and enhanced functional recovery.[4]

Clinical Trials

Synthesis

A novel pathway for the successful synthesis of this compound has been developed, highlighting its potential for scalable manufacturing for clinical and commercial purposes.[7]

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

A common protocol for assessing neurite outgrowth in PC12 cells, as referenced in the literature for AIT-082, involves the following steps:

  • Cell Plating: PC12 cells are seeded in collagen-coated multi-well plates at a density that allows for individual cell morphology assessment.

  • Treatment: Cells are treated with a low concentration of Nerve Growth Factor (NGF) to prime them for differentiation. This compound (AIT-082) is then added at various concentrations. Control wells receive only NGF or vehicle.

  • Incubation: The cells are incubated for a period of 48 to 96 hours to allow for neurite extension.

  • Fixation and Staining: Cells are fixed with paraformaldehyde and stained with a neuronal marker, such as beta-III tubulin, to visualize the neurites.

  • Imaging and Analysis: Images of the cells are captured using high-content imaging systems. Automated software is used to quantify neurite length, number of neurites, and branching per cell.

Neurite_Outgrowth_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis Plating Plate PC12 cells on collagen-coated plates Treatment_NGF Add low concentration of NGF Plating->Treatment_NGF Treatment_AIT082 Add this compound (AIT-082) at various concentrations Treatment_NGF->Treatment_AIT082 Incubation Incubate for 48-96 hours Treatment_AIT082->Incubation Fix_Stain Fix and stain for neuronal markers Incubation->Fix_Stain Imaging High-content imaging Fix_Stain->Imaging Quantification Quantify neurite length, number, and branching Imaging->Quantification

Workflow for a typical neurite outgrowth assay.

Conclusion

This compound (AIT-082) represents a promising therapeutic strategy for neurodegenerative diseases by targeting the endogenous neurotrophic factor systems. Its ability to stimulate the production of these crucial supportive molecules and enhance their effects, coupled with its neuroprotective properties, provides a multifaceted approach to combating the complex pathology of conditions like Alzheimer's disease. While further clinical data is needed to fully establish its efficacy in humans, the preclinical evidence strongly supports its potential as a neuroregenerative agent. The development of orally available, blood-brain barrier-penetrant small molecules like this compound remains a critical goal in the pursuit of effective treatments for neurodegeneration.

References

AIT-082: A Technical Guide to its Chemical Structure, Synthesis, and Neurotrophic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AIT-082, a novel purine derivative, has emerged as a promising agent for the treatment of neurodegenerative disorders. Identified as 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid, this small molecule is an orally active nerve growth factor (NGF) mimetic. It has been shown to stimulate the synthesis of neurotrophic factors, potentiate the effects of NGF, and promote neurite outgrowth. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the underlying signaling pathways of AIT-082's neurotrophic and memory-enhancing effects. Quantitative data from key preclinical and early-phase clinical studies are summarized, and detailed experimental protocols for relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

AIT-082 is a derivative of the purine hypoxanthine. Its chemical structure is characterized by a hypoxanthine moiety linked via a propyl-amido group to a benzoic acid.

IUPAC Name: 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid

Chemical Formula: C₁₅H₁₃N₅O₄

Molecular Weight: 327.29 g/mol

CAS Registry Number: 155416-34-1

Synthesis of AIT-082

The synthesis of AIT-082 involves a multi-step process, beginning with the alkylation of hypoxanthine followed by coupling with a protected p-aminobenzoic acid derivative. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic acid (AIT-082)

Step 1: Synthesis of 9-(3-carboxypropyl)hypoxanthine

  • To a solution of hypoxanthine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield ethyl 4-(6-oxo-1,6-dihydro-9H-purin-9-yl)butanoate.

  • Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) and stirring at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute HCl to precipitate 9-(3-carboxypropyl)hypoxanthine.

  • Filter, wash with water, and dry the product.

Step 2: Coupling with Ethyl 4-aminobenzoate

  • Dissolve 9-(3-carboxypropyl)hypoxanthine (1.0 eq) in DMF.

  • Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in DMF.

  • Add the solution of ethyl 4-aminobenzoate to the activated acid mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain ethyl 4-[[3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoate.

Step 3: Hydrolysis to AIT-082

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4 to precipitate AIT-082.

  • Filter the white precipitate, wash thoroughly with water, and then with a small amount of ethanol.

  • Dry the final product under vacuum.

Mechanism of Action and Signaling Pathways

AIT-082 exerts its neurotrophic effects primarily by acting as a nerve growth factor (NGF) mimetic and by stimulating the production of various neurotrophic factors in astrocytes.[1] This dual action leads to the potentiation of neurotrophic signaling, promoting neuronal survival, differentiation, and synaptic plasticity.

Stimulation of Neurotrophic Factor Synthesis

AIT-082 has been shown to stimulate astrocytes to produce and release several key neurotrophic factors, including:

  • Nerve Growth Factor (NGF)[1]

  • Neurotrophin-3 (NT-3)[1]

  • Fibroblast Growth Factor (FGF)[1]

  • Ciliary Neurotrophic Factor (CNTF)

  • Brain-Derived Neurotrophic Factor (BDNF)

The induction of these factors creates a supportive microenvironment for neurons, enhancing their resilience and promoting regenerative processes.

G AIT082 AIT-082 Astrocyte Astrocyte AIT082->Astrocyte Stimulates NGF NGF Astrocyte->NGF Synthesizes and Releases NT3 NT-3 Astrocyte->NT3 Synthesizes and Releases FGF FGF Astrocyte->FGF Synthesizes and Releases BDNF BDNF Astrocyte->BDNF Synthesizes and Releases CNTF CNTF Astrocyte->CNTF Synthesizes and Releases G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Seed PC12 cells on collagen-coated plates B Incubate for 24h for attachment A->B C Replace with low-serum medium B->C D Add AIT-082 +/- NGF C->D E Incubate for 48-72h D->E F Capture images E->F G Quantify neurite outgrowth F->G G A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-Synaptophysin) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition and Analysis H->I

References

Leteprinim Potassium: A Hypoxanthine Derivative for Neurotrophic and Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leteprinim potassium, also known as AIT-082, is a synthetic hypoxanthine derivative that has been investigated for its neurotrophic and neuroprotective properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, supporting preclinical data, and a summary of its clinical evaluation. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (AIT-082) is a small molecule that has demonstrated potential in preclinical models of neurodegenerative diseases. As a hypoxanthine analog, its mechanism of action is centered on the modulation of neurotrophic factor signaling and the protection of neurons from excitotoxic insults. This guide will delve into the core scientific data supporting the potential therapeutic applications of this compound.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism primarily involving the enhancement of neurotrophic factor activity and providing neuroprotection against glutamate-induced excitotoxicity.

Modulation of Neurotrophic Factor Signaling

This compound has been shown to stimulate the synthesis and release of several key neurotrophic factors from astrocytes, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Fibroblast Growth Factor (FGF). Furthermore, it potentiates the neurotrophic effects of these factors, leading to enhanced neurite outgrowth and neuronal differentiation, as observed in PC12 cells[1]. This suggests a role in promoting neuronal survival and regeneration.

The proposed signaling pathway for this neurotrophic activity involves the activation of key intracellular signaling cascades. While direct evidence for this compound is still emerging, the downstream effects on neurite outgrowth and neurotrophin potentiation strongly suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) and cAMP response element-binding protein (CREB) pathways, which are known to be crucial for neurotrophin-mediated neuronal plasticity and survival.

Leteprinim_Signaling Leteprinim This compound Astrocyte Astrocyte Leteprinim->Astrocyte Stimulates Neuron Neuron Leteprinim->Neuron Potentiates Neurotrophin Action NGF NGF Astrocyte->NGF Releases BDNF BDNF Astrocyte->BDNF Releases FGF FGF Astrocyte->FGF Releases MAPK_ERK MAPK/ERK Pathway Neuron->MAPK_ERK NGF->Neuron Acts on BDNF->Neuron Acts on FGF->Neuron Acts on CREB CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Neurotrophic Factors) CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Figure 1: Proposed signaling pathway of this compound.
Neuroprotection against Glutamate Excitotoxicity

In addition to its neurotrophic effects, this compound has been reported to protect neurons from glutamate-induced excitotoxicity. This is a critical mechanism in many neurodegenerative conditions where excessive glutamate receptor activation leads to neuronal cell death. The precise mechanism of this neuroprotective effect is under investigation but may involve the modulation of glutamate receptor function or downstream signaling cascades that mitigate excitotoxic damage.

Preclinical Data

The neurotrophic and neuroprotective properties of this compound have been evaluated in several in vitro and in vivo preclinical models.

In Vitro Studies

This compound has been shown to significantly enhance NGF-mediated neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a well-established model for studying neuronal differentiation.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

Treatment Concentration Outcome Reference

| this compound (AIT-082) | Not Specified | Significantly enhanced NGF-mediated neurite outgrowth |[1] |

Studies have indicated that this compound stimulates the synthesis of NGF, neurotrophin-3 (NT-3), and FGF in cultured astrocytes.

Table 2: Stimulation of Neurotrophic Factor Synthesis in Astrocytes

Neurotrophic Factor Effect of this compound
Nerve Growth Factor (NGF) Stimulated synthesis
Neurotrophin-3 (NT-3) Stimulated synthesis

| Fibroblast Growth Factor (FGF) | Stimulated synthesis |

In Vivo Studies

Clinical Trials

This compound has undergone early-stage clinical evaluation for Alzheimer's disease.

Table 3: Summary of Early Clinical Trial Data for this compound in Alzheimer's Disease

Trial Phase Number of Patients Dosage Key Finding Reference

| Phase I/II | 10 | 4000 mg | Improved memory in 60% of patients | Not available in search results |

It is important to note that the development of this compound for major neurodegenerative diseases appears to have been discontinued, and further large-scale clinical trial data is not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

PC12 Cell Neurite Outgrowth Assay

This protocol describes a typical method for quantifying the effect of a test compound on neurite outgrowth in PC12 cells.

Neurite_Outgrowth_Workflow cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Data Acquisition and Analysis Plate_PC12 Plate PC12 cells on collagen-coated plates Differentiate Differentiate with low-serum medium + NGF Plate_PC12->Differentiate Treat Treat cells with this compound (various concentrations) + NGF Differentiate->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix_Stain Fix and stain cells (e.g., with crystal violet or immunofluorescence) Incubate->Fix_Stain Image Capture images using microscopy Fix_Stain->Image Quantify Quantify neurite length and number (manual or automated software) Image->Quantify Analyze Analyze data and compare treated vs. control groups Quantify->Analyze ELISA_Workflow cluster_0 Astrocyte Culture and Treatment cluster_1 ELISA Procedure cluster_2 Data Analysis Culture_Astrocytes Culture primary astrocytes to confluence Treat_Astrocytes Treat astrocytes with This compound Culture_Astrocytes->Treat_Astrocytes Collect_Supernatant Collect cell culture supernatant after incubation Treat_Astrocytes->Collect_Supernatant Add_Sample Add supernatant and standards to the plate Collect_Supernatant->Add_Sample Coat_Plate Coat ELISA plate with capture antibody Coat_Plate->Add_Sample Add_Detection_Ab Add detection antibody Add_Sample->Add_Detection_Ab Add_Substrate Add substrate and develop color Add_Detection_Ab->Add_Substrate Read_Absorbance Read absorbance at specified wavelength Add_Substrate->Read_Absorbance Generate_Standard_Curve Generate standard curve Read_Absorbance->Generate_Standard_Curve Calculate_Concentration Calculate neurotrophin concentration in samples Generate_Standard_Curve->Calculate_Concentration

References

AIT-082: A Technical Guide to the Induction of Brain-Derived Neurotrophic Factor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AIT-082 (leteprinim potassium) is a synthetic, orally active purine derivative that readily crosses the blood-brain barrier and has demonstrated significant neuroregenerative and cognitive-enhancing properties in preclinical and clinical studies.[1][2] A primary mechanism of action for AIT-082 is its ability to stimulate astrocytes, the most abundant glial cells in the central nervous system, to produce and release a variety of neurotrophic factors.[2][3] While research has confirmed its role in elevating levels of Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), this guide focuses on the hypothesized induction of Brain-Derived Neurotrophic Factor (BDNF) by AIT-082.[2][4] Given that activated astrocytes are a known source of BDNF, AIT-082 presents a compelling therapeutic strategy for neurodegenerative diseases by indirectly elevating this critical neurotrophin.[5][6] This document provides a detailed overview of the proposed mechanism, experimental protocols for validation, and the key signaling pathways involved.

Proposed Mechanism of Action: Astrocyte-Mediated BDNF Production

AIT-082, an analog of hypoxanthine, acts as a nerve growth factor agonist.[2] Its core mechanism involves the activation of astrocytes, which play a crucial role in brain homeostasis and neuronal support.[3] Upon stimulation by AIT-082, astrocytes are believed to initiate intracellular signaling cascades that lead to the increased transcription and translation of neurotrophin genes.

While direct quantitative data for AIT-082's effect on BDNF is an area for active research, the mechanism is strongly supported by evidence showing that various stimuli can induce astrocytes to produce BDNF. For instance, inflammatory cytokines like TNF-α have been shown to up-regulate BDNF mRNA and protein in primary astrocytes through the activation of transcription factors such as NF-κB and C/EBPβ.[7][8] AIT-082 may engage similar or parallel pathways to achieve this effect. This astrocyte-mediated synthesis and secretion of BDNF would, in turn, provide trophic support to surrounding neurons, promoting neuronal survival, synaptic plasticity, and neurite outgrowth.

AIT082_Mechanism cluster_astrocyte Astrocyte AIT082 AIT-082 Receptor Astrocyte Surface Receptor (Hypothesized) AIT082->Receptor Binds Signaling Intracellular Second Messenger System Receptor->Signaling Activates TF Transcription Factors (e.g., NF-κB, C/EBPβ) Signaling->TF Activates Nucleus Nucleus TF->Nucleus Translocates to BDNF_mRNA BDNF mRNA Nucleus->BDNF_mRNA BDNF Gene Transcription Ribosome Ribosome BDNF_mRNA->Ribosome Translation proBDNF pro-BDNF Ribosome->proBDNF Synthesis mBDNF Mature BDNF (Secreted) proBDNF->mBDNF Processing & Secretion Neuron Neuron (Target Cell) mBDNF->Neuron Acts on

Caption: Proposed mechanism of AIT-082 inducing BDNF production in astrocytes.

Quantitative Analysis of BDNF Induction

To rigorously evaluate the efficacy of AIT-082 in inducing BDNF, a quantitative analysis is essential. The following table represents a template for a dose-response study measuring secreted BDNF from primary astrocyte cultures.

Table 1: Illustrative Dose-Response of AIT-082 on Secreted BDNF Levels (Note: Data is hypothetical and for illustrative purposes.)

AIT-082 ConcentrationMean BDNF Concentration (pg/mL)Standard Deviation (pg/mL)Fold Change vs. Control
Vehicle Control (0 µM)15.22.11.0
0.1 µM22.83.51.5
1.0 µM41.15.82.7
10.0 µM65.48.24.3
50.0 µM73.09.14.8

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effect of AIT-082 on BDNF production in vitro.

Primary Astrocyte Culture and Treatment

This protocol outlines the isolation and culture of primary astrocytes from neonatal mouse cortices, followed by treatment with AIT-082.

  • Flask Coating: Coat T75 flasks with Poly-L-lysine solution and incubate for at least 10 minutes at room temperature. Aspirate the solution and allow flasks to dry.[9]

  • Tissue Dissection: Euthanize neonatal mouse pups (P0-P2) via decapitation. Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).[9]

  • Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C to dissociate the tissue.[9]

  • Cell Plating: Neutralize trypsin with complete DMEM/F12 medium (containing 10% FBS and 1% Penicillin-Streptomycin). Filter the cell suspension through a 70-micron cell strainer. Centrifuge the suspension, resuspend the pellet, and plate the cells into the coated T75 flasks.[9]

  • Culture Maintenance: Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days. After 7-10 days, a confluent monolayer of astrocytes will form. Purify the astrocyte culture by shaking the flasks to remove microglia and oligodendrocytes.[10]

  • Seeding for Experiment: Trypsinize the purified astrocytes and seed them into 24-well plates at a density of 25,000 cells per well. Allow cells to adhere and become quiescent for 24-48 hours.[10]

  • AIT-082 Treatment: Prepare stock solutions of AIT-082. On the day of the experiment, replace the culture medium with fresh, low-serum medium containing the desired final concentrations of AIT-082 or a vehicle control.

  • Sample Collection:

    • Supernatant: For ELISA, collect the cell culture supernatant at specified time points (e.g., 24, 48, 72 hours). Centrifuge at 1000 x g for 20 minutes to remove cellular debris and store at -80°C.[2]

    • Cell Lysate: For Western Blot, wash the remaining cells with ice-cold PBS, then lyse the cells directly in RIPA buffer or a specialized acid-extraction buffer to release bound BDNF.[11] Store lysate at -80°C.

Quantification of Secreted BDNF via ELISA

This protocol uses a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to quantify BDNF in the collected culture supernatant.

  • Reagent Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards according to the kit manufacturer's instructions (e.g., Abcam ab212166, Sigma-Aldrich RAB0026).[4][12]

  • Standard Curve: Prepare a serial dilution of the BDNF standard protein to create a standard curve, typically ranging from 0 to 2000 pg/mL.[12]

  • Plate Loading: Add 100 µL of standards, controls, and astrocyte supernatant samples to the appropriate wells of the anti-BDNF antibody-coated 96-well plate.[13]

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature.[13]

  • Washing & Detection:

    • Aspirate the liquid from each well and wash 4-5 times with 1X Wash Buffer.

    • Add 100 µL of the biotinylated anti-human BDNF antibody to each well and incubate for 1 hour at room temperature.[4]

    • Wash the wells again. Add 100 µL of HRP-conjugated streptavidin solution and incubate for 45 minutes.[13]

  • Development: Wash the wells. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes, allowing a blue color to develop.[12][13]

  • Reaction Stop & Reading: Add 50 µL of Stop Solution to each well, which will turn the color to yellow. Immediately measure the optical density (OD) at 450 nm using a microplate reader.[4]

  • Calculation: Calculate the BDNF concentration in the samples by interpolating their OD values against the standard curve.

Analysis of Intracellular BDNF via Western Blot

This protocol allows for the detection and semi-quantitative analysis of intracellular pro-BDNF (~32 kDa) and mature BDNF (~14 kDa).[14]

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 14% polyacrylamide gel to ensure adequate separation of the low molecular weight mature BDNF.[14] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BDNF (e.g., goat anti-BDNF, 1:500 dilution) and a loading control antibody like β-actin (1:30,000 dilution).[14]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-goat or anti-mouse IgG) for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis on the bands corresponding to pro-BDNF and mature BDNF, normalizing the values to the loading control.

Experimental_Workflow cluster_elisa Secreted BDNF Analysis cluster_wb Intracellular BDNF Analysis Culture 1. Isolate & Culture Primary Astrocytes Treat 2. Treat Cells with AIT-082 (Dose-Response) Culture->Treat Collect 3. Collect Samples (Supernatant & Lysate) Treat->Collect ELISA 4a. Perform ELISA on Culture Supernatant Collect->ELISA WB 4b. Perform Western Blot on Cell Lysate Collect->WB Quantify 5a. Quantify BDNF (pg/mL) vs. Standard Curve ELISA->Quantify Final 6. Data Interpretation & Statistical Analysis Quantify->Final Analyze 5b. Densitometry Analysis of pro-BDNF & mature BDNF WB->Analyze Analyze->Final

Caption: In vitro workflow for assessing AIT-082's effect on BDNF production.

BDNF Signaling Pathway

Once secreted by astrocytes, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), on neurons.[15] This binding induces receptor dimerization and autophosphorylation, initiating several critical downstream signaling cascades that mediate the neuroprotective and plasticity-enhancing effects of BDNF.[16][17]

  • MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and synaptic remodeling. Activation leads to the phosphorylation of the CREB transcription factor, promoting the expression of genes involved in neuronal survival and plasticity.[15][18]

  • PI3K/Akt Pathway: This is a primary cell survival pathway. It inhibits pro-apoptotic proteins and promotes processes essential for maintaining neuronal health and size.[18][19]

  • PLCγ Pathway: This pathway leads to the generation of IP₃ and DAG, resulting in intracellular calcium release and the activation of Protein Kinase C (PKC). It plays a significant role in neurotransmitter release and synaptic plasticity.[18][19]

BDNF_Signaling cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K → Akt → mTOR TrkB->PI3K RAS Ras → Raf → MEK → ERK TrkB->RAS PLCG PLCγ → IP₃/DAG TrkB->PLCG Survival Neuronal Survival & Growth PI3K->Survival CREB CREB Activation RAS->CREB Plasticity Synaptic Plasticity (LTP) PLCG->Plasticity Gene Gene Expression CREB->Gene Gene->Survival Gene->Plasticity

References

Leteprinim Potassium and Glutamate Toxicity: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-mediated excitotoxicity is a key pathological mechanism in a variety of neurodegenerative disorders. This technical document explores the potential neuroprotective effects of Leteprinim Potassium against glutamate toxicity. While direct experimental evidence on this specific interaction is not extensively available in current scientific literature, a strong mechanistic link can be inferred from Leteprinim's primary mode of action: the elevation of neurotrophin levels. This whitepaper will first detail the established role of this compound in augmenting neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Subsequently, it will provide an in-depth analysis of the documented neuroprotective mechanisms of these neurotrophins against glutamate-induced excitotoxicity, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction to this compound and Glutamate Toxicity

This compound, a purine-hypoxanthine derivative, has been investigated for its neuroprotective properties. Its primary established mechanism is the elevation of neurotrophin levels in the brain. Neurotrophins are a family of proteins that support the survival, development, and function of neurons.

Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors leads to a pathological process known as excitotoxicity. This process is characterized by a massive influx of calcium ions into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death. Excitotoxicity is a contributing factor to neuronal loss in conditions such as stroke, traumatic brain injury, and several neurodegenerative diseases.

While direct studies specifically investigating the effects of this compound on glutamate toxicity are limited, its ability to increase neurotrophin levels provides a strong rationale for its potential neuroprotective role in this context. This document will explore this indirect but scientifically plausible mechanism.

This compound's Mechanism of Action: Neurotrophin Elevation

Leteprinim has been shown to increase the expression of several key neurotrophins, most notably Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These neurotrophins are critical for neuronal health and resilience against various insults, including excitotoxicity.

Neurotrophin-Mediated Neuroprotection Against Glutamate Toxicity

The neuroprotective effects of NGF and BDNF against glutamate-induced neuronal damage are well-documented in scientific literature. These neurotrophins activate intracellular signaling cascades that enhance neuronal survival and counteract the deleterious effects of excessive glutamate receptor stimulation.

Nerve Growth Factor (NGF) in Attenuating Glutamate Excitotoxicity

Pre-treatment with NGF has been demonstrated to significantly reduce neuronal damage caused by glutamate exposure. This protective effect is thought to be mediated, at least in part, by the stabilization of intracellular calcium levels, a key event in the excitotoxic cascade.

Study ParameterExperimental ConditionsResultsReference
Cell Type Cultured Rat Cortical NeuronsPre-treatment with recombinant human NGF (rhNGF) or mouse NGF (mNGF) for 24 hours significantly reduced glutamate-induced neuronal damage.[1]
Glutamate Exposure Brief exposure followed by incubation in glutamate-free mediumReduced cell viability by 60-70% in control cultures.[1]
NGF Treatment 24-hour pre-treatment with rhNGF or mNGFSignificantly reduced glutamate-induced neuronal damage. Also protected against NMDA- and kainate-induced damage.[1]
Calcium Imaging Fura-2 imaging to measure intracellular calcium ([Ca2+]i)NGF prevented the elevation in [Ca2+]i induced by glutamate.[2]
Cell Viability Measurement of neuron viability and lactate dehydrogenase (LDH) effluxIn the presence of 60 µg/L NGF, 59% of neurons survived in 1.6 mmol/L glutamate.[2]

This protocol is a synthesized representation of methodologies described in the cited literature[1][2].

  • Cell Culture: Primary cortical neurons are harvested from 17-day-old mouse or rat fetuses and cultured in appropriate media.

  • NGF Pre-treatment: After a set number of days in vitro (e.g., 7-10 days), cultures are pre-treated with varying concentrations of NGF (e.g., 0-100 µg/L) for 24 hours.

  • Glutamate Challenge: The culture medium is replaced with a medium containing a toxic concentration of glutamate (e.g., 0.2-1.6 mmol/L) for a brief period (e.g., 10-15 minutes).

  • Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in a glutamate-free medium for 24 hours.

  • Assessment of Cell Viability:

    • LDH Assay: Lactate dehydrogenase released into the culture medium is measured as an indicator of cell death.

    • Cell Counting: The number of viable neurons is determined using methods such as trypan blue exclusion or by counting specific neuronal populations immunolabeled for markers like NeuN.

  • Calcium Imaging (Optional): To investigate the mechanism, intracellular calcium concentrations are measured using a fluorescent calcium indicator like Fura-2 before, during, and after glutamate exposure in both NGF-treated and control cultures.

NGF_Neuroprotection cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_excess Excessive Glutamate NMDA_R NMDA Receptor Glutamate_excess->NMDA_R NGF NGF p75NTR p75NTR NGF->p75NTR Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Ca_stabilization [Ca2+]i Stabilization p75NTR->Ca_stabilization Activates signaling for Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to Ca_stabilization->Ca_influx Inhibits Neuronal_Survival Neuronal Survival Ca_stabilization->Neuronal_Survival Promotes

Brain-Derived Neurotrophic Factor (BDNF) and its Role in Counteracting Glutamate Excitotoxicity

Similar to NGF, BDNF has potent neuroprotective effects against glutamate-induced neuronal death. The signaling pathways activated by BDNF are crucial in this process and involve key kinases that regulate gene expression and protein synthesis, ultimately leading to enhanced cell survival.

Study ParameterExperimental ConditionsResultsReference
Cell Type Cultured Hippocampal NeuronsPre-incubation with BDNF for 24 hours reduced glutamate-evoked apoptotic morphology and caspase-3-like activity.[3]
BDNF Signaling Measurement of PI3-K and Ras/MAPK pathway activityBDNF transiently increased the activity of both PI3-K and Ras/MAPK pathways.[3]
Inhibition of Signaling Use of PI3-K and Ras/MAPK inhibitorsInhibition of these pathways abrogated the protective effect of BDNF against glutamate-induced neuronal death.[3]
Protein Synthesis Use of protein synthesis inhibitorsInhibition of protein synthesis also blocked the neuroprotective effects of BDNF.[3]
Anti-apoptotic Protein Levels Measurement of Bcl-2 protein levels24-hour incubation with BDNF increased Bcl-2 protein levels.[3]

This protocol is a synthesized representation of methodologies described in the cited literature[3].

  • Cell Culture: Primary hippocampal neurons are cultured for a specified period.

  • BDNF Treatment and Inhibition:

    • One set of cultures is pre-incubated with BDNF for 24 hours.

    • Other sets are co-incubated with BDNF and specific inhibitors for the PI3-K pathway (e.g., LY294002) or the Ras/MAPK pathway (e.g., PD98059).

    • A control group receives no treatment.

  • Glutamate Challenge: Cultures are exposed to a toxic concentration of glutamate.

  • Assessment of Apoptosis:

    • Nuclear Morphology: Neuronal nuclei are stained with a fluorescent dye (e.g., Hoechst 33342) to assess for apoptotic condensation.

    • Caspase-3 Activity: A fluorometric assay is used to measure the activity of caspase-3, a key executioner enzyme in apoptosis.

  • Western Blot Analysis: To confirm the activation of signaling pathways and the expression of downstream targets, protein lysates from treated and untreated cells are analyzed by Western blotting for phosphorylated forms of key pathway components (e.g., Akt, ERK) and for the levels of anti-apoptotic proteins like Bcl-2.

BDNF_Neuroprotection cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor PI3K_Pathway PI3-K Pathway TrkB_Receptor->PI3K_Pathway Activates Ras_MAPK_Pathway Ras/MAPK Pathway TrkB_Receptor->Ras_MAPK_Pathway Activates Protein_Synthesis Protein Synthesis PI3K_Pathway->Protein_Synthesis Ras_MAPK_Pathway->Protein_Synthesis Bcl2_Increase Increased Bcl-2 Protein_Synthesis->Bcl2_Increase Leads to Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Increase->Apoptosis_Inhibition Promotes

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of a compound like this compound (indirectly, via neurotrophin elevation) against glutamate toxicity.

Experimental_Workflow Start Start: Neuronal Cell Culture Pre-treatment Pre-treatment with Neurotrophic Agent (e.g., NGF, BDNF) Start->Pre-treatment Glutamate_Challenge Glutamate Excitotoxicity Challenge Pre-treatment->Glutamate_Challenge Washout Washout and Incubation Glutamate_Challenge->Washout Endpoint_Analysis Endpoint Analysis Washout->Endpoint_Analysis Cell_Viability Cell Viability Assays (LDH, Cell Counting) Endpoint_Analysis->Cell_Viability Apoptosis_Assays Apoptosis Assays (Caspase Activity, Nuclear Staining) Endpoint_Analysis->Apoptosis_Assays Mechanism_Studies Mechanistic Studies (Calcium Imaging, Western Blot) Endpoint_Analysis->Mechanism_Studies

Conclusion and Future Directions

The available scientific evidence strongly suggests that neurotrophins, particularly NGF and BDNF, play a significant role in protecting neurons from glutamate-induced excitotoxicity. Given that this compound is known to elevate the levels of these neurotrophins, it is plausible that it could confer neuroprotection against conditions where glutamate excitotoxicity is a key pathological feature.

However, to establish a direct link, further research is warranted. Future studies should focus on:

  • Directly investigating the effects of this compound on neuronal cultures challenged with glutamate. This would involve assessing cell viability, apoptosis, and key excitotoxicity markers in the presence of this compound.

  • In vivo studies using animal models of glutamate excitotoxicity. This would allow for the evaluation of this compound's efficacy in a more complex biological system.

  • Elucidating the precise downstream signaling events modulated by this compound that contribute to neuroprotection.

References

Leteprinim Potassium: An Indirect Modulator of Potassium Channels via Neurotrophic Factor Upregulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide explores the relationship between Leteprinim Potassium (AIT-082) and potassium channel modulation. Contrary to direct channel interaction, this document posits that this compound's influence on potassium channels is indirect, mediated by its primary mechanism of action: the upregulation of neurotrophic factors. This guide will detail the established neuroprotective properties of this compound, the capacity of neurotrophic factors to modulate ion channel activity, and the potential downstream effects on potassium channels.

Introduction: Reframing the Question of Potassium Channel Modulation

This compound is a synthetic purine derivative recognized for its neuroprotective and cognitive-enhancing properties.[1][2] While its development for major neurodegenerative diseases like Alzheimer's and Parkinson's has been discontinued, its mechanism of action remains a subject of scientific interest.[3][4] An initial review of the scientific literature reveals no direct evidence of this compound acting as a classical potassium channel blocker or opener. However, a deeper analysis of its biological activity suggests an indirect, yet potentially significant, role in modulating potassium channel function.

This guide will provide a comprehensive overview of this compound's established mechanism of action and explore the scientifically supported hypothesis that its effects on neuronal excitability may be, in part, due to the downstream influence of the neurotrophic factors it upregulates on various potassium channels.

Primary Mechanism of Action: A Neurotrophic Factor Modulator

This compound's primary therapeutic potential stems from its ability to stimulate the production of key neurotrophic factors. Specifically, it has been shown to:

  • Increase Nerve Growth Factor (NGF) mRNA production: This has been observed in the basal forebrain, a region critical for cognitive function.[1]

  • Induce Brain-Derived Neurotrophic Factor (BDNF) mRNA production: This effect has been noted following spinal cord lesions, suggesting a role in neuronal repair and plasticity.[1]

These neurotrophic factors are crucial for neuronal survival, differentiation, and synaptic plasticity. The ability of this compound to enhance their production is the cornerstone of its neuroprotective effects, including the reduction of glutamate toxicity in cultured hippocampal neurons.[1]

The Link to Potassium Channels: An Indirect Signaling Cascade

While this compound does not directly bind to or block potassium channels, the neurotrophic factors it upregulates have been demonstrated to modulate the activity of these channels. This creates a signaling cascade where this compound acts as an upstream initiator of a process that ultimately results in altered potassium channel function.

The following diagram illustrates this proposed indirect signaling pathway:

Leteprinim_Potassium_Signaling_Pathway Leteprinim This compound Neurotrophic_Factors Increased Production of Neurotrophic Factors (NGF, BDNF) Leteprinim->Neurotrophic_Factors stimulates Potassium_Channels Modulation of Potassium Channel Activity (e.g., Kv1.3, BK channels) Neurotrophic_Factors->Potassium_Channels modulates Neuronal_Effects Downstream Neuronal Effects (e.g., altered excitability, neuroprotection) Potassium_Channels->Neuronal_Effects leads to

Figure 1: Proposed indirect signaling pathway of this compound's influence on potassium channels.

Evidence for Neurotrophic Factor-Mediated Potassium Channel Modulation

Several studies have established the ability of NGF and BDNF to alter the function of various potassium channels:

  • BDNF and Kv1.3 Channels: Acute application of BDNF has been shown to suppress the activity of the Shaker-type voltage-gated potassium channel Kv1.3 through tyrosine phosphorylation.

  • NGF and NT-3 Activation of BK Channels: Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3) have been demonstrated to activate large-conductance Ca2+-activated potassium channels (BK channels) in cortical neurons. This effect is rapid and suggests a direct modulation of channel activity independent of gene expression.

These findings support the hypothesis that the increased levels of NGF and BDNF induced by this compound could, in turn, modulate the activity of these and other potassium channels, thereby influencing neuronal excitability and contributing to its overall neuroprotective effects.

Quantitative Data and Experimental Protocols: A Necessary Clarification

Due to the indirect nature of this compound's influence on potassium channels, there is a lack of quantitative data (e.g., IC50, EC50 values) and specific experimental protocols (e.g., patch-clamp studies) directly investigating this interaction. The available research has focused on its neurotrophic effects.

Therefore, the following sections on quantitative data and experimental protocols are presented to guide future research in this area, based on the methodologies used to study the effects of neurotrophic factors on potassium channels.

Proposed Future Research: Quantitative Analysis

To establish a definitive quantitative link, future studies would need to measure the effects of this compound on potassium channel currents in relevant neuronal populations. A suggested approach is outlined in the table below.

Parameter Experimental Model Measurement Technique Expected Outcome
Change in K+ Current DensityPrimary cortical neurons or hippocampal neuronsWhole-cell patch-clampQuantification of current changes after acute and chronic this compound application.
Shift in Voltage-Dependence of Activation/InactivationHEK293 cells expressing specific K+ channel subtypes (e.g., Kv1.3, BK)Voltage-clamp protocolsDetermination of biophysical changes in channel gating properties.
IC50/EC50 for Indirect ModulationNeuronal cell linesDose-response analysis of this compound's effect on K+ currentsEstimation of the potency of the indirect modulation.
Methodological Framework for Future Investigation

The following experimental workflow outlines a potential approach to investigate the indirect modulation of potassium channels by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., primary neurons, HEK293 cells) Leteprinim_Treatment 2. This compound Treatment (various concentrations and durations) Cell_Culture->Leteprinim_Treatment Patch_Clamp 3. Electrophysiology (Whole-cell patch-clamp) Leteprinim_Treatment->Patch_Clamp Neurotrophin_Measurement Parallel Experiment: Measure NGF/BDNF levels (ELISA, qPCR) Leteprinim_Treatment->Neurotrophin_Measurement Data_Analysis 4. Data Analysis (Current-voltage relationships, gating kinetics) Patch_Clamp->Data_Analysis Correlation 5. Correlational Analysis Data_Analysis->Correlation Neurotrophin_Measurement->Correlation

References

Methodological & Application

Application Notes and Protocols: Leteprinim Potassium in Primary Cortical Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim Potassium (formerly known as Neotrofin) is a purine-hypoxanthine derivative recognized for its neurotrophic properties. It has been shown to elevate levels of neurotrophins, such as Nerve Growth Factor (NGF), in animal models.[1] This activity suggests its potential as a therapeutic agent for neurodegenerative disorders and nerve injury. Primary cortical neuron cultures are a fundamental in vitro model system for studying neuronal physiology, neurotoxicity, and the efficacy of neuroprotective compounds. These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its neuroprotective effects, mechanism of action related to sAPPα release, and its influence on neurite outgrowth.

Key Applications

  • Neuroprotection Assays: Assessing the ability of this compound to protect primary cortical neurons from various insults, such as excitotoxicity, oxidative stress, or amyloid-beta (Aβ) toxicity.

  • Mechanism of Action Studies: Investigating the signaling pathways involved in this compound-mediated neuroprotection, including the potential modulation of α-secretase activity and the subsequent release of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα).

  • Neurite Outgrowth Analysis: Quantifying the effect of this compound on the growth and extension of neurites, a key process in neuronal development and regeneration.

Data Presentation

Table 1: Summary of Expected Quantitative Outcomes
ExperimentKey Parameter MeasuredExpected Effect of this compoundExample Data Point (Hypothetical)
Neuroprotection Assay (MTT) Cell Viability (%)Increased viability in the presence of a neurotoxin75% viability with Toxin + Leteprinim vs. 50% with Toxin alone
sAPPα Release Assay (ELISA) sAPPα Concentration (pg/mL)Increased sAPPα in culture supernatant500 pg/mL with Leteprinim vs. 200 pg/mL in control
Neurite Outgrowth Assay Total Neurite Length (µm/neuron)Increased neurite length150 µm/neuron with Leteprinim vs. 100 µm/neuron in control
Immunofluorescence for Synaptic Markers Synaptophysin puncta density (puncta/100µm)Increased density of synaptic markers30 puncta/100µm with Leteprinim vs. 18 puncta/100µm in control

Experimental Protocols

Primary Cortical Neuron Culture

This protocol outlines the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E16 mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)

  • Culture plates/dishes coated with Poly-D-Lysine (or other suitable attachment factors)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryonic cortices in ice-cold dissection medium.

  • Mince the cortical tissue and incubate in the digestion solution at 37°C.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • Perform partial media changes every 2-3 days.

Neuroprotection Assay

This protocol describes how to assess the neuroprotective effects of this compound against a neurotoxic insult.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution

  • Neurotoxic agent (e.g., Glutamate, H2O2, or Aβ oligomers)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Pre-treat the primary cortical neuron cultures with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Introduce the neurotoxic agent to the cultures (with and without this compound).

  • Incubate for the duration required to induce cell death (e.g., 24 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability relative to untreated control cultures.

sAPPα Release Assay

This protocol details the measurement of soluble amyloid precursor protein-alpha (sAPPα) in the culture medium.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution

  • Conditioned culture medium

  • sAPPα ELISA kit

  • Plate reader

Procedure:

  • Treat the primary cortical neuron cultures with this compound for the desired time period (e.g., 24-48 hours).

  • Collect the conditioned culture medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Perform the sAPPα ELISA on the supernatant according to the kit manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of sAPPα based on the standard curve.

Neurite Outgrowth Assay

This protocol provides a method for quantifying changes in neurite length following treatment with this compound.

Materials:

  • Primary cortical neuron cultures (plated at a lower density)

  • This compound stock solution

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Treat the primary cortical neuron cultures with this compound shortly after plating (e.g., at DIV 1-2).

  • Incubate the cultures for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.

  • Acquire images of the neurons using a microscope.

  • Use image analysis software to trace and measure the length of neurites for a significant number of neurons per condition.

  • Calculate the average total neurite length per neuron.

Visualizations

Leteprinim_Potassium_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Leteprinim_Potassium Leteprinim Potassium Receptor Putative Receptor/ Target Leteprinim_Potassium->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Alpha_Secretase α-Secretase (ADAM10/17) APP APP Alpha_Secretase->APP Cleaves sAPP_alpha sAPPα (Soluble) APP->sAPP_alpha Signaling_Cascade->Alpha_Secretase Upregulates/ Activates Gene_Expression Neurotrophin Gene Expression Signaling_Cascade->Gene_Expression Promotes Neurotrophin_Release Neurotrophin Release (e.g., NGF) Gene_Expression->Neurotrophin_Release Neuroprotection Neuroprotection & Neurite Outgrowth Neurotrophin_Release->Neuroprotection sAPP_alpha->Neuroprotection Experimental_Workflow Start Primary Cortical Neuron Culture (E16-E18) Treatment Treat with This compound (DIV 7-10) Start->Treatment Insult Introduce Neurotoxic Insult Treatment->Insult Collect_Supernatant Collect Supernatant for sAPPα ELISA Treatment->Collect_Supernatant Neurite_Outgrowth Fix and Stain for Neurite Outgrowth Analysis (DIV 3-4) Treatment->Neurite_Outgrowth Viability_Assay Perform Cell Viability Assay (e.g., MTT) Insult->Viability_Assay Analysis Data Analysis and Quantification Collect_Supernatant->Analysis Viability_Assay->Analysis Neurite_Outgrowth->Analysis Logical_Relationship cluster_effects Observed Cellular Effects cluster_outcomes Functional Outcomes Leteprinim This compound Treatment sAPP Increased sAPPα Release Leteprinim->sAPP Neurotrophins Increased Neurotrophin Levels Leteprinim->Neurotrophins Neuroprotection Neuroprotection sAPP->Neuroprotection Neurotrophins->Neuroprotection Neurite_Outgrowth Enhanced Neurite Outgrowth Neurotrophins->Neurite_Outgrowth

References

Application Notes and Protocols for the Investigation of Potassium Channel Modulators in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potassium channels are crucial regulators of neuronal excitability, and their dysfunction has been implicated in the pathophysiology of Alzheimer's disease (AD). While the specific compound "Leteprinim Potassium" is not prominently documented in scientific literature for AD research, a significant body of work has focused on various other potassium channel modulators as potential therapeutic agents. These modulators can target different types of potassium channels, such as voltage-gated potassium channels (Kv), inwardly rectifying potassium channels (Kir), and calcium-activated potassium channels (KCa), to influence neuronal signaling, neuroinflammation, and synaptic plasticity. This document provides a detailed overview of the administration and evaluation of several classes of potassium channel modulators in preclinical mouse models of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies investigating the effects of various potassium channel modulators in Alzheimer's disease mouse models.

Table 1: Effects of Kv1.3 Channel Blockers on Alzheimer's-like Pathology and Cognition

Mouse ModelCompoundAdministrationKey Quantitative FindingsReference
APP/PS1PAP-15-month oral regimenReduced neuroinflammation, decreased cerebral amyloid load, enhanced hippocampal neuronal plasticity, and improved behavioral deficits.[1][1]
5xFADShK-223Intraperitoneal injectionsReduced Aβ burden, increased CD11c+ CNS mononuclear phagocytes, and shifted microglial gene expression towards a pro-phagocytic phenotype.[2][2]
5xFADPAP-13-month treatment via chowReduced Aβ pathology and corrected behavioral deficits.[3][3]

Table 2: Effects of Other Potassium Channel Modulators on Alzheimer's-like Pathology and Cognition

Mouse ModelCompound/MethodTarget ChannelAdministrationKey Quantitative FindingsReference
SAMP8α-Linolenic acid (ALA)TREK-1 (Activator)Not specifiedImproved learning and memory deficits; downregulated glutamate and NMDA receptor levels; upregulated glutamate transporter-1.[4][5][4][5]
APP/PS1AAV-CRISPRKv3.4 (Downregulation)Stereotaxic injectionAmeliorated dendritic spine loss and restored spine morphology.[6][7][8][9][6][7][8][9]
Aged Wild-TypeApaminsKCa (Blocker)Intraperitoneal injectionImproved cognitive behaviors.[10][11][10][11]
APP23None (pathological observation)BK Channel-Enhanced pressure-induced constriction of pial arteries due to reduced BK channel activity.[12][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of potassium channel modulators in AD mouse models are provided below.

Animal Models
  • APP/PS1 Mice: These transgenic mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). They develop amyloid plaques and cognitive deficits, modeling aspects of familial Alzheimer's disease.[7][9]

  • 5xFAD Mice: These mice express five familial Alzheimer's disease mutations in APP and PS1, leading to an aggressive and rapid development of amyloid pathology.[2][13]

  • SAMP8 Mice: The Senescence-Accelerated Mouse Prone 8 (SAMP8) model exhibits age-related learning and memory deficits, accompanied by increased oxidative stress and tau pathology, making it a model for sporadic AD.[4][5]

  • APP23 Mice: These mice overexpress human APP with the Swedish double mutation, leading to neuritic plaques and cerebrovascular amyloid-β accumulation.[12]

Administration of Potassium Channel Modulators
  • Oral Administration (in chow):

    • The compound (e.g., PAP-1) is mixed into the standard mouse chow at a specified concentration.

    • Mice are provided with the medicated chow ad libitum for the duration of the treatment period (e.g., 3-5 months).[1][3]

    • Food consumption and body weight should be monitored regularly to ensure proper dosing and animal health.

  • Intraperitoneal (IP) Injection:

    • The compound (e.g., ShK-223, apamin) is dissolved in a sterile vehicle (e.g., saline).

    • Mice are injected intraperitoneally with the solution at a specified dose and frequency (e.g., twice weekly).[2][10][11]

  • Stereotaxic Injection (for gene editing):

    • Mice are anesthetized and placed in a stereotaxic frame.

    • A small burr hole is drilled in the skull over the target brain region (e.g., somatosensory cortex or hippocampus).

    • An adeno-associated virus (AAV) carrying a CRISPR-Cas9 system to downregulate a specific channel (e.g., Kv3.4) is injected into the target region using a microinjection needle.[7][9]

    • Animals are allowed to recover for a period (e.g., 7 weeks) to allow for viral expression and gene editing before analysis.[9]

Behavioral Assays
  • Morris Water Maze (MWM):

    • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

    • Mice are trained over several days to find the hidden platform using spatial cues in the room.

    • Parameters measured include escape latency (time to find the platform) and path length.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

  • Novel Object Recognition (NOR):

    • Mice are habituated to an empty arena.

    • During the training phase, two identical objects are placed in the arena, and the mice are allowed to explore.

    • In the testing phase, one of the objects is replaced with a novel object.

    • The time spent exploring the novel object versus the familiar object is measured. An increased preference for the novel object indicates intact recognition memory.[10]

Pathological and Biochemical Analysis
  • Immunohistochemistry (IHC) for Amyloid Plaques:

    • Mouse brains are fixed, sectioned, and mounted on slides.

    • Sections are incubated with a primary antibody specific for amyloid-beta (e.g., 4G8).

    • A secondary antibody conjugated to a fluorescent marker or an enzyme is used for detection.

    • The number and area of amyloid plaques are quantified using microscopy and image analysis software.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:

    • Brain tissue is homogenized in appropriate buffers to extract soluble and insoluble Aβ fractions.

    • ELISA plates coated with an Aβ capture antibody are incubated with the brain homogenates.

    • A detection antibody is added, followed by a substrate to produce a colorimetric signal.

    • The concentration of Aβ40 and Aβ42 is determined by comparing the signal to a standard curve.

  • Flow Cytometry for Microglial Markers:

    • Microglia are acutely isolated from mouse brains.

    • Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD11b, CD45) and intracellular markers related to activation state or specific channels (e.g., Kv1.3).[2][14]

    • The percentage of cells expressing specific markers is quantified using a flow cytometer.[2][14]

Signaling Pathways and Visualizations

Modulation of potassium channels in the context of Alzheimer's disease affects several key signaling pathways. Below are descriptions and diagrams of these pathways and a general experimental workflow.

Experimental Workflow for Testing Potassium Channel Modulators

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potassium channel modulator in an Alzheimer's mouse model.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Analysis Animal Model Selection Select AD Mouse Model (e.g., 5xFAD, APP/PS1) Baseline Behavioral Testing Baseline Cognitive Assessment (e.g., MWM, NOR) Animal Model Selection->Baseline Behavioral Testing Control Group (Vehicle) Administer Vehicle Baseline Behavioral Testing->Control Group (Vehicle) Drug Administration Administer Potassium Channel Modulator Post-treatment Behavioral Testing Repeat Cognitive Assessment Drug Administration->Post-treatment Behavioral Testing Control Group (Vehicle)->Drug Administration Biochemical Analysis Measure Aβ levels (ELISA), Inflammatory markers Post-treatment Behavioral Testing->Biochemical Analysis Histopathological Analysis Quantify Amyloid Plaques (IHC), Synaptic Density Biochemical Analysis->Histopathological Analysis Data Analysis & Interpretation Statistical Analysis and Conclusion Histopathological Analysis->Data Analysis & Interpretation

Caption: A generalized experimental workflow for preclinical testing of potassium channel modulators in AD mouse models.

Signaling Pathway of Kv1.3 Blockade in Microglia

In Alzheimer's disease, microglia, the resident immune cells of the brain, become activated in response to amyloid-beta (Aβ) oligomers. This activation is associated with the upregulation of the Kv1.3 potassium channel. Blocking Kv1.3 has been shown to reduce the pro-inflammatory response of microglia and enhance their ability to clear Aβ.[1][13]

G cluster_0 Microglia in AD cluster_1 Therapeutic Intervention Abeta_Oligomers Aβ Oligomers Microglia_Activation Microglia Activation Abeta_Oligomers->Microglia_Activation Kv1_3_Upregulation Upregulation of Kv1.3 Microglia_Activation->Kv1_3_Upregulation Impaired_Phagocytosis Impaired Aβ Phagocytosis Microglia_Activation->Impaired_Phagocytosis Proinflammatory_Response Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) Kv1_3_Upregulation->Proinflammatory_Response Neuronal_Damage Neuronal Damage Proinflammatory_Response->Neuronal_Damage Impaired_Phagocytosis->Neuronal_Damage Kv1_3_Blocker Kv1.3 Blocker (e.g., PAP-1) Kv1_3_Blocker->Kv1_3_Upregulation Reduced_Inflammation Reduced Neuroinflammation Kv1_3_Blocker->Reduced_Inflammation Enhanced_Phagocytosis Enhanced Aβ Phagocytosis Kv1_3_Blocker->Enhanced_Phagocytosis Neuroprotection Neuroprotection Reduced_Inflammation->Neuroprotection Enhanced_Phagocytosis->Neuroprotection G cluster_0 AD Pathology cluster_1 Therapeutic Intervention Decreased_TREK1 Decreased TREK-1 Activity Increased_Glu Increased Extracellular Glutamate (Glu) Decreased_TREK1->Increased_Glu Decreased_GLT1 Decreased Glutamate Transporter-1 (GLT-1) Decreased_TREK1->Decreased_GLT1 Increased_NMDAR Increased NMDAR Activity Increased_Glu->Increased_NMDAR Excitotoxicity Excitotoxicity & Neuronal Damage Increased_NMDAR->Excitotoxicity TREK1_Activator TREK-1 Activator (e.g., α-Linolenic Acid) TREK1_Activator->Decreased_TREK1 Normalized_Glu Normalized Glu Levels TREK1_Activator->Normalized_Glu Increased_GLT1 Increased GLT-1 Expression TREK1_Activator->Increased_GLT1 Normalized_NMDAR Normalized NMDAR Activity Normalized_Glu->Normalized_NMDAR Improved_Cognition Improved Cognition Normalized_NMDAR->Improved_Cognition Increased_GLT1->Improved_Cognition

References

Application Notes and Protocols: Leteprinim Potassium in Animal Models of Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leteprinim Potassium (formerly known as AIT-082 or Neotrofin) is a small molecule hypoxanthine derivative that has been investigated for its neuroprotective and neuroregenerative properties. Initially explored for Alzheimer's disease, its development was later directed towards peripheral neuropathy, particularly chemotherapy-induced peripheral neuropathy (CIPN)[1][2]. As a modulator of nerve growth factor (NGF) production and release, this compound presents a promising therapeutic strategy to mitigate the debilitating symptoms of nerve damage, such as pain, numbness, and tingling.[1]

These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of peripheral neuropathy. The protocols outlined below are based on established methodologies for inducing and assessing peripheral neuropathy in rodents and serve as a guide for researchers investigating the therapeutic efficacy of neuroprotective compounds like this compound.

Proposed Mechanism of Action: NGF Modulation

This compound is classified as a nerve growth factor modulator[1]. It is hypothesized to exert its neuroprotective effects by stimulating the synthesis and release of neurotrophic factors, such as Nerve Growth Factor (NGF), from astrocytes and other glial cells. This increase in local neurotrophic support is believed to enhance neuronal survival, promote nerve fiber regeneration, and restore normal sensory function in the context of peripheral nerve damage.

Leteprinim_Potassium_Signaling_Pathway cluster_0 Glial Cell (Astrocyte) cluster_1 Sensory Neuron This compound This compound Increased NGF Synthesis & Release Increased NGF Synthesis & Release This compound->Increased NGF Synthesis & Release NGF NGF Increased NGF Synthesis & Release->NGF Acts on TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds to PI3K/Akt Pathway PI3K/Akt Pathway TrkA Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkA Receptor->MAPK/ERK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Reduced Apoptosis Reduced Apoptosis PI3K/Akt Pathway->Reduced Apoptosis Axon Regeneration Axon Regeneration MAPK/ERK Pathway->Axon Regeneration

Figure 1: Proposed signaling pathway for this compound in neuronal protection.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a preclinical study evaluating this compound in a rodent model of paclitaxel-induced peripheral neuropathy. This data is for illustrative purposes to demonstrate the expected outcomes and endpoints in such a study.

ParameterNeuropathy Model + VehicleNeuropathy Model + this compound (10 mg/kg)Neuropathy Model + this compound (30 mg/kg)Healthy Control
Mechanical Paw Withdrawal Threshold (g) 2.5 ± 0.46.8 ± 0.710.2 ± 1.114.5 ± 1.5
Thermal Paw Withdrawal Latency (s) 5.1 ± 0.68.9 ± 0.811.5 ± 1.013.2 ± 1.2
Sensory Nerve Conduction Velocity (m/s) 35.2 ± 2.145.8 ± 2.552.1 ± 2.358.6 ± 2.0
Intraepidermal Nerve Fiber Density (fibers/mm) 8.5 ± 1.215.3 ± 1.819.7 ± 2.122.4 ± 2.5
Spinal Cord TNF-α Levels (pg/mg protein) 150.4 ± 12.695.7 ± 9.868.3 ± 7.545.2 ± 5.1
Spinal Cord IL-10 Levels (pg/mg protein) 32.1 ± 4.565.9 ± 6.288.4 ± 7.9105.3 ± 9.3

Experimental Workflow

The evaluation of this compound in an animal model of peripheral neuropathy typically follows a standardized workflow to ensure robust and reproducible results.

Experimental_Workflow start Start acclimatization Animal Acclimatization (7-14 days) start->acclimatization baseline Baseline Behavioral Testing (von Frey, Plantar Test) acclimatization->baseline induction Induction of Peripheral Neuropathy (e.g., Paclitaxel Administration) baseline->induction treatment Initiation of this compound or Vehicle Treatment induction->treatment behavioral_monitoring Weekly Behavioral Monitoring treatment->behavioral_monitoring endpoint_electro Endpoint Electrophysiology (Nerve Conduction Velocity) behavioral_monitoring->endpoint_electro endpoint_tissue Tissue Collection (Spinal Cord, DRG, Skin) endpoint_electro->endpoint_tissue histology Histological Analysis (IENFD) endpoint_tissue->histology biochemistry Biochemical Analysis (ELISA, Western Blot) endpoint_tissue->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

Reagents:

  • Paclitaxel (e.g., from Sigma-Aldrich)

  • Cremophor EL (e.g., from Sigma-Aldrich)

  • Ethanol (99.9%)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare the paclitaxel solution by dissolving it in a 1:1 mixture of Cremophor EL and ethanol to a stock concentration of 6 mg/mL.

  • On the day of injection, dilute the paclitaxel stock solution with sterile saline to a final concentration of 2 mg/mL.

  • Administer paclitaxel via intraperitoneal (i.p.) injection at a dose of 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.

  • The control group receives injections of the vehicle (Cremophor EL, ethanol, and saline mixture) on the same schedule.

  • Monitor animals for signs of distress and weight loss. The development of peripheral neuropathy is typically assessed starting from day 7 post-final injection.

Behavioral Assessment of Neuropathic Pain

Apparatus:

  • Set of calibrated von Frey filaments (e.g., Ugo Basile)

  • Elevated wire mesh platform

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual compartments on the wire mesh platform for at least 15-20 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.

  • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Apparatus:

  • Plantar test apparatus (e.g., Ugo Basile) with a radiant heat source

  • Glass floor enclosure

Procedure:

  • Acclimate the rats to the testing apparatus by placing them in the enclosure for 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and record the time until the rat withdraws its paw (paw withdrawal latency).

  • A cut-off time of 20-25 seconds is typically used to prevent tissue damage.

  • Perform at least three measurements per paw, with a minimum of 5 minutes between measurements.

Electrophysiological Assessment: Nerve Conduction Velocity (NCV)

Apparatus:

  • Electrophysiology recording system with stimulating and recording electrodes

  • Anesthesia machine (e.g., for isoflurane)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature at 37°C.

  • For sensory NCV of the caudal nerve, place the stimulating electrodes at the base of the tail and the recording electrodes more distally along the tail.

  • Deliver a supramaximal electrical stimulus and record the resulting compound nerve action potential.

  • Measure the latency of the potential and the distance between the stimulating and recording electrodes.

  • Calculate the NCV by dividing the distance by the latency.

Histological Analysis: Intraepidermal Nerve Fiber Density (IENFD)

Reagents:

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Sucrose solutions (20% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Primary antibody: anti-Protein Gene Product 9.5 (PGP9.5)

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • At the study endpoint, euthanize the animals and collect a skin biopsy from the plantar surface of the hind paw.

  • Fix the tissue in 4% paraformaldehyde overnight at 4°C.

  • Cryoprotect the tissue by sequential immersion in 20% and 30% sucrose solutions.

  • Embed the tissue in OCT compound and freeze.

  • Cut 50 µm thick sections using a cryostat.

  • Perform immunohistochemistry using an antibody against PGP9.5 to label nerve fibers.

  • Visualize the stained sections using a fluorescence microscope.

  • Quantify the number of nerve fibers crossing the dermal-epidermal junction and express the data as fibers per millimeter of epidermal length.

Conclusion

This compound, with its proposed mechanism as a nerve growth factor modulator, represents a viable candidate for the treatment of peripheral neuropathy. The protocols detailed in these application notes provide a framework for the preclinical evaluation of its efficacy in animal models. By employing a combination of behavioral, electrophysiological, and histological endpoints, researchers can robustly assess the neuroprotective and restorative potential of this compound and similar compounds, paving the way for their potential clinical application.

References

Leteprinim Potassium in Traumatic Brain Injury Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of Leteprinim Potassium's known neuroprotective functions and offers a hypothetical, yet detailed, application note and experimental protocol for its investigation in a preclinical TBI model. This information is intended to guide researchers in designing studies to explore the therapeutic potential of this compound for TBI.

Mechanism of Action

This compound is understood to exert its neuroprotective and neuroregenerative effects through a multi-faceted approach. Its primary mechanisms of action are believed to be:

  • Stimulation of Neurotrophic Factor Synthesis: this compound has been shown to stimulate astrocytes to produce and release various neurotrophic factors, including nerve growth factor (NGF) and neurotrophin-3 (NT-3). These factors are crucial for neuronal survival, growth, and differentiation, and their upregulation may help mitigate the neuronal loss and axonal damage that occurs following a traumatic brain injury.

  • Protection Against Glutamate Excitotoxicity: The compound has demonstrated a protective effect against glutamate-induced neurotoxicity in vitro and in vivo. Glutamate excitotoxicity is a major contributor to secondary injury cascades in TBI, where excessive glutamate release leads to neuronal cell death. By counteracting this, this compound could potentially reduce the extent of secondary brain damage.

  • Enhancement of Neuronal Sprouting and Synaptic Plasticity: By promoting the outgrowth of neurites and increasing the production of synaptophysin, a protein associated with synaptic vesicles, this compound may enhance neuronal sprouting and functional recovery over a longer period following CNS injury.

These mechanisms suggest that this compound could address key pathological features of TBI, including neuronal death, inflammation, and impaired cognitive function.

Signaling Pathway

The proposed signaling pathway for this compound involves the stimulation of astrocytes, which in turn release neurotrophic factors that act on neurons to promote survival and growth.

Leteprinim_Signaling_Pathway cluster_outcomes Neuroprotective Outcomes Leteprinim This compound (AIT-082) Astrocyte Astrocyte Leteprinim->Astrocyte Stimulates Neuron Neuron Leteprinim->Neuron Protects against Glutamate Excitotoxicity Astrocyte->Neuron Releases Neurotrophic Factors (e.g., NGF, NT-3) Survival Neuronal Survival Neuron->Survival Growth Neurite Outgrowth Neuron->Growth Plasticity Synaptic Plasticity Neuron->Plasticity TBI_Workflow cluster_pre_tbi Pre-Injury Phase cluster_tbi Injury and Treatment Phase cluster_post_tbi Post-Injury Assessment Phase Baseline Baseline Behavioral Testing (e.g., NSS) TBI Induce TBI (CCI Model) Baseline->TBI Treatment Administer this compound or Vehicle (daily for 7 days) TBI->Treatment Behavior Post-TBI Behavioral Testing (24h, 7d, 14d) Treatment->Behavior Histology Histological Analysis at 14d (Lesion Volume, Neuronal Survival) Behavior->Histology Biochem Biochemical Analysis at 7d (Neurotrophic Factors) Behavior->Biochem

Application of Potassium Channel Modulators in Parkinson's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms.[1][2][3] While current therapies primarily focus on managing symptoms, there is a critical need for disease-modifying treatments that can slow or halt the neurodegenerative process.[2][3][4] Emerging evidence points to the dysfunction of potassium (K+) channels as a significant contributor to the pathogenesis of PD, making them a promising therapeutic target.[1][2][3] Potassium channels are crucial regulators of neuronal excitability, neurotransmitter release, and cellular homeostasis.[1][2][5][6] Their modulation presents a novel strategy for protecting dopaminergic neurons and alleviating PD symptoms.

These application notes provide a comprehensive overview of the use of potassium channel modulators in preclinical Parkinson's disease models. We will delve into the key potassium channels implicated in PD, summarize the effects of their modulation, and provide detailed protocols for inducing and assessing PD in widely used animal models.

Key Potassium Channel Targets in Parkinson's Disease

Several families of potassium channels have been identified as potential therapeutic targets in the context of Parkinson's disease. These include ATP-sensitive potassium (K-ATP) channels, voltage-gated potassium (Kv) channels, and small-conductance calcium-activated potassium (SK) channels.

ATP-Sensitive Potassium (K-ATP) Channels

K-ATP channels are metabolic sensors that link cellular energy status to membrane excitability. They are highly expressed in the substantia nigra.[7] The opening of these channels can be neuroprotective, particularly under conditions of metabolic stress, by reducing energy consumption.[7]

Voltage-Gated Potassium (Kv) Channels

Kv channels are a diverse group of channels that regulate the shape and frequency of action potentials. In Parkinson's disease, the Kv1.3 channel has been implicated in microglia-mediated neuroinflammation.[8][9] Upregulation of Kv1.3 is observed in activated microglia in PD models, and its blockade can dampen the inflammatory response.[9]

Small-Conductance Calcium-Activated Potassium (SK) Channels

SK channels are involved in the afterhyperpolarization that follows an action potential, thus regulating firing patterns of dopaminergic neurons.[1] Blockade of SK channels can increase the excitability of these neurons, which may compensate for the loss of dopamine in Parkinson's disease.[1]

Data on Potassium Channel Modulators in Parkinson's Disease Models

The following tables summarize the effects of various potassium channel modulators in preclinical models of Parkinson's disease.

Table 1: Effects of K-ATP Channel Modulators in PD Models

CompoundModelRoute of AdministrationKey FindingsReference
IptakalimRat MCAO model of cerebral ischemia/reperfusionIntravenousNeuroprotective effects, inhibition of apoptotic cell death.[10]
DiazoxideIn vitro modelsN/AProtects neurons from metabolic stress.[7]

Table 2: Effects of Kv Channel Modulators in PD Models

CompoundModelRoute of AdministrationKey FindingsReference
PAP-1 (Kv1.3 blocker)MPTP, α-synPFF, and MitoPark in vivo modelsN/AReverses upregulation of Kv1.3 channel activity.[9]
4-Aminopyridine (Broad-spectrum Kv channel blocker)6-OHDA-induced ratsN/AAttenuates functional asymmetry in apomorphine-induced rotational test.[1]

Table 3: Effects of SK Channel Modulators in PD Models

CompoundModelRoute of AdministrationKey FindingsReference
Apamin (SK channel blocker)Midbrain culture model, MPTP/6-OHDA modelsN/AProtects dopaminergic neurons, increases striatal dopamine levels.[1]

Experimental Protocols

Detailed methodologies for inducing and evaluating Parkinson's disease in animal models are crucial for testing the efficacy of potassium channel modulators.

MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease.[11][12][13][14]

Protocol:

  • Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[15]

  • MPTP Administration:

    • Acute Regimen: Four intraperitoneal (i.p.) injections of MPTP hydrochloride (10-20 mg/kg) are administered at 2-hour intervals.[15]

    • Subacute Regimen: One i.p. injection of MPTP (30 mg/kg) daily for 5 consecutive days.[15]

    • Chronic Regimen: Twice-weekly i.p. injections of MPTP (25 mg/kg) along with probenecid (250 mg/kg) for 5 weeks.[15]

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

  • Neurochemical Analysis:

    • High-Performance Liquid Chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

  • Histological Analysis:

    • Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

6-OHDA-Induced Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) model is another popular neurotoxin-based model that produces a reliable and robust lesion of the nigrostriatal dopamine system.[16][17][18] Since 6-OHDA does not cross the blood-brain barrier, it must be injected directly into the brain.[17]

Protocol:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • 6-OHDA Administration:

    • Under stereotaxic surgery, 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB), substantia nigra pars compacta (SNc), or the striatum.[17]

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotation Test: To assess the degree of dopamine depletion. Unilateral lesion leads to rotational behavior.[19]

    • Cylinder Test: To evaluate forelimb akinesia.

  • Neurochemical and Histological Analysis:

    • Similar to the MPTP model, HPLC and TH immunohistochemistry are used to quantify the extent of the dopaminergic lesion.

Signaling Pathways and Experimental Workflows

Mechanism of MPTP-Induced Neurotoxicity

The following diagram illustrates the pathway by which MPTP leads to the death of dopaminergic neurons.

MPTP_Neurotoxicity cluster_outside Blood-Brain Barrier cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_A MPTP MPTP->MPTP_A Crosses BBB MAOB MAO-B MPTP_A->MAOB MPDP MPDP+ MPP MPP+ MPDP->MPP MPP_N MPP+ MPP->MPP_N Released and taken up by DAT MAOB->MPDP DAT DAT MPP_N->DAT Mitochondria Mitochondria (Complex I Inhibition) DAT->Mitochondria ROS ↑ ROS Mitochondria->ROS ATP ↓ ATP Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: MPTP crosses the blood-brain barrier and is metabolized to MPP+ in astrocytes, which then selectively enters dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction and cell death.

Role of Kv1.3 in Microglial Activation and Neuroinflammation

This diagram shows the proposed role of the Kv1.3 potassium channel in the inflammatory response of microglia in Parkinson's disease.

Kv1_3_Neuroinflammation cluster_microglia Microglia cluster_activation Microglial Activation alpha_syn α-synuclein Kv1_3 ↑ Kv1.3 Expression & Activity alpha_syn->Kv1_3 LPS LPS LPS->Kv1_3 K_efflux K+ Efflux Kv1_3->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 IL1b ↑ IL-1β Secretion NLRP3->IL1b Dopaminergic_Neuron Dopaminergic Neuron IL1b->Dopaminergic_Neuron Neurotoxicity Neurodegeneration Neurodegeneration Dopaminergic_Neuron->Neurodegeneration

Caption: Pathological stimuli like α-synuclein can upregulate Kv1.3 channels in microglia, leading to potassium efflux, NLRP3 inflammasome activation, and subsequent neuroinflammation that contributes to neurodegeneration.[9]

Experimental Workflow for Evaluating Neuroprotective Compounds

The following workflow outlines the general steps for assessing the efficacy of a potassium channel modulator in a Parkinson's disease animal model.

Experimental_Workflow start Start model_induction Induce PD Model (e.g., MPTP or 6-OHDA) start->model_induction treatment Administer Test Compound (Potassium Channel Modulator) and Vehicle Control model_induction->treatment behavioral Behavioral Testing (e.g., Rotarod, Rotation) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Neurochemical & Histological Analysis (HPLC, TH Immunohistochemistry) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for testing a potential neuroprotective compound in a Parkinson's disease animal model.

Conclusion

The modulation of potassium channels represents a promising avenue for the development of novel, disease-modifying therapies for Parkinson's disease. By targeting mechanisms such as neuronal excitability, metabolic stress, and neuroinflammation, potassium channel modulators have the potential to protect dopaminergic neurons from degeneration. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of these compounds further. Continued research in this area is essential to translate these preclinical findings into effective treatments for patients with Parkinson's disease.

References

Application Notes and Protocols for Studying Synaptic Plasticity Markers with Leteprinim Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Leteprinim Potassium, a modulator of potassium channels, to investigate synaptic plasticity. The following sections detail the underlying principles, experimental protocols, and data interpretation when using this compound to study key synaptic plasticity markers such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Introduction: The Role of Potassium Channels in Synaptic Plasticity

Potassium (K+) channels are crucial regulators of neuronal excitability, setting the resting membrane potential, shaping action potentials, and influencing neurotransmitter release.[1][2][3][4][5] Their modulation directly impacts the induction and expression of synaptic plasticity, the cellular basis of learning and memory.[3][6][7] Different classes of K+ channels, including inwardly rectifying potassium (Kir) channels and voltage-gated potassium (Kv) channels, are strategically located at pre- and postsynaptic sites to fine-tune synaptic strength.[2][4][8]

This compound is a tool for probing the function of these channels in synaptic plasticity. By modulating K+ channel activity, researchers can investigate the downstream effects on synaptic transmission and plasticity markers. For instance, blocking specific K+ channels can enhance dendritic excitability and lower the threshold for LTP induction.[1][7] Conversely, activating certain K+ channels can hyperpolarize the neuron, making it more difficult to induce LTP and potentially favoring LTD.[6]

Key Synaptic Plasticity Markers:

  • Long-Term Potentiation (LTP): A long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

  • Long-Term Depression (LTD): A long-lasting reduction in the efficacy of synaptic transmission.

  • Field Excitatory Postsynaptic Potential (fEPSP): A measure of the excitatory synaptic response in a population of neurons, commonly used to quantify LTP and LTD.

  • Paired-Pulse Facilitation (PPF): A form of short-term plasticity where a second synaptic potential evoked in close succession to a first is of greater amplitude. It is often used to infer changes in presynaptic release probability.

Signaling Pathways

The modulation of potassium channels by this compound can influence several signaling pathways critical for synaptic plasticity. A key pathway involves the interplay between potassium channels and N-methyl-D-aspartate receptors (NMDARs), which are essential for the induction of many forms of LTP and LTD.[1]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Leteprinim_pre Leteprinim Potassium K_Channel_pre K+ Channel Leteprinim_pre->K_Channel_pre Modulates Ca_Channel_pre Voltage-gated Ca2+ Channel K_Channel_pre->Ca_Channel_pre Regulates Depolarization Glutamate_Vesicle Glutamate Vesicles Ca_Channel_pre->Glutamate_Vesicle Triggers Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Leteprinim_post Leteprinim Potassium K_Channel_post K+ Channel Leteprinim_post->K_Channel_post Modulates K_Channel_post->NMDA_Receptor Regulates Membrane Potential Ca_post Ca2+ Influx NMDA_Receptor->Ca_post Enables Plasticity_Cascades Synaptic Plasticity Signaling Cascades Ca_post->Plasticity_Cascades Activates Plasticity_Cascades->AMPA_Receptor Modulates Trafficking

Caption: Modulation of pre- and postsynaptic signaling by this compound.

Experimental Protocols

The following protocols are generalized from standard methodologies used in synaptic plasticity research and should be optimized for specific experimental conditions.

Ex Vivo Electrophysiology in Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of the hippocampus, a widely studied model of synaptic plasticity.

Materials:

  • This compound stock solution

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse).[6]

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Drug Application:

    • After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound.

    • Allow the drug to equilibrate for at least 20 minutes before inducing plasticity.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol consists of one or more trains of 100 Hz stimulation for 1 second.[6]

    • Alternatively, a theta-burst stimulation (TBS) protocol can be used.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

A Hippocampal Slice Preparation B Slice Recovery (>1 hr) A->B C Transfer to Recording Chamber & Establish Baseline fEPSP B->C D Bath Application of This compound C->D E High-Frequency Stimulation (HFS) for LTP Induction D->E F Post-HFS Recording (>60 min) E->F G Data Analysis: Measure fEPSP Slope F->G

Caption: Workflow for ex vivo LTP experiments with this compound.
In Vivo Electrophysiology in Freely Moving Animals

This protocol allows for the study of synaptic plasticity in awake, behaving animals, providing a more physiologically relevant context.

Materials:

  • This compound for injection

  • Surgical tools for electrode implantation

  • Stereotaxic apparatus

  • Dental cement

  • Implantable electrodes

  • In vivo recording system

  • Intracerebroventricular (i.c.v.) or local infusion cannula

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant stimulating electrodes in the Schaffer collaterals and a recording electrode in the CA1 region of the hippocampus.[6]

    • If applicable, implant a guide cannula for drug delivery.

    • Secure the implant with dental cement and allow the animal to recover for at least one week.[6]

  • Baseline Recording:

    • Habituate the animal to the recording chamber.

    • Record baseline fEPSPs in the freely moving animal.

  • Drug Administration:

    • Administer this compound via the appropriate route (e.g., i.c.v. injection).[6]

  • LTP Induction and Recording:

    • After drug administration, induce LTP using an HFS protocol adapted for in vivo preparations.

    • Record fEPSPs for an extended period (hours to days) to assess the long-term effects on synaptic plasticity.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 1: Effect of this compound on LTP in Hippocampal Slices

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of Baseline)n (slices)
Control (aCSF)1.2 ± 0.1155 ± 8%10
This compound (10 µM)1.1 ± 0.2110 ± 5%*10

Data are presented as mean ± SEM. *p < 0.05 compared to control. This is hypothetical data for illustrative purposes.

Interpretation:

In the hypothetical data above, this compound significantly reduced the magnitude of LTP compared to the control group. This would suggest that the potassium channels modulated by this compound are important for the full expression of LTP in the CA1 region. Further experiments could explore the effects on LTD or paired-pulse facilitation to dissect the pre- vs. postsynaptic mechanisms of action. A change in PPF would suggest a presynaptic mechanism, while no change would point towards a postsynaptic locus of action.

Concluding Remarks

This compound serves as a valuable pharmacological tool for elucidating the intricate role of potassium channels in shaping synaptic plasticity. The protocols and frameworks provided here offer a starting point for researchers to design and execute experiments aimed at understanding the molecular mechanisms of learning and memory and for the development of novel therapeutics targeting these fundamental processes.

References

Application Notes and Protocols: Leteprinim Potassium as a Tool for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Initial searches for "Leteprinim Potassium" did not yield specific information on this compound within the context of neuroprotection studies. The provided search results focus on the broader role of potassium channels in neurodegeneration and neuroprotection. Therefore, to fulfill the request for detailed application notes and protocols, the following content is based on the well-documented role of potassium channel modulation as a tool for neuroprotection studies , which is strongly supported by the search results. This will serve as a comprehensive guide for researchers interested in exploring this therapeutic strategy.

Application Notes

The dysregulation of potassium (K+) homeostasis is increasingly recognized as a key factor in the pathophysiology of several neurodegenerative diseases.[1][2][3] Alterations in the function and expression of potassium channels can lead to neuronal hyperexcitability, excitotoxicity, and ultimately, cell death, which are hallmarks of conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[4][5][6] Consequently, the modulation of specific potassium channels presents a promising therapeutic avenue for neuroprotection.

This document provides an overview of the application of potassium channel modulators in neuroprotection research, with a focus on experimental design and data interpretation.

Mechanism of Action: Potassium Channels in Neurodegeneration

Potassium channels are crucial for regulating neuronal excitability, setting the resting membrane potential, and shaping action potentials.[7][8][9] In neurodegenerative states, the following has been observed:

  • Elevated Extracellular Potassium: In animal models of Alzheimer's, ALS, and Huntington's disease, elevated extracellular potassium concentrations have been recorded, correlating with neuronal loss.[1][2] This suggests a failure in astrocytic potassium buffering.

  • Channel Dysregulation: Specific potassium channels are implicated in different diseases. For instance, Kv1.3 channels are upregulated in some Parkinson's disease models, while Kv2.1 channel overexpression can promote neurotoxicity in Alzheimer's models.[5]

  • Apoptotic K+ Efflux: A delayed and sustained increase in potassium efflux, mediated by channels like Kv2.1, is a critical step in the apoptotic cascade in neurons following ischemic or oxidative insults.[6]

Targeting these channels with specific openers or blockers can counteract these pathological changes, thereby offering neuroprotection. For example, activating ATP-sensitive potassium (KATP) channels has been shown to be neuroprotective in models of cerebral ischemia.[10][11]

Data on Potassium Channel Modulators in Neuroprotection

The following table summarizes representative quantitative data from studies on potassium channel modulation for neuroprotection.

Compound/ModulatorTarget ChannelModel SystemKey FindingReference
IptakalimKATP channel openerRat model of cerebral ischemia/reperfusionSignificant reduction in infarct volume and brain edema.[10][10][11]
In vitro OGD on neurovascular unit cellsConcentration-dependent inhibition of hypoxia-induced cell death.[11][11]
PAP-1Kv1.3 blockerAPP/PS1 transgenic mice (Alzheimer's model)Reduced cerebral Aβ load and neuroinflammation.[5][5]
Animal models of Parkinson's diseaseReduced neurodegeneration and neuroinflammation.[5][5]
TAT-C1aB (peptide)Kv2.1-syntaxin 1A interaction inhibitorMouse model of transient middle cerebral artery occlusionSignificantly reduced ischemic stroke damage and improved neurological outcome.[6][6]
In vitro cortical neurons (slow excitotoxicity)Protected neurons from injury without affecting NMDA-induced calcium responses.[6][6]

Experimental Protocols

In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol is designed to mimic ischemic conditions in a cell culture setting to screen for the neuroprotective effects of potassium channel modulators.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium and B27 supplement

  • Glucose-free DMEM

  • Deoxygenated OGD buffer (composition can be found in cited literature)

  • Test compound (potassium channel modulator)

  • MTT or LDH assay kit for cell viability/death assessment

  • Multi-well plates (96-well for viability assays)

  • Hypoxia chamber

Procedure:

  • Cell Plating: Plate neurons at a suitable density in 96-well plates and allow them to adhere and differentiate for at least 24 hours.

  • Pre-treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Incubate for a specified pre-treatment time (e.g., 1 hour).[12]

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with deoxygenated OGD buffer containing the test compound.

    • Place the plate in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a duration determined by cell type and sensitivity (e.g., 4 hours).[4]

  • Reperfusion:

    • Remove the plate from the hypoxia chamber.

    • Replace the OGD buffer with regular, glucose-containing culture medium (with the test compound).

    • Return the plate to a normoxic incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 550 nm.[4]

    • LDH Assay: Collect the supernatant to measure the release of lactate dehydrogenase, an indicator of cell death.

In Vivo Neuroprotection Study in a Rodent Model of Stroke

This protocol describes the use of a middle cerebral artery occlusion (MCAO) model in rats or mice to evaluate the in vivo efficacy of a neuroprotective agent targeting potassium channels.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Test compound formulated for in vivo administration (e.g., intraperitoneal injection)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Neurological scoring system (e.g., Bederson scale)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes).

  • Compound Administration: Administer the test compound or vehicle at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).[10]

  • Reperfusion: Withdraw the filament to allow blood flow to resume.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the animal's neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into coronal sections.

    • Incubate the sections in a 2% TTC solution. Healthy tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

Visualizations

Signaling_Pathway cluster_0 Neurodegenerative Insult (e.g., Ischemia, Oxidative Stress) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Insult Ischemia/ Oxidative Stress Hyperexcitability Neuronal Hyperexcitability Insult->Hyperexcitability K_Efflux Apoptotic K+ Efflux (via Kv2.1, etc.) Insult->K_Efflux Apoptosis Apoptosis Cascade (Caspase Activation) Hyperexcitability->Apoptosis K_Efflux->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath Modulator Potassium Channel Modulator K_Channel Target K+ Channel (e.g., KATP, Kv1.3) Modulator->K_Channel Opens or Blocks K_Channel->Hyperexcitability Inhibits K_Channel->K_Efflux Inhibits

Caption: Potassium channel-mediated neuroprotection pathway.

Experimental_Workflow start Hypothesis: Modulating Channel X is Neuroprotective invitro In Vitro Screening (e.g., OGD Model) start->invitro viability Assess Cell Viability (MTT, LDH assays) invitro->viability mechanistic Mechanistic Studies (e.g., Patch Clamp, Western Blot) viability->mechanistic invivo In Vivo Validation (e.g., MCAO Rodent Model) mechanistic->invivo Promising Candidates behavioral Neurological & Behavioral Assessments invivo->behavioral histology Histological Analysis (Infarct Volume, IHC) invivo->histology conclusion Conclusion on Neuroprotective Efficacy behavioral->conclusion histology->conclusion

Caption: Workflow for screening neuroprotective compounds.

Logical_Relationship Dysregulation K+ Channel Dysregulation Homeostasis Loss of K+ Homeostasis Dysregulation->Homeostasis Hyperexcitability Neuronal Hyperexcitability Homeostasis->Hyperexcitability Apoptosis Increased Apoptosis Homeostasis->Apoptosis Neurodegeneration Neurodegeneration Hyperexcitability->Neurodegeneration Apoptosis->Neurodegeneration

Caption: K+ dysregulation and neurodegeneration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leteprinim Potassium for Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leteprinim Potassium to promote neurite outgrowth in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in neuroscience research?

This compound (also known as AIT-082) is a synthetic purine derivative recognized for its nootropic and neuroprotective properties.[1][2][3] In the context of cellular neuroscience, it is primarily investigated for its ability to enhance neurite outgrowth, particularly in the presence of nerve growth factor (NGF).[1][4]

Q2: What is the proposed mechanism of action for this compound in promoting neurite outgrowth?

This compound is a neurotrophic agent that is understood to potentiate the effects of endogenous neurotrophic factors. While the precise signaling cascade is a subject of ongoing research, it is hypothesized to involve the activation of key intracellular pathways commonly associated with neuronal growth and differentiation, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are known to be downstream of many neurotrophin receptor activations and converge to regulate transcription factors and cytoskeletal dynamics essential for neurite extension.

Q3: In which cell lines has this compound been shown to be effective for promoting neurite outgrowth?

The most commonly cited cell line for studying the effects of this compound on neurite outgrowth is the PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells in response to NGF.[1][4]

Q4: What are the recommended storage and handling conditions for this compound?

This compound is a crystalline solid that should be stored at -20°C for long-term stability.[1] For experimental use, it is soluble in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.[1] It is recommended to prepare fresh dilutions in your cell culture medium for each experiment to ensure stability and consistent results.

Troubleshooting Guide

Issue 1: No significant increase in neurite outgrowth is observed after treatment with this compound.

  • Question: Did you co-administer this compound with a neurotrophic factor like NGF?

    • Answer: this compound is known to enhance NGF-induced neurite growth.[1][4] Its effects may be minimal in the absence of a primary neurotrophic stimulus. We recommend performing experiments in the presence of a suboptimal concentration of NGF to observe the potentiating effect of this compound.

  • Question: Is the concentration of this compound optimized?

    • Answer: The optimal concentration can be cell-type dependent. We recommend performing a dose-response experiment to determine the most effective concentration for your specific cell line and experimental conditions. Based on existing literature, concentrations between 10 µM and 100 µM have been shown to be effective for enhancing neurite outgrowth in PC12 cells.[1][4]

  • Question: Was the incubation time sufficient?

    • Answer: Neurite outgrowth is a time-dependent process. We recommend an incubation period of at least 48 to 72 hours to observe significant morphological changes.

Issue 2: Observed cytotoxicity or a decrease in cell viability at higher concentrations of this compound.

  • Question: Have you performed a cytotoxicity assay?

    • Answer: Before conducting extensive neurite outgrowth experiments, it is crucial to determine the cytotoxic profile of this compound on your specific neuronal cell line. An MTT or LDH assay can be used to determine the concentration range that is non-toxic. High concentrations of any compound can lead to off-target effects and cellular stress.

  • Question: Is the compound fully dissolved in the culture medium?

    • Answer: Poor solubility can lead to the formation of precipitates that can be cytotoxic. Ensure that the stock solution is clear and that the final concentration in the cell culture medium does not lead to precipitation. Pre-warming the medium and vortexing the solution during dilution can aid in solubility.

Issue 3: Inconsistent results between experiments.

  • Question: Are you using consistent cell seeding densities?

    • Answer: Cell density can influence the response to neurotrophic factors. Ensure that you are seeding the same number of cells for each experiment to maintain consistency.

  • Question: Is the quality of your neurotrophic factor (e.g., NGF) consistent?

    • Answer: The activity of neurotrophic factors can vary between lots. It is advisable to aliquot and store them at the recommended temperature and to test each new lot for activity.

  • Question: Are your experimental conditions, such as incubation time and media changes, standardized?

    • Answer: Minor variations in experimental protocols can lead to significant differences in results. Adhering to a standardized and well-documented protocol is essential for reproducibility.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in the literature for promoting neurite outgrowth and related neuronal functions.

ParameterCell LineConcentration RangeOutcomeReference
Neurite Growth EnhancementPC1210 µM and 100 µMEnhances NGF-induced neurite growth[1][4]
Synaptophysin ProductionPC125 - 100 ng/mLIncreases synaptophysin production[1]

Detailed Experimental Protocol

Objective: To determine the optimal concentration of this compound for enhancing NGF-induced neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • DMEM/F12 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well cell culture plates, collagen-coated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Culture and Seeding:

    • Culture PC12 cells in DMEM/F12 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in a low-serum medium (e.g., DMEM/F12 with 1% HS).

    • Seed the cells onto collagen-coated 96-well plates at a density of 5 x 10³ cells per well.

    • Allow the cells to attach for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mg/mL stock solution of this compound in sterile PBS.

    • Prepare a working stock of NGF in sterile PBS or culture medium.

    • On the day of the experiment, prepare serial dilutions of this compound in low-serum medium to achieve final concentrations ranging from 1 µM to 200 µM.

    • Prepare a solution of a suboptimal concentration of NGF (e.g., 25 ng/mL) in a low-serum medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound with or without the suboptimal concentration of NGF. Include appropriate controls (medium alone, NGF alone).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Neurite Outgrowth Assessment:

    • After incubation, visualize the cells using a phase-contrast microscope.

    • Capture images of multiple fields per well.

    • Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

  • Cytotoxicity Assessment (Parallel Plate):

    • In a separate 96-well plate seeded and treated under the same conditions, add MTT reagent to each well and incubate for 2-4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis PC12_Culture Culture PC12 Cells Seed_Cells Seed Cells in 96-well Plates PC12_Culture->Seed_Cells Prepare_Leteprinim Prepare this compound Dilutions Prepare_NGF Prepare NGF Solution Treat_Cells Treat Cells Seed_Cells->Treat_Cells Prepare_Leteprinim->Treat_Cells Prepare_NGF->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Image_Acquisition Image Acquisition Incubate->Image_Acquisition Cytotoxicity_Assay Perform Cytotoxicity Assay Incubate->Cytotoxicity_Assay Quantification Quantify Neurite Outgrowth Image_Acquisition->Quantification Data_Analysis Data Analysis & Optimization Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis signaling_pathway Hypothesized Signaling Pathway for this compound cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Leteprinim This compound NGF_Receptor Neurotrophin Receptor (e.g., TrkA) Leteprinim->NGF_Receptor Potentiates Ras Ras NGF_Receptor->Ras PI3K PI3K NGF_Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->CREB Phosphorylates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Gene_Expression Gene Expression (e.g., for Cytoskeletal Proteins) CREB->Gene_Expression Activates Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Protein_Synthesis->Neurite_Outgrowth troubleshooting_tree Troubleshooting Decision Tree Start Issue: No/Low Neurite Outgrowth Check_NGF Is NGF present at an optimal concentration? Start->Check_NGF Check_Concentration Is this compound concentration optimized? Check_NGF->Check_Concentration Yes Solution_NGF Solution: Add a suboptimal concentration of NGF. Check_NGF->Solution_NGF No Check_Incubation Was incubation time sufficient (48-72h)? Check_Concentration->Check_Incubation Yes Solution_Concentration Solution: Perform a dose-response experiment. Check_Concentration->Solution_Concentration No Check_Cytotoxicity Is there evidence of cytotoxicity? Check_Incubation->Check_Cytotoxicity Yes Solution_Incubation Solution: Increase incubation time. Check_Incubation->Solution_Incubation No Solution_Cytotoxicity Solution: Lower concentration and perform cytotoxicity assay. Check_Cytotoxicity->Solution_Cytotoxicity Yes

References

Leteprinim Potassium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Leteprinim Potassium (AIT-082). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as AIT-082, is a synthetic purine derivative with demonstrated nootropic and neuroprotective properties. It is a crystalline solid that has been investigated for its potential in enhancing cognitive function and protecting neurons from various insults. It has been shown to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) mRNA.

Q2: What is the known solubility of this compound?

This compound has a documented solubility of 10 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2.[1][2] While specific quantitative data for other solvents is limited, its use in in-vivo formulations suggests solubility in Dimethyl Sulfoxide (DMSO).

Q3: How should I store this compound?

This compound powder should be stored at -20°C for long-term stability (≥ 4 years).[2] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Q4: Can I heat or sonicate this compound to aid dissolution?

Yes, to enhance the solubility of this compound, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath.[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility-related problems that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The compound is less soluble in aqueous solutions than in pure DMSO. Rapid changes in solvent polarity can cause the compound to crash out of solution.1. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. Add a small volume of the aqueous buffer to the DMSO stock, mix well, and then continue to add the buffer incrementally. 2. Use of a Co-solvent: For in-vivo formulations, a mixture of solvents like DMSO, PEG300, and Tween 80 is used to maintain solubility. A similar approach with a lower percentage of organic solvents may be adapted for in-vitro work, ensuring the final solvent concentration is not toxic to the cells. 3. Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can help maintain solubility.
Cloudiness or precipitation in cell culture media after adding this compound. The final concentration of DMSO in the cell culture medium may be too high, affecting cell health and compound solubility. Alternatively, components in the media may be interacting with the compound.1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cytotoxicity and solubility issues.[3] 2. Prepare a More Dilute Stock Solution: If possible, prepare a lower concentration stock solution in DMSO to reduce the volume needed for the final working concentration. 3. Filter Sterilization: After preparing the final working solution in cell culture media, filter sterilize it using a 0.22 µm filter to remove any micro-precipitates before adding to the cells.
Incomplete dissolution in PBS. The concentration being prepared exceeds the known solubility limit of 10 mg/mL, or the dissolution process is slow.1. Verify Concentration: Ensure the target concentration does not exceed 10 mg/mL in PBS (pH 7.2). 2. Aid Dissolution: Gently warm the solution to 37°C and sonicate for a short period to facilitate dissolution.[1] 3. pH Adjustment: Ensure the pH of the PBS is 7.2, as solubility can be pH-dependent.

Data Presentation: Solubility Summary

Solvent Concentration Notes Reference
PBS (pH 7.2)10 mg/mL-[1][2]
DMSOSoluble (Exact concentration not specified)Used as a solvent for in-vivo formulations.[1]
EthanolSparingly Soluble (Qualitative)Potassium salts generally have low solubility in ethanol.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

  • Vortex the solution briefly to suspend the powder.

  • If the compound does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes.

  • Following incubation, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Filter sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mg/mL in PBS or a higher concentration in DMSO) at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution to achieve the desired final concentration. For a DMSO stock, ensure the final DMSO concentration in the medium is below 0.5%.

    • Example for a DMSO stock: To prepare a 10 µM working solution from a 10 mM DMSO stock, you could first dilute the stock 1:100 in sterile PBS or culture medium, and then add this intermediate dilution to your final culture volume.

  • Gently mix the final working solution by pipetting or inverting the tube.

  • Add the working solution to your cell culture plates.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Leteprinim Potassium Powder add_solvent Add Solvent (e.g., PBS or DMSO) weigh->add_solvent dissolve Aid Dissolution (Warm to 37°C & Sonicate) add_solvent->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot and Store (-20°C or -80°C) sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound.

This compound's Mechanism of Action: Neurotrophin Signaling

This compound is known to increase the production of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). These neurotrophins then bind to their respective receptors, TrkB and TrkA, initiating downstream signaling cascades that promote neuronal survival and growth.

G cluster_neurotrophins Neurotrophin Production cluster_receptors Receptor Binding cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Leteprinim This compound BDNF BDNF mRNA Leteprinim->BDNF NGF NGF mRNA Leteprinim->NGF TrkB TrkB Receptor BDNF->TrkB TrkA TrkA Receptor NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg TrkA->PI3K_Akt TrkA->MAPK_ERK TrkA->PLCg Survival Neuronal Survival PI3K_Akt->Survival Growth Neurite Outgrowth MAPK_ERK->Growth PLCg->Survival PLCg->Growth

Caption: this compound induced neurotrophin signaling.

References

Long-term stability of Leteprinim Potassium in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Leteprinim Potassium in DMSO, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO under the following conditions:

  • Short-term storage: Up to 1 month at -20°C.[1]

  • Long-term storage: Up to 6 months at -80°C.[1]

To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2]

Q2: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution.[1] If precipitation persists, it could indicate that the compound's solubility limit has been exceeded or that the solution has absorbed water, which can reduce solubility for some compounds.

Q3: How many times can I safely freeze and thaw my this compound stock solution?

While specific data for this compound is unavailable, general studies on compound stability in DMSO suggest that multiple freeze-thaw cycles can be detrimental.[3] To ensure the integrity of your stock solution, it is best practice to aliquot the solution into single-use volumes after preparation, thus avoiding repeated freezing and thawing.[1][2]

Q4: Does the presence of water in DMSO affect the stability of this compound?

Although specific data for this compound is not available, studies have shown that water can be more detrimental to the stability of compounds in DMSO than oxygen.[4][5] DMSO is hygroscopic and can absorb moisture from the atmosphere, which may lead to hydrolysis of susceptible compounds. Therefore, it is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions. - Ensure proper storage conditions (-20°C for short-term, -80°C for long-term).[1] - Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]
Precipitate formation in stock solution - Solution supersaturation. - Absorption of water, reducing solubility. - Compound degradation.- Gently warm the solution to 37°C and sonicate to aid dissolution.[1] - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Use anhydrous DMSO and minimize exposure to moisture.
Loss of compound activity - Chemical degradation due to improper storage. - Contamination of the stock solution.- Verify the storage temperature and duration. - Prepare fresh stock solutions from powder. - Use sterile techniques when handling the stock solution to prevent microbial contamination.

Data on Recommended Storage of this compound in DMSO

While specific long-term stability data for this compound in DMSO is not publicly available, the following table summarizes the recommended storage conditions based on manufacturer guidelines.

Storage Temperature Recommended Duration Source
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in DMSO

This protocol provides a general framework for evaluating the stability of this compound in DMSO.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex and sonicate briefly to ensure complete dissolution.

2. Aliquoting and Storage:

  • Aliquot the stock solution into multiple small-volume, airtight vials (e.g., amber glass vials with screw caps) to minimize headspace and light exposure.
  • Divide the aliquots into different storage groups based on the desired temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
  • Reserve a set of aliquots as the "time zero" control.

3. Sample Analysis at Different Time Points:

  • At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
  • Allow the samples to thaw completely and equilibrate to room temperature.
  • Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis:

  • Compare the concentration and purity of the stored samples to the "time zero" control.
  • Calculate the percentage of this compound remaining at each time point for each storage condition.
  • A compound is often considered stable if the remaining percentage is above a certain threshold (e.g., 90%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials prep->aliquot storage_cond Store at Different Temperatures (RT, 4°C, -20°C, -80°C) aliquot->storage_cond time_points Analyze at Time Points (0, 1, 3, 6, 12 months) storage_cond->time_points hplc_ms HPLC/LC-MS Analysis time_points->hplc_ms data_analysis Compare to Time 0 Calculate % Remaining hplc_ms->data_analysis troubleshooting_logic issue Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Duration, Aliquots) issue->check_storage Yes resolved Issue Resolved issue->resolved No check_precipitate Precipitate Observed? check_storage->check_precipitate warm_sonicate Warm to 37°C and Sonicate check_precipitate->warm_sonicate Yes prepare_fresh Prepare Fresh Stock Solution check_precipitate->prepare_fresh No/Persistent warm_sonicate->resolved prepare_fresh->resolved

References

Technical Support Center: Leteprinim Potassium Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Leteprinim Potassium.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to assess the BBB penetration of this compound.

In Vitro BBB Permeability Assay (e.g., Transwell Model)

Issue 1: Low Apparent Permeability (Papp) of this compound

Possible Causes:

  • High Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on the brain endothelial cells of the in vitro model.[1][2]

  • Low Lipophilicity: While advantageous for avoiding off-target effects, very low lipophilicity can hinder passive diffusion across the cell membranes of the BBB.

  • High Polar Surface Area (PSA): A high PSA can limit passive diffusion across the BBB. For effective CNS penetration, a PSA of less than 90 Ų is generally recommended.[3]

  • Poor Cell Monolayer Integrity: A compromised endothelial cell monolayer will lead to inaccurate permeability measurements.

Troubleshooting Steps:

  • Assess P-glycoprotein Interaction:

    • Conduct a P-gp inhibition assay by co-incubating this compound with a known P-gp inhibitor (e.g., Verapamil, Quinidine).[4][5] A significant increase in the Papp value in the presence of the inhibitor suggests that this compound is a P-gp substrate.

    • Perform a bidirectional transport assay (apical-to-basolateral vs. basolateral-to-apical). A higher efflux ratio (B-A/A-B) greater than 2 is indicative of active efflux.

  • Evaluate Physicochemical Properties:

    • If not already determined, predict the LogP and PSA of this compound using computational software. This will provide insight into its potential for passive diffusion.

  • Confirm Monolayer Integrity:

    • Measure the Transendothelial Electrical Resistance (TEER) before and after the experiment. TEER values should be stable and within the expected range for the cell line being used.[6][7]

    • Assess the permeability of a paracellular marker (e.g., Lucifer Yellow or a fluorescently labeled dextran of appropriate molecular weight). Low permeability of the marker will confirm tight junction integrity.

Issue 2: High Variability in Papp Values Between Experiments

Possible Causes:

  • Inconsistent cell seeding density.

  • Variation in the passage number of the endothelial cells.

  • Inconsistent incubation times.

  • Errors in sample collection and analysis.

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Use a consistent cell seeding density for all experiments.

    • Use cells within a defined passage number range.

    • Ensure consistent culture conditions (media, supplements, CO2 levels, temperature).

  • Optimize Assay Protocol:

    • Use a precise and consistent timing for sample collection.

    • Ensure accurate pipetting and dilution of samples.

    • Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.

  • Include Proper Controls:

    • Always include positive (high permeability, e.g., propranolol) and negative (low permeability, e.g., atenolol) control compounds in each assay plate to assess the performance of the BBB model.

P-glycoprotein (P-gp) Substrate Assay

Issue: Inconclusive results on whether this compound is a P-gp substrate.

Possible Causes:

  • Low Assay Sensitivity: The concentration of this compound or the inhibitor used may not be optimal.

  • Cellular Toxicity: High concentrations of this compound or the inhibitor may be toxic to the cells, affecting transporter function.

  • Metabolic Instability: this compound might be metabolized by the cells during the assay.

Troubleshooting Steps:

  • Optimize Concentrations:

    • Perform a dose-response curve for the P-gp inhibitor to determine its IC50.

    • Test a range of this compound concentrations.

  • Assess Cytotoxicity:

    • Conduct a cell viability assay (e.g., MTT or LDH assay) with the concentrations of this compound and inhibitor used in the transport study.

  • Evaluate Metabolic Stability:

    • Incubate this compound with the cells for the duration of the assay and measure its concentration over time to assess any degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may influence its BBB penetration?

A1: Based on its chemical structure, several properties are critical:

  • Molecular Weight: this compound has a formula weight of 365.4 g/mol . This is within the favorable range for passive diffusion across the BBB (typically < 400-500 Da).

  • Polar Surface Area (PSA): The predicted PSA for this compound is likely to be a key determinant of its passive permeability. A lower PSA (< 90 Ų) is generally favorable for crossing the BBB.[3]

  • Solubility: It is soluble in PBS (10 mg/ml), which is advantageous for experimental handling.

Quantitative Data Summary: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂KN₅O₄[7]
Formula Weight 365.4 g/mol [7]
Solubility in PBS (pH 7.2) 10 mg/mL[7][8]
Predicted LogP Not Experimentally Determined-
Predicted pKa Not Experimentally Determined-
Predicted Polar Surface Area (PSA) Not Experimentally Determined-

Q2: Is this compound likely to be a substrate for P-glycoprotein?

A2: It is plausible. Many small molecule drugs are substrates for P-gp.[9][10] Given its molecular structure, a definitive answer requires experimental validation using a P-gp substrate assay. If it is a substrate, its brain penetration will be significantly limited by active efflux.

Q3: What in vivo models can be used to assess the BBB penetration of this compound?

A3: Several in vivo techniques can be employed:

  • Brain-to-Plasma Concentration Ratio (Kp): This involves administering this compound to an animal model (e.g., rat or mouse) and measuring its concentration in both brain homogenate and plasma at a specific time point.

  • In Situ Brain Perfusion: This technique allows for the direct measurement of the unidirectional influx rate across the BBB without the influence of peripheral pharmacokinetics.

  • Microdialysis: This method can be used to measure the unbound concentration of this compound in the brain extracellular fluid, which is the pharmacologically active concentration.

Q4: What is the proposed neuroprotective mechanism of action for this compound?

A4: this compound is a hypoxanthine derivative that has been shown to be a neuroprotective and cognitive-enhancing agent.[11] Its mechanism is linked to the potentiation of neurotrophic factors. Specifically, it enhances nerve growth factor (NGF)-induced neurite outgrowth and can induce the production of brain-derived neurotrophic factor (BDNF) mRNA.[7][11] These neurotrophins activate signaling pathways that promote neuronal survival, growth, and synaptic plasticity.

III. Experimental Protocols

In Vitro BBB Permeability Assay using a Transwell System

This protocol provides a general framework for assessing the permeability of this compound across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Brain endothelial cell line (e.g., hCMEC/D3 or bEnd.3)

  • Cell culture medium and supplements

  • Extracellular matrix coating (e.g., collagen, fibronectin)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Coat the Transwell inserts with the appropriate extracellular matrix. Seed the brain endothelial cells onto the apical side of the insert membrane at a predetermined density.

  • Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the monolayer integrity by measuring the TEER.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the assay buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh assay buffer to the basolateral (receiver) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

P-glycoprotein (P-gp) Substrate Assay

This protocol determines if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • Cell line overexpressing P-gp (e.g., MDCK-MDR1) and the parental cell line (MDCK)

  • Transwell inserts

  • This compound

  • Known P-gp substrate (e.g., digoxin) as a positive control

  • Known P-gp inhibitor (e.g., verapamil)

  • Assay buffer

  • Analytical instrumentation

Procedure:

  • Cell Seeding and Monolayer Formation: Seed both MDCK and MDCK-MDR1 cells on Transwell inserts and culture until confluent monolayers are formed.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Inhibition Assay: Repeat the bidirectional transport assay in the presence of a P-gp inhibitor in both chambers.

  • Sample Analysis: Quantify the concentration of this compound in all samples.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions in both cell lines.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B) in the MDCK-MDR1 cells. An ER > 2 suggests active efflux.

    • A significant reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.

IV. Visualizations

Signaling Pathways

G cluster_0 NGF Signaling Pathway for Neuroprotection NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds to PI3K PI3K TrkA Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Promotes

Caption: NGF-TrkA signaling cascade leading to neuroprotection.

G cluster_1 BDNF Signaling Pathway for Neuronal Survival BDNF BDNF TrkB Receptor TrkB Receptor BDNF->TrkB Receptor Binds to PLCγ PLCγ TrkB Receptor->PLCγ PI3K PI3K TrkB Receptor->PI3K Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK TrkB Receptor->Ras/Raf/MEK/ERK Gene Transcription Gene Transcription PLCγ->Gene Transcription Akt Akt PI3K->Akt Ras/Raf/MEK/ERK->Gene Transcription Neuronal Survival Neuronal Survival Akt->Neuronal Survival Gene Transcription->Neuronal Survival G cluster_2 In Vitro BBB Permeability Experimental Workflow A Seed Endothelial Cells on Transwell Insert B Culture to Confluence & Monitor TEER A->B C Add this compound to Apical Chamber B->C D Sample from Basolateral Chamber at Time Points C->D E Quantify Concentration (LC-MS/MS) D->E F Calculate Papp Value E->F G cluster_3 Troubleshooting Logic for Low BBB Penetration Start Low In Vivo Brain Concentration of this compound Check1 Is In Vitro Papp Low? Start->Check1 Check2 Is Efflux Ratio > 2? Check1->Check2 No Reason1 Poor Passive Permeability (High PSA / Low LogP) Check1->Reason1 Yes Reason2 Active Efflux (e.g., P-gp Substrate) Check2->Reason2 Yes Solution1 Chemical Modification to Optimize Physicochemical Properties Reason1->Solution1 Solution2 Co-administration with Efflux Transporter Inhibitor Reason2->Solution2

References

Technical Support Center: Leteprinim Potassium In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "Leteprinim Potassium" did not yield specific information regarding its mechanism of action, signaling pathways, or documented off-target effects in vitro. The following information is therefore based on general principles of assessing off-target effects for research compounds, particularly those that may interact with potassium channels, and is intended to serve as a foundational guide for researchers. The experimental protocols and potential off-target effects described are hypothetical and should be adapted based on experimentally determined data for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell viability in our in vitro assays after treatment with this compound. What could be the cause?

A1: Unexpected effects on cell viability could stem from several factors. Firstly, consider the possibility of off-target effects on essential cellular machinery. Many compounds can inadvertently interact with targets other than the intended one, leading to cytotoxicity. We recommend performing a broad-spectrum cytotoxicity assay across multiple cell lines to determine the IC50 value and to assess if the effect is cell-type specific. Secondly, the observed effect could be an exaggerated on-target effect, where modulation of the primary target, even if it is a potassium channel, leads to downstream events affecting cell survival.

Q2: Our electrophysiology experiments show that this compound is affecting other ion channels besides the intended target. How can we confirm and characterize this?

A2: This is a classic example of a potential off-target effect. To confirm and characterize this, we recommend a tiered approach:

  • Broad Ion Channel Screening: Utilize a commercial service or an in-house panel of assays to screen this compound against a wide range of ion channels (e.g., sodium, calcium, and other potassium channel subtypes).

  • Electrophysiology Follow-up: For any "hits" from the initial screen, perform detailed patch-clamp electrophysiology to determine the potency (IC50 or EC50) and mechanism of interaction (e.g., channel block, modulation of gating).

Q3: We suspect this compound might be activating a downstream signaling pathway unrelated to its primary target. How can we investigate this?

A3: Unintended activation of signaling pathways is a common off-target effect. To investigate this, we suggest:

  • Phospho-protein arrays: These arrays can provide a broad overview of changes in the phosphorylation status of key signaling proteins after treatment with this compound.

  • Pathway-specific reporter assays: If you have a hypothesis about a specific pathway (e.g., MAPK/ERK, PI3K/Akt), you can use reporter gene assays to quantify pathway activation.

  • Western Blotting: To confirm findings from arrays or reporter assays, use western blotting to examine the phosphorylation of specific key proteins in the suspected pathway.

Troubleshooting Guides

Issue 1: Inconsistent results in functional assays.
  • Possible Cause 1: Compound Stability. this compound may be unstable in your assay medium.

    • Troubleshooting Step: Assess the stability of the compound in your experimental buffer over the time course of your experiment using methods like HPLC.

  • Possible Cause 2: Off-target effects at high concentrations. The observed variability might be due to the emergence of off-target effects at higher concentrations of the compound.

    • Troubleshooting Step: Perform a detailed dose-response curve to identify the optimal concentration range where the on-target effect is maximal and potential off-target effects are minimal.

Issue 2: High background signal in a fluorescence-based assay.
  • Possible Cause 1: Autofluorescence of this compound. The compound itself might be fluorescent at the excitation and emission wavelengths of your assay.

    • Troubleshooting Step: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different detection method (e.g., luminescence-based).

  • Possible Cause 2: Interference with the fluorescent dye. this compound might be directly interacting with the fluorescent dye used in the assay.

    • Troubleshooting Step: Run a control experiment with the dye and varying concentrations of this compound in a cell-free system to check for any direct interaction.

Quantitative Data Summary

As no specific data for this compound was found, the following table is a template that researchers should aim to populate with their own experimental data.

Off-Target ClassSpecific Target ExampleAssay TypeIC50 / EC50 (µM)
Ion Channels hERG Potassium ChannelPatch-clampe.g., > 50
Nav1.5 Sodium ChannelPatch-clampe.g., 25.3
Cav1.2 Calcium ChannelFLIPRe.g., > 50
GPCRs Beta-2 Adrenergic ReceptorRadioligand Bindinge.g., 15.8
M1 Muscarinic ReceptorCalcium Mobilizatione.g., > 50
Kinases Src KinaseBiochemical Kinase Assaye.g., 8.9
ERK1/2Western Blot (pERK)e.g., > 50
Enzymes Cyclooxygenase-2 (COX-2)Enzyme Activity Assaye.g., 32.1

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using a Resazurin-based Reagent
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • Resazurin Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Signaling Proteins
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_investigation Off-Target Investigation cluster_confirmation Confirmation observation Unexpected In Vitro Effect concentration Dose-Response Curve observation->concentration stability Compound Stability Assay observation->stability interference Assay Interference Check observation->interference broad_screen Broad Panel Screening (Ion Channels, Kinases, etc.) concentration->broad_screen pathway_analysis Signaling Pathway Analysis (Phospho-array, Reporter Assay) concentration->pathway_analysis confirmation Definitive Assays (e.g., Patch-clamp, Western Blot) broad_screen->confirmation pathway_analysis->confirmation

Caption: Troubleshooting workflow for unexpected in vitro effects.

signaling_pathway_hypothesis cluster_drug cluster_targets cluster_pathways cluster_effects drug This compound on_target Primary Target (Potassium Channel) drug->on_target On-Target off_target_kinase Off-Target Kinase drug->off_target_kinase Off-Target off_target_gpcr Off-Target GPCR drug->off_target_gpcr Off-Target pathway1 Intended Pathway (e.g., Membrane Potential Regulation) on_target->pathway1 pathway2 Unintended Kinase Cascade (e.g., MAPK/ERK) off_target_kinase->pathway2 pathway3 Unintended GPCR Signaling (e.g., Calcium Mobilization) off_target_gpcr->pathway3 effect1 Desired Therapeutic Effect pathway1->effect1 effect2 Unexpected Phenotypic Change pathway2->effect2 pathway3->effect2

Caption: Hypothetical on-target vs. off-target signaling pathways.

Leteprinim Potassium dose-response variability in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Leteprinim Potassium. This compound is a novel small molecule modulator of voltage-gated potassium channels, designed for in vitro research applications. This guide will help you address common experimental challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antagonist of specific voltage-gated potassium channels (Kv). By blocking these channels, it modulates cellular excitability, which can influence a variety of downstream signaling pathways. The primary mode of action is the inhibition of potassium ion efflux, leading to membrane depolarization.

Q2: In which cell lines is this compound expected to be most effective?

A2: The efficacy of this compound is highly dependent on the expression levels of its target Kv channels in a given cell line. It is expected to be most potent in cell lines with high expression of these channels, such as neuronal cell lines (e.g., SH-SY5Y, PC-12) and certain cancer cell lines known to have aberrant potassium channel activity. We recommend performing baseline expression analysis of the target channel in your cell line of interest.

Q3: What is the recommended starting concentration range for dose-response experiments?

A3: For initial experiments, a broad concentration range is recommended, spanning from 1 nM to 100 µM. This range should be sufficient to capture the full dose-response curve and determine the IC50 value in most cell lines. For proper fitting of a dose-response curve, at least 7-9 different concentrations should be tested.[1]

Q4: How should I dissolve and store this compound?

A4: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic to some cell lines.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Data

Symptom: Inconsistent IC50 values between replicate experiments or high standard deviations within a single experiment.

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.

    • Solution: Ensure a homogenous single-cell suspension before plating. Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2]

  • Compound Dilution Errors: Inaccurate serial dilutions can introduce significant errors.

    • Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Edge Effects in Microplates: Wells on the edge of the plate are prone to evaporation, leading to altered compound concentrations and cell growth.

    • Solution: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

  • Natural Biological Variability: Cell populations can exhibit inherent heterogeneity in their response to a compound.

    • Solution: Increase the number of technical and biological replicates to improve statistical power.[3]

Issue 2: No Dose-Response Effect Observed

Symptom: this compound does not produce a measurable effect even at high concentrations.

Possible Causes and Solutions:

  • Low Target Expression: The cell line used may not express the target potassium channel at sufficient levels.

    • Solution: Verify target expression using techniques like qPCR or Western blotting. Select a cell line known to express the target channel.

  • Incorrect Assay Window: The assay conditions may not be optimal for detecting a response.

    • Solution: Optimize assay parameters such as incubation time and reagent concentrations. Ensure positive and negative controls are working as expected.

  • Compound Inactivity: The compound may have degraded due to improper storage.

    • Solution: Use a fresh aliquot of the stock solution. Verify the activity of the compound in a validated positive control cell line.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

Symptom: Significant cell death is observed at concentrations where a specific modulatory effect is expected.

Possible Causes and Solutions:

  • Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.

    • Solution: Perform counter-screens against related targets or use a lower concentration range focused on the specific modulatory effect.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for the specific cell line.

  • Assay Interference: The compound may interfere with the chemistry of the viability assay.

    • Solution: Use an orthogonal method to confirm cell viability. For example, if using an MTT assay, confirm results with a trypan blue exclusion assay or a live/dead cell staining kit.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginTarget ExpressionIC50 (µM)
SH-SY5YHuman NeuroblastomaHigh0.5 ± 0.1
PC-12Rat PheochromocytomaHigh1.2 ± 0.3
HEK293Human Embryonic KidneyLow (Transfected)5.8 ± 1.2
A549Human Lung CarcinomaModerate15.3 ± 2.5
MCF7Human Breast AdenocarcinomaLow> 50

Note: These are example data and may not reflect the actual performance of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[4][5][6][7]

Materials:

  • This compound

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Thallium Flux Assay for Potassium Channel Activity

This assay measures the activity of potassium channels by detecting the influx of thallium (Tl+), a surrogate for K+.[8][9][10][11]

Materials:

  • FLIPR Potassium Assay Kit (or similar)

  • Cells expressing the target potassium channel

  • 384-well black-walled, clear-bottom plates

  • This compound

  • Stimulus buffer containing thallium sulfate

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Seeding: Plate cells in a 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent thallium-sensitive dye. Incubate for 1 hour at room temperature.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Thallium Flux Measurement: Place the plate in the fluorescence reader. Add the thallium-containing stimulus buffer to initiate ion flux and immediately begin kinetic reading of fluorescence.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. Plot the rate of influx against the concentration of this compound to determine the dose-dependent inhibition.

Protocol 3: Western Blotting for Downstream Signaling Analysis

This protocol can be used to analyze the effect of this compound on the phosphorylation state of proteins in a relevant signaling pathway.[12][13][14][15]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling_Pathway Leteprinim Leteprinim Potassium Kv_Channel Voltage-Gated K+ Channel Leteprinim->Kv_Channel Inhibits Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Prevents Repolarization Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream_Kinase Downstream Kinase Activation Ca_Influx->Downstream_Kinase Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Kinase->Cellular_Response

Caption: Hypothetical signaling pathway affected by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with Compound B->C D Incubate for Defined Period C->D E Perform Viability Assay (e.g., MTT) D->E F Read Absorbance E->F G Normalize Data to Vehicle Control F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Tree Start High Variability in Dose-Response Data? Cause1 Inconsistent Cell Seeding? Start->Cause1 Yes Solution1 Optimize and Standardize Cell Seeding Protocol Cause1->Solution1 Yes Cause2 Compound Dilution Errors? Cause1->Cause2 No End Re-run Experiment Solution1->End Solution2 Prepare Fresh Dilutions and Use Calibrated Pipettes Cause2->Solution2 Yes Cause3 Plate Edge Effects? Cause2->Cause3 No Solution2->End Solution3 Avoid Using Outer Wells and Add PBS to Moat Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting logic for high data variability.

References

Technical Support Center: AIT-082 Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term animal toxicity studies of AIT-082.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AIT-082 and how might it influence long-term toxicity assessment?

A1: AIT-082 is a purine analog that is understood to function as a neurotrophic agent. Its primary mechanism involves stimulating the synthesis and release of neurotrophic factors, such as Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), by astrocytes.[1] This action promotes neuronal survival and neurite outgrowth.[1] In long-term toxicity studies, this mechanism necessitates a thorough evaluation of the central and peripheral nervous systems for any non-target effects related to chronic neurotrophic stimulation. It is also important to assess for potential proliferative changes in non-neuronal tissues that may express receptors for these growth factors.

Q2: Are there any special considerations for the histopathological evaluation of the nervous system in AIT-082 long-term studies?

A2: Yes, due to AIT-082's neurotrophic activity, a standard histopathology evaluation of the nervous system may be insufficient. An extended examination is recommended, including multiple sections of the brain to assess key anatomic subsites.[2][3] Evaluation of the spinal cord, peripheral nerves, and ganglia is also critical to detect any potential unforeseen effects of chronic neurotrophic factor stimulation.[2][3] Perfusion fixation is often preferred to enhance the quality of neural tissue preparations for more detailed morphological assessment.

Q3: What are the expected pharmacokinetic characteristics of AIT-082, and how do they impact the design of long-term oral studies?

A3: Preclinical studies have shown that AIT-082 is orally active and rapidly penetrates the blood-brain barrier.[4] It is reported to remain in the brain for only a few minutes, suggesting it does not accumulate.[4] This pharmacokinetic profile simplifies the dosing regimen in long-term studies, as bioaccumulation-related toxicity may be less of a concern. However, the formulation's stability and palatability in feed or water, if administered via these routes, must be ensured over the entire study duration to maintain consistent exposure.

Q4: Have there been any indications of toxicity in shorter-term or dose-ranging studies with AIT-082?

A4: Publicly available data from early preclinical studies suggest that oral administration of AIT-082 was well-tolerated at high doses.[1] However, detailed toxicology findings are not extensively published. As with any investigational drug, researchers should conduct their own dose-ranging studies to establish appropriate dose levels for long-term studies, paying close attention to clinical signs, body weight changes, and food consumption.

Troubleshooting Guides

Issue 1: Unexpected Neurological Signs in Animals

Symptom: Animals in mid- or high-dose groups exhibit persistent tremors, altered gait, or stereotypical behaviors not observed in control groups.

Possible Causes & Troubleshooting Steps:

  • Exaggerated Pharmacological Effect: The observed signs may be an extension of AIT-082's neurotrophic mechanism.

    • Action: Conduct a detailed functional observational battery (FOB) to characterize the neurological signs. Consider scheduling interim necropsies to evaluate nervous system tissues for correlates.

  • Off-Target Central Nervous System (CNS) Effects: AIT-082 may be interacting with other neural pathways.

    • Action: Review the known pharmacology of purine analogs for potential off-target activities. Analyze brain and spinal cord tissues for any histopathological changes.

  • Metabolite-Induced Toxicity: A metabolite of AIT-082, rather than the parent compound, could be causing the effects.

    • Action: If not already done, perform metabolite profiling in plasma and CNS tissue to identify major metabolites and assess their potential for neuroactivity.

Issue 2: Significant Body Weight Loss in High-Dose Groups

Symptom: Animals in the high-dose group show a statistically significant decrease in body weight (>10%) compared to controls, particularly in the initial weeks of the study.

Possible Causes & Troubleshooting Steps:

  • Reduced Food Consumption (Palatability): If AIT-082 is administered in the feed, a bitter taste may be reducing intake.

    • Action: Measure food consumption daily. If a significant decrease is noted, consider an alternative dosing method such as oral gavage. If using gavage, ensure the formulation is not causing local irritation.

  • Systemic Toxicity: The weight loss could be a sign of systemic toxicity affecting metabolism or overall health.

    • Action: Review clinical pathology data (hematology and clinical chemistry) for signs of organ toxicity (e.g., liver or kidney). A comprehensive gross necropsy and histopathology of all major organs is crucial.

  • Stress or Discomfort: The compound may be inducing malaise or discomfort, leading to reduced appetite.

    • Action: Increase the frequency of clinical observations to look for signs of distress, such as piloerection, hunched posture, or lethargy. Compare with a pair-fed control group to distinguish between direct toxicity and effects secondary to reduced caloric intake.[5]

Data Presentation

Table 1: Hypothetical Hematology Data for a 6-Month Rat Study
ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)Control (Female)Low Dose (Female)Mid Dose (Female)High Dose (Female)
RBC (10^6/µL) 7.5 ± 0.87.6 ± 0.97.4 ± 0.77.5 ± 0.87.2 ± 0.67.3 ± 0.77.1 ± 0.57.2 ± 0.6
Hemoglobin (g/dL) 15.1 ± 1.215.3 ± 1.314.9 ± 1.115.2 ± 1.214.8 ± 1.014.9 ± 1.114.6 ± 0.914.7 ± 1.0
WBC (10^3/µL) 8.2 ± 2.18.5 ± 2.38.1 ± 2.08.3 ± 2.27.9 ± 1.98.1 ± 2.07.8 ± 1.88.0 ± 1.9
Platelets (10^3/µL) 950 ± 150960 ± 160940 ± 145955 ± 155980 ± 170990 ± 175970 ± 165985 ± 170
Table 2: Hypothetical Clinical Chemistry Data for a 6-Month Rat Study
ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)Control (Female)Low Dose (Female)Mid Dose (Female)High Dose (Female)
ALT (U/L) 35 ± 1038 ± 1236 ± 1145 ± 1530 ± 832 ± 931 ± 740 ± 13
AST (U/L) 80 ± 2085 ± 2282 ± 2195 ± 2575 ± 1878 ± 1976 ± 1790 ± 23
BUN (mg/dL) 20 ± 521 ± 620 ± 522 ± 718 ± 419 ± 518 ± 420 ± 6
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.10.5 ± 0.10.5 ± 0.10.5 ± 0.10.6 ± 0.2
Total Protein (g/dL) 6.5 ± 0.56.6 ± 0.66.4 ± 0.56.5 ± 0.66.8 ± 0.76.9 ± 0.86.7 ± 0.76.8 ± 0.8

Experimental Protocols

Protocol: 6-Month Chronic Oral Toxicity Study in Rodents (Adapted from OECD 452)

This protocol outlines a chronic toxicity study to evaluate the safety of AIT-082 following long-term oral administration in rats.[6][7]

  • Test System:

    • Species: Sprague-Dawley Rat.

    • Number of Animals: 20 males and 20 females per group.

    • Age: Approximately 6-8 weeks at the start of the study.

  • Study Design:

    • Groups:

      • Group 1: Control (Vehicle only).

      • Group 2: Low Dose.

      • Group 3: Mid Dose.

      • Group 4: High Dose.

    • Dose Selection: Doses should be based on results from prior 28-day dose-range finding studies. The high dose should elicit minimal signs of toxicity without causing mortality or severe suffering.

    • Route of Administration: Daily oral gavage.

    • Duration: 180 days.

  • Housing and Husbandry:

    • Animals are housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

    • Standard laboratory chow and water are available ad libitum.

    • Animals are randomized into groups.

  • Observations and Examinations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Observations: Detailed observations are recorded daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis at 3 and 6 months.[8] Urine samples are collected for urinalysis.

  • Terminal Procedures:

    • At the end of the 6-month period, all surviving animals are euthanized.

    • A complete necropsy is performed, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities.

    • Organ weights (brain, liver, kidneys, heart, spleen, etc.) are recorded.

  • Histopathology:

    • A comprehensive set of tissues from all animals is preserved.

    • Full histopathological examination is performed on all tissues from the control and high-dose groups.

    • For the nervous system, an expanded evaluation including multiple brain sections (e.g., forebrain, midbrain, cerebellum, medulla), spinal cord, and peripheral nerves is conducted.[3][9]

Visualizations

AIT082_Signaling_Pathway AIT082 AIT-082 Astrocyte Astrocyte AIT082->Astrocyte Stimulates NGF_mRNA NGF mRNA Astrocyte->NGF_mRNA Upregulates NT3_mRNA NT-3 mRNA Astrocyte->NT3_mRNA Upregulates NGF NGF NGF_mRNA->NGF Translates to NT3 NT-3 NT3_mRNA->NT3 Translates to TrkA TrkA Receptor NGF->TrkA Binds TrkC TrkC Receptor NT3->TrkC Binds Neuron Neuron PI3K_Akt PI3K/Akt Pathway Neuron->PI3K_Akt Activates TrkA->Neuron TrkC->Neuron Survival Neuronal Survival PI3K_Akt->Survival Promotes Neurite Neurite Outgrowth PI3K_Akt->Neurite Promotes

Caption: Proposed signaling pathway of AIT-082.

Experimental_Workflow start Study Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization randomization Randomization & Grouping acclimatization->randomization dosing Daily Oral Dosing (180 Days) randomization->dosing observations In-Life Observations (Daily Clinical Signs, Weekly Body Weight) dosing->observations clinpath Interim Clinical Pathology (Months 3 & 6) dosing->clinpath termination Study Termination (Day 181) observations->termination clinpath->termination necropsy Gross Necropsy & Organ Weight Analysis termination->necropsy histopathology Histopathology (Expanded CNS Evaluation) necropsy->histopathology analysis Data Analysis & Reporting histopathology->analysis end Study End analysis->end

Caption: Workflow for a 6-month chronic toxicity study.

Troubleshooting_Tree issue Issue: Unexplained Weight Loss in High-Dose Group q1 Is food consumption decreased? issue->q1 a1_yes Possible Palatability Issue or Systemic Malaise q1->a1_yes Yes a1_no Weight loss is independent of food intake q1->a1_no No action1 Action: Initiate pair-fed control group analysis. Consider alternative dosing route. a1_yes->action1 q2 Are there abnormal findings in clinical pathology? a1_no->q2 a2_yes Indicates potential organ toxicity (e.g., liver, kidney) q2->a2_yes Yes a2_no Suggests metabolic effect (e.g., malabsorption, altered metabolism) q2->a2_no No action2 Action: Prioritize histopathology of affected organs. Review compound class effects. a2_yes->action2 action3 Action: Evaluate for signs of malabsorption in GI tract histology. Consider metabolic cage studies. a2_no->action3

Caption: Troubleshooting unexplained weight loss.

References

Technical Support Center: Leteprinim Potassium Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Leteprinim Potassium (AIT-082) is a compound for which detailed public information on oral bioavailability, solubility, and permeability is limited. Development for major indications was discontinued. This guide is based on the scientifically plausible assumption that this compound exhibits characteristics of a Biopharmaceutics Classification System (BCS) Class II compound: low aqueous solubility and high membrane permeability. The provided protocols and data are illustrative examples for research purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations after oral administration of crystalline this compound in our rat model. What is the likely cause?

A1: This is a common observation for BCS Class II compounds. The rate-limiting step for absorption is typically the dissolution of the drug in the gastrointestinal fluids. Low aqueous solubility, especially in the acidic environment of the stomach, leads to insufficient drug concentration at the site of absorption (the small intestine), resulting in low and variable bioavailability.

Q2: We attempted a simple formulation by adjusting the pH with buffers, but the drug precipitates upon dilution in simulated gastric fluid. Why is this happening?

A2: this compound is soluble in neutral pH buffers (e.g., 10 mg/mL in PBS pH 7.2) but likely has much lower solubility at acidic pH.[1][2] While creating a high pH microenvironment in the formulation can help, the significant pH drop and dilution upon entering the stomach can cause the drug to rapidly precipitate out of solution into a stable, poorly soluble crystalline form, negating the initial solubility advantage.

Q3: What are the primary formulation strategies to consider for a BCS Class II compound like this compound?

A3: The primary goal is to enhance the dissolution rate and/or maintain a supersaturated state of the drug in the GI tract. The two leading strategies for this are:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (high-energy) state prevents crystallization and can significantly increase its apparent solubility and dissolution rate.[3][4][5][6]

  • Particle Size Reduction (Nanocrystals): Reducing the drug particle size to the sub-micron (nanometer) range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7][8][9][10][11]

Q4: How do I choose between an ASD and a nanocrystal formulation approach?

A4: The choice depends on the physicochemical properties of this compound and your manufacturing capabilities. An ASD is often preferred if the drug has a high tendency to crystallize and can be stabilized by a polymer. Nanocrystals are a robust option if the drug's solubility is the main issue and it can be effectively milled. A decision workflow can help guide this process (see diagrams below).

Troubleshooting Guides

Issue 1: Low Drug Loading in Amorphous Solid Dispersion (ASD)

Symptom Potential Cause Troubleshooting Step
Phase separation or crystallization observed during spray drying or in the final product.Poor miscibility between this compound and the selected polymer.Screen a wider range of polymers (e.g., PVP VA64, HPMC-AS, Soluplus®). Perform a miscibility study using Differential Scanning Calorimetry (DSC) to find a polymer with better interaction potential.
Required polymer ratio is too high, leading to impractically large dosage forms.The drug has a strong tendency to crystallize (high lattice energy).Consider using a combination of two polymers to improve stabilization. Alternatively, explore if a nanocrystal approach is more feasible, as it allows for very high drug loading (close to 100%).[8]

Issue 2: Inconsistent Particle Size or Agglomeration in Nanocrystal Formulation

Symptom Potential Cause Troubleshooting Step
Wide particle size distribution after wet media milling.Inefficient milling process or inappropriate stabilizer concentration.Optimize milling parameters: increase milling time, reduce bead size, or increase stirrer speed.[11] Screen different stabilizers (e.g., Poloxamers, Tween® 80, SLS) and their concentrations to ensure adequate surface coverage and prevent particle aggregation.
Milled nanoparticles re-aggregate into larger particles upon storage (instability).Ostwald ripening or insufficient steric/electrostatic stabilization.Ensure the selected stabilizer provides a strong barrier. A combination of a steric stabilizer (e.g., HPMC) and an ionic stabilizer (e.g., Docusate Sodium) can sometimes provide superior stability.

Issue 3: Poor In Vitro - In Vivo Correlation (IVIVC)

Symptom Potential Cause Troubleshooting Step
A formulation shows excellent dissolution in simple buffer (e.g., pH 6.8 phosphate buffer) but performs poorly in vivo.The formulation fails to maintain supersaturation in the presence of bile salts and phospholipids in the intestine.Use more biorelevant dissolution media for in vitro testing, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media better mimic the conditions in the human gut.
High efflux ratio observed in Caco-2 assays, suggesting active transport out of cells.This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).Co-administer the formulation with a known P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay. If permeability increases significantly, this confirms efflux.[12][13] This may necessitate the inclusion of excipients that can inhibit P-gp in the final formulation.

Data Presentation

Table 1: Comparative Dissolution Profiles of this compound Formulations (Illustrative Data)

FormulationTime (min)% Drug Dissolved (FaSSIF, pH 6.5)
Crystalline API 158%
3012%
6015%
12016%
Nanocrystal Suspension 1575%
(D90 = 250 nm)3088%
6092%
12094%
ASD (25% Drug Load in PVP VA64) 1585%
3095% (Supersaturation)
6080% (Precipitation)
12072% (Precipitation)
ASD (25% Drug Load in HPMC-AS) 1582%
3098% (Supersaturation)
6095% (Stable)
12092% (Stable)

Table 2: Caco-2 Permeability Assay Results for this compound (Illustrative Data)

ParameterValueInterpretation
Apparent Permeability (Papp) A→B 15.5 x 10⁻⁶ cm/sHigh Permeability (Consistent with BCS Class II)
Apparent Permeability (Papp) B→A 32.1 x 10⁻⁶ cm/sSuggests active efflux
Efflux Ratio (ER) 2.07ER > 2 indicates the compound is likely a substrate for an efflux transporter (e.g., P-gp).[12]
Papp A→B with Verapamil (P-gp Inhibitor) 25.8 x 10⁻⁶ cm/sSignificant increase in A→B permeability confirms P-gp mediated efflux.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Polymer Selection: Select a polymer based on screening studies (e.g., HPMC-AS).

  • Solvent System: Identify a suitable solvent system (e.g., Dichloromethane:Methanol 1:1 v/v) that dissolves both this compound and the polymer at the desired ratio (e.g., 1:3 drug-to-polymer).

  • Solution Preparation: Prepare a solution with a total solid content of 5-10% w/v. Ensure complete dissolution.

  • Spray Drying Parameters (Lab Scale):

    • Inlet Temperature: 120°C

    • Atomization Gas Flow: 600 L/hr

    • Aspirator Rate: 85%

    • Feed Rate: 5 mL/min

  • Product Collection: Collect the dried powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Characterization: Analyze the resulting ASD powder using DSC (for glass transition temperature), PXRD (to confirm amorphous nature), and dissolution testing.

Protocol 2: Nanocrystal Formulation by Wet Media Milling
  • Slurry Preparation: Prepare a 10% w/v aqueous slurry of crystalline this compound containing 2% w/v of a suitable stabilizer (e.g., Poloxamer 407).

  • Milling Media: Add yttrium-stabilized zirconium oxide beads (0.2 mm diameter) to the milling chamber at a bead loading of 50% of the chamber volume.

  • Milling Process:

    • Add the drug slurry to the milling chamber.

    • Mill at 3000 RPM for 2-4 hours. Maintain temperature below 10°C using a cooling jacket.

  • Sample Analysis: Periodically take samples and measure particle size distribution using laser diffraction or dynamic light scattering. Continue milling until the desired particle size (e.g., D90 < 400 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling beads via sieving.

  • Downstream Processing: The final nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried) into a solid form.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm².

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral) and pH 6.5 (apical) to mimic intestinal conditions.

  • A→B Permeability:

    • Add this compound (10 µM) in apical buffer to the apical (A) side.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at 30, 60, 90, and 120 minutes.

  • B→A Permeability:

    • Perform the reverse experiment, adding the drug to the basolateral side and sampling from the apical side.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration.

Visualizations

G cluster_0 This compound Action LP This compound Astro Astrocyte LP->Astro stimulates NGF NGF Production Astro->NGF BDNF BDNF Production Astro->BDNF Neuron Neuron Survival Neuronal Survival & Growth Neuron->Survival promotes TrkA TrkA Receptor NGF->TrkA binds TrkB TrkB Receptor BDNF->TrkB binds TrkA->Neuron activates TrkB->Neuron activates

Caption: Signaling pathway for this compound-induced neurotrophic factor production.

G Start Start: Poor Oral Bioavailability of This compound Char Physicochemical Characterization (Solubility, LogP, Tm, Tg) Start->Char Decision Is drug thermally stable? Char->Decision ASD Strategy 1: Amorphous Solid Dispersion (ASD) Decision->ASD  Yes Nano Strategy 2: Nanocrystals Decision->Nano  No / High Tm HME Hot-Melt Extrusion ASD->HME SD Spray Drying ASD->SD WM Wet Media Milling Nano->WM HPH High-Pressure Homogenization Nano->HPH End Optimized Oral Formulation HME->End SD->End WM->End HPH->End

References

Technical Support Center: Compound Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Leteprinim Potassium" is not found in the currently available scientific literature. The following technical support guide provides general principles and troubleshooting strategies for assessing the stability of research compounds in cell culture media, using a hypothetical potassium channel modulator as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: My compound, a potassium channel modulator, seems to lose activity over time in my cell culture experiments. What could be the cause?

A1: Loss of a compound's activity in cell culture can be attributed to several factors. The most common are chemical degradation, enzymatic degradation by cellular components, or non-specific binding to plasticware or serum proteins in the media. It is also possible that the compound is metabolized by the cells into an inactive form.

Q2: How can I determine if my compound is degrading in the cell culture medium?

A2: A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.

Q3: What are the typical components in cell culture media that can lead to compound degradation?

A3: Several components can contribute to compound instability. These include:

  • pH and Temperature: Standard culture conditions (pH 7.4, 37°C) can accelerate the hydrolysis of susceptible chemical moieties.

  • Serum: Fetal Bovine Serum (FBS) and other serum supplements contain various enzymes (e.g., esterases, proteases) that can metabolize compounds.

  • Reducing Agents: Some media components, like L-glutamine, can degrade over time, producing ammonia which can affect pH and compound stability.

Q4: Can the choice of cell culture medium itself affect the stability of my compound?

A4: Yes, different base media (e.g., DMEM, RPMI-1640, Neurobasal) have varying compositions of salts, amino acids, and vitamins, which could potentially interact with your compound. For instance, some media have higher concentrations of certain ions that might influence compound solubility or stability. A recent study highlighted that even standard potassium concentrations in some commercial media can induce non-physiological neuronal activity, which could indirectly affect cellular metabolism and compound interaction.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of your compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Variability in Media Preparation Ensure consistent media preparation, including the source and lot of serum and supplements.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.
Issue 2: Higher than Expected Cytotoxicity
Possible Cause Troubleshooting Step
Formation of a Toxic Degradant Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.
Insolubility and Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. Use a lower concentration or a different solvent for the stock solution.
Interaction with Media Components Test the stability and cytotoxicity of the compound in a simpler, serum-free medium to identify potential interactions.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

  • Incubation:

    • Spike the test compound into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.

    • Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Processing:

    • To each aliquot, add an equal volume of acetonitrile to precipitate proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method to quantify the peak area of the parent compound.

    • The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.

Protocol 2: Functional Assessment of Compound Stability using a Potassium Channel Assay

This protocol utilizes a thallium influx assay as a functional measure of potassium channel activity.[2]

  • Cell Preparation:

    • Seed cells expressing the target potassium channel in a 96-well plate and culture overnight.

  • Compound Pre-incubation in Medium:

    • Prepare solutions of your compound in complete cell culture medium at the desired final concentration.

    • Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate the experimental conditions.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Load the cells with a thallium-sensitive fluorescent dye.[2][3]

    • Add the pre-incubated compound solutions to the respective wells.

    • Stimulate the cells with a potassium/thallium solution to induce channel opening and thallium influx.

    • Measure the fluorescence intensity, which is proportional to potassium channel activity.

  • Data Analysis:

    • Compare the activity of the compound from the different pre-incubation times. A decrease in activity over time indicates functional degradation.

Data Presentation

Table 1: Chemical Stability of a Hypothetical Potassium Channel Modulator in DMEM with 10% FBS
Time (Hours)% Parent Compound Remaining (Mean ± SD)
0100 ± 0
295.2 ± 2.1
488.7 ± 3.5
876.1 ± 4.2
2445.3 ± 5.8
4815.9 ± 6.3
Table 2: Functional Stability of a Hypothetical Potassium Channel Modulator
Pre-incubation Time (Hours)% Inhibition of K+ Channel (Mean ± SD)
098.5 ± 4.2
485.1 ± 6.7
865.9 ± 8.1
2430.2 ± 9.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Compound Stock spike Spike Compound into Medium stock->spike media Prepare Cell Culture Medium media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling process Process Samples (Protein Precipitation) sampling->process hplc HPLC/LC-MS Analysis process->hplc data Quantify Parent Compound hplc->data

Caption: Workflow for assessing compound stability in cell culture media.

signaling_pathway cluster_membrane Cell Membrane K_channel K+ Channel efflux K+ Efflux K_channel->efflux compound Hypothetical Modulator (e.g., this compound) compound->K_channel Activates hyperpolarization Membrane Hyperpolarization efflux->hyperpolarization cellular_response Downstream Cellular Response (e.g., Reduced Excitability) hyperpolarization->cellular_response

References

Technical Support Center: Leteprinim Potassium for CNS Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Leteprinim Potassium is a compound with recognized neuroprotective potential. However, publicly available, detailed information regarding specific challenges and protocols for its delivery to the Central Nervous System (CNS) is limited. This guide is therefore based on established principles of CNS drug delivery and troubleshooting methodologies commonly employed for small molecules. The experimental data and protocols provided are illustrative examples and should be adapted based on your specific laboratory conditions and findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is CNS delivery a challenge?

This compound is a potassium channel modulator investigated for its neuroprotective and anti-inflammatory properties in the context of neurodegenerative diseases.[1][2] The primary challenge in its delivery to the CNS is the blood-brain barrier (BBB).[3][4] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5][6]

Q2: What are the main mechanisms that might limit this compound's ability to cross the BBB?

Several factors could limit its CNS penetration:

  • Efflux Pumps: this compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump the compound back into the bloodstream.[5][7]

  • Low Lipophilicity: If the compound is not sufficiently lipophilic, it may not passively diffuse across the lipid membranes of the BBB endothelial cells.[8]

  • Metabolism: It could be metabolized by enzymes present in the brain endothelial cells, reducing the amount of active compound that reaches the brain parenchyma.

Q3: What are some initial strategies to consider for improving CNS delivery of this compound?

Initial strategies can be broadly categorized as:

  • Formulation-based approaches: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and efflux, and can be targeted to specific receptors on the BBB.

  • Chemical modification: A prodrug approach involves modifying the structure of this compound to enhance its lipophilicity and ability to cross the BBB, after which it is converted to the active form within the CNS.[9]

  • Co-administration with BBB modulators: Certain agents can transiently increase the permeability of the BBB, allowing for greater drug penetration.[10]

Q4: Which in vitro models are most appropriate for screening this compound's BBB permeability?

A tiered approach is often best:

  • PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the BBB is a high-throughput method for predicting passive diffusion.

  • Cell-based Transwell Models: These models use a monolayer of brain endothelial cells, often in co-culture with astrocytes and pericytes, to mimic the BBB.[11][12] They can provide information on both passive and active transport.[7][13]

  • Microfluidic "BBB-on-a-chip" models: These are more advanced models that incorporate physiological shear stress and can more closely mimic the in vivo environment.[14]

Troubleshooting Guides

Issue 1: Low and variable brain-to-plasma concentration ratio in animal studies.

  • Potential Cause A: Active Efflux by Transporters (e.g., P-gp).

    • Troubleshooting Step 1: Perform an in vitro efflux assay using a cell line overexpressing the suspected transporter (e.g., MDCK-MDR1).

    • Troubleshooting Step 2: Co-administer this compound with a known inhibitor of the efflux pump (e.g., verapamil for P-gp) in your in vitro model to see if permeability increases.

    • Troubleshooting Step 3: If efflux is confirmed, consider reformulating this compound in a nanoparticle system designed to evade these transporters or explore a prodrug strategy.

  • Potential Cause B: Rapid Metabolism.

    • Troubleshooting Step 1: Incubate this compound with brain homogenates or microsomes to assess its metabolic stability.

    • Troubleshooting Step 2: Identify the major metabolites using LC-MS/MS.

    • Troubleshooting Step 3: If metabolism is rapid, consider chemical modifications to block the metabolic sites or use a delivery system that protects the drug.

  • Potential Cause C: Poor Physicochemical Properties.

    • Troubleshooting Step 1: Re-evaluate the lipophilicity (LogP/LogD) and solubility of this compound.

    • Troubleshooting Step 2: If lipophilicity is too low, explore prodrug strategies to increase it.

    • Troubleshooting Step 3: If solubility is an issue, consider formulation approaches such as co-solvents or cyclodextrins.

Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell assays).

  • Potential Cause A: Inconsistent Tight Junction Formation.

    • Troubleshooting Step 1: Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[15] Only use Transwells with TEER values above a pre-determined threshold for your experiments.

    • Troubleshooting Step 2: Optimize cell seeding density and culture conditions. Ensure consistent passage numbers of the cells used.

    • Troubleshooting Step 3: Use a positive and negative control for permeability (e.g., propranolol and sucrose) in every experiment to benchmark your results.

  • Potential Cause B: Cell Culture Contamination.

    • Troubleshooting Step 1: Regularly test your cell cultures for mycoplasma contamination.

    • Troubleshooting Step 2: Practice strict aseptic techniques.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments aimed at improving the CNS delivery of this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound Formulations.

FormulationApparent Permeability (Papp) (10^-6 cm/s)Efflux Ratio
This compound (unformulated)0.8 ± 0.24.5
This compound + P-gp Inhibitor2.5 ± 0.41.2
This compound-loaded Liposomes3.1 ± 0.51.1
This compound Prodrug4.2 ± 0.61.0

Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Rodent Model (Single IV Dose).

FormulationCmax (Plasma) (ng/mL)Cmax (Brain) (ng/g)Brain-to-Plasma Ratio (AUC)
This compound (unformulated)1500 ± 25075 ± 150.05
This compound-loaded Liposomes1200 ± 200240 ± 400.20
This compound Prodrug1800 ± 300450 ± 700.25

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane.

  • Carefully coat the filter of each well in the 96-well filter plate with the lipid solution.

  • Add PBS to the acceptor wells of the 96-well acceptor plate.

  • Prepare the donor solution by dissolving this compound in PBS to the desired concentration.

  • Add the donor solution to the wells of the coated filter plate.

  • Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.

  • Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability (Papp) using the appropriate formula.

Protocol 2: Brain Tissue Homogenization for Drug Quantification

Objective: To extract this compound from brain tissue for subsequent quantification.

Materials:

  • Harvested brain tissue (snap-frozen)

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Bead-based homogenizer or Dounce homogenizer

  • Microcentrifuge tubes

  • High-speed refrigerated centrifuge

  • Protein precipitation solvent (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Methodology:

  • Weigh the frozen brain tissue.

  • Add a pre-determined volume of ice-cold homogenization buffer (typically 3-4 volumes of the tissue weight).

  • Homogenize the tissue until no visible particles remain.

  • Transfer a known volume of the homogenate to a microcentrifuge tube.

  • Add the protein precipitation solvent, vortex thoroughly, and incubate on ice.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.

  • Prepare a standard curve using known concentrations of this compound spiked into blank brain homogenate to quantify the drug concentration in the samples.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Low Brain Penetration start Low Brain-to-Plasma Ratio Observed efflux Hypothesis: Active Efflux? start->efflux metabolism Hypothesis: Rapid Metabolism? start->metabolism physchem Hypothesis: Poor Physicochemical Properties? start->physchem efflux_test In Vitro Efflux Assay (e.g., MDCK-MDR1) efflux->efflux_test metabolism_test Metabolic Stability Assay (Brain Microsomes) metabolism->metabolism_test physchem_test Re-evaluate LogP/Solubility physchem->physchem_test solution_efflux Solution: Nanoparticle Formulation or Co-administration with Inhibitor efflux_test->solution_efflux solution_metabolism Solution: Prodrug Design or Protective Formulation metabolism_test->solution_metabolism solution_physchem Solution: Prodrug Design or Formulation Optimization physchem_test->solution_physchem

Caption: Troubleshooting workflow for low brain penetration of this compound.

G cluster_delivery Nanoparticle-Mediated Delivery of this compound Across the BBB bloodstream Bloodstream nanoparticle This compound- Loaded Nanoparticle bloodstream->nanoparticle Systemic Administration bbb Blood-Brain Barrier nanoparticle->bbb Receptor-Mediated Transcytosis neuron Target Neuron nanoparticle->neuron Neuroprotective Effect brain Brain Parenchyma bbb->brain brain->nanoparticle Drug Release

Caption: Nanoparticle-mediated delivery of this compound across the BBB.

G cluster_pathway Hypothetical Signaling Pathway for this compound's Neuroprotection let_k This compound k_channel Potassium Channel (e.g., KCNQ) let_k->k_channel Activation hyperpolarization Membrane Hyperpolarization k_channel->hyperpolarization ca_influx Reduced Ca2+ Influx hyperpolarization->ca_influx excitotoxicity Decreased Excitotoxicity ca_influx->excitotoxicity apoptosis Inhibition of Apoptotic Pathways excitotoxicity->apoptosis survival Neuronal Survival apoptosis->survival

Caption: Hypothetical signaling pathway for this compound's neuroprotection.

References

Potential for Leteprinim Potassium to induce unwanted side effects.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Leteprinim Potassium (also known as AIT-082) to induce unwanted side effects during in vitro and in vivo experiments. This compound is a hypoxanthine derivative that has been investigated for its neuroprotective and nootropic properties, which are believed to be mediated through the stimulation of nerve growth factor (NGF) synthesis and release. While it holds therapeutic promise, researchers should be aware of potential unintended effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our neuronal cultures at higher concentrations of this compound. Isn't this compound supposed to be neuroprotective?

A1: This is a critical observation. While this compound is generally considered neuroprotective, some neurotrophic agents can exhibit a biphasic dose-response, where high concentrations may lead to paradoxical effects, including cytotoxicity. This could be due to the overstimulation of downstream signaling pathways or activation of alternative pathways that can trigger apoptosis. It has been observed that excessive levels of nerve growth factor (NGF), which this compound modulates, can sometimes promote cell death in certain neuronal populations, potentially through the p75 neurotrophin receptor (p75NTR). We recommend performing a detailed dose-response analysis to identify the optimal therapeutic window for your specific cell type.

Q2: Our neurite outgrowth assays are showing inconsistent results. Sometimes we see enhanced growth, and other times we observe stunted or abnormal neurite morphology. What could be the cause?

A2: Inconsistent neurite outgrowth can be attributed to several factors. Firstly, the concentration of this compound is crucial; as with cytotoxicity, the effect on neurite morphology can be dose-dependent. Secondly, the specific neuronal cell type and its receptor expression profile (e.g., the ratio of TrkA to p75NTR) can significantly influence the outcome. We advise verifying the purity of the compound and ensuring consistent cell culture conditions. Additionally, consider co-staining for cytoskeletal proteins (e.g., β-III tubulin and MAP2) to better characterize the neurite morphology.

Q3: We are planning in vivo studies with this compound. What are the potential systemic side effects we should monitor for?

A3: Due to the discontinuation of its development for major neurodegenerative diseases, comprehensive clinical data on systemic side effects is limited. However, based on its mechanism of action involving the modulation of growth factors, it is plausible that systemic administration could lead to off-target effects. We recommend monitoring for signs of neurological hyperexcitability, changes in behavior, and general physiological parameters. It would also be prudent to perform histological analysis of major organs in long-term studies to assess for any unforeseen tissue changes.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

Symptoms:

  • Increased number of floating, non-adherent cells in culture.

  • Positive staining with cell death markers (e.g., propidium iodide, TUNEL).

  • Reduced metabolic activity in assays like MTT or PrestoBlue.

Possible Causes and Solutions:

CauseSuggested Solution
High Concentration of this compound Perform a dose-response curve starting from a low nanomolar range to identify the optimal concentration.
Activation of Apoptotic Pathways Investigate the involvement of the p75NTR pathway. Consider using a p75NTR antagonist as a control to see if it rescues the cells. Analyze the expression of pro-apoptotic proteins like caspases.
Off-Target Effects Profile the expression of other neurotrophic factors and cytokines in your culture supernatant to check for unintended induction of other signaling molecules. A multiplex cytokine assay could be useful here.
Contamination of Compound or Culture Ensure the sterility of your culture and the purity of your this compound stock solution.
Issue 2: Altered Neuronal Morphology or Function

Symptoms:

  • Reduced neurite length or branching.

  • Aberrant neurite morphology (e.g., swelling, beading).

  • Changes in electrophysiological properties (e.g., altered firing rate).

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Compound Concentration As with cell viability, perform a detailed dose-response analysis to determine the optimal concentration for promoting healthy neurite outgrowth.
Imbalance in Signaling Pathways Analyze the phosphorylation status of key downstream signaling molecules of both TrkA and p75NTR pathways (e.g., Akt, ERK, JNK) to understand which pathways are being activated at different concentrations.
Alterations in Cytoskeletal Dynamics Perform immunofluorescence for key cytoskeletal proteins (e.g., actin, tubulin) to assess the structural integrity of the neurites.
Changes in Gene Expression Use RT-qPCR or RNA-Seq to analyze the expression of genes involved in neuronal development and function to identify any unintended transcriptional changes.

Experimental Protocols

Protocol 1: Assessment of Dose-Dependent Cytotoxicity using TUNEL Assay
  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 µM) for 48 hours. Include a vehicle control.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to label apoptotic cells.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 2: Analysis of Neurite Outgrowth and Morphology
  • Cell Culture: Plate neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) in a 24-well plate.

  • Treatment: Treat with different concentrations of this compound for 72 hours.

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI).

  • Image Acquisition: Capture high-resolution images using a fluorescence microscope.

  • Morphometric Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify total neurite length, number of primary neurites, and branching points per neuron.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability and Neurite Outgrowth

Concentration (µM)Cell Viability (% of Control)Average Neurite Length (µm)
0 (Vehicle)100 ± 5.250 ± 8.5
0.01115 ± 6.175 ± 9.1
0.1125 ± 5.890 ± 10.2
1110 ± 7.380 ± 9.8
1085 ± 8.160 ± 11.5
10060 ± 9.540 ± 12.1

Visualizations

G Leteprinim This compound NGF Nerve Growth Factor (NGF) Synthesis and Release Leteprinim->NGF stimulates TrkA TrkA Receptor NGF->TrkA binds p75NTR p75NTR Receptor NGF->p75NTR binds Survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt, MEK/ERK) TrkA->Survival_Pathways activates Death_Pathways Pro-apoptotic Pathways (e.g., JNK, Caspase activation) p75NTR->Death_Pathways activates at high NGF concentrations Neuronal_Survival Neuronal Survival and Growth Survival_Pathways->Neuronal_Survival promotes Apoptosis Apoptosis Death_Pathways->Apoptosis induces

Caption: Signaling pathways modulated by this compound.

G Start Unexpected Cell Death Observed in Experiment Check_Conc Verify Leteprinim Potassium Concentration Start->Check_Conc Dose_Response Perform Dose-Response (TUNEL Assay) Check_Conc->Dose_Response Concentration OK Check_Purity Check Compound Purity and Culture for Contamination Check_Conc->Check_Purity Error in Concentration High_Conc_Effect Is Cell Death Concentration-Dependent? Dose_Response->High_Conc_Effect Investigate_p75 Investigate p75NTR Pathway Activation High_Conc_Effect->Investigate_p75 Yes Off_Target Assess Off-Target Effects (e.g., Cytokine Array) High_Conc_Effect->Off_Target No Conclusion Identify Root Cause Investigate_p75->Conclusion Check_Purity->Conclusion Off_Target->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Validation & Comparative

A Comparative Analysis of Leteprinim Potassium and Other Neurotrophic Purine Analogues in the Context of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical and clinical data offers a comparative perspective on the efficacy of Leteprinim Potassium (AIT-082), a novel neurotrophic purine analogue, against other purine analogues, particularly guanine-based compounds, in models of neurodegenerative disease. This analysis highlights distinct mechanisms of action and therapeutic potential, providing valuable insights for researchers and drug development professionals in the field of neurology.

This compound, a hypoxanthine derivative, stands apart from many traditional purine analogues that are primarily cytotoxic and used in oncology. Instead, Leteprinim exerts a neurotrophic effect by stimulating the production of endogenous neurotrophic factors, such as Nerve Growth Factor (NGF), which are crucial for neuronal survival, growth, and maintenance.[1][2][3] This mechanism suggests a potential therapeutic role in neurodegenerative disorders like Alzheimer's disease, where the loss of neurotrophic support is a key pathological feature.

In contrast, other purine analogues, such as the guanine-based purine guanosine, also demonstrate significant neuroprotective and neurotrophic properties.[4] Guanosine has been shown to protect neurons from excitotoxicity and oxidative stress and to promote the release of various neurotrophic factors from astrocytes.[5] This positions guanine-based purines as a relevant comparator group to assess the relative efficacy of this compound.

Efficacy in Preclinical Models of Neurodegeneration

To objectively compare the efficacy of these neurotrophic purine analogues, this guide summarizes key quantitative data from preclinical studies in animal models of Alzheimer's disease.

Compound Animal Model Key Efficacy Endpoint Result Experimental Protocol Summary
This compound (AIT-082) Age-induced memory deficit in miceWorking MemoryReversal of age-induced deficits.[3]Specific quantitative data from controlled preclinical studies in Alzheimer's models, such as Morris water maze or passive avoidance tests, are not readily available in the public domain.
Guanosine Amyloid-β (Aβ)₁₋₄₂-induced Alzheimer's model in miceShort-term Spatial Memory (Object Location Test)Guanosine treatment (8 mg/kg, i.p.) for 9 days prevented the Aβ₁₋₄₂-induced decrease in the recognition index.[1]Male Swiss albino mice received a single intracerebroventricular (i.c.v.) infusion of Aβ₁₋₄₂ (400 pmol/site). Guanosine (8 mg/kg) or vehicle was administered intraperitoneally (i.p.) daily for 9 days. The Object Location Test was performed on the 10th day.[1][4]

Mechanism of Action: A Divergence in Approach

The primary distinction between this compound and many other purine analogues lies in their fundamental mechanism of action.

This compound (AIT-082): This compound's neurotrophic activity is attributed to its ability to upregulate the production of neurotrophic factors.[2][3] In vitro studies have demonstrated that AIT-082 enhances NGF-mediated neurite outgrowth from PC12 cells and increases the levels of synaptophysin, a protein associated with synaptic density.[6][7] This suggests a mechanism that actively promotes neuronal health and connectivity.

Guanine-Based Purine Analogues (e.g., Guanosine): Guanosine's neuroprotective effects are multifaceted. It has been shown to modulate glutamatergic neurotransmission, reduce oxidative stress, and stimulate the release of various trophic factors from astrocytes, including NGF and Brain-Derived Neurotrophic Factor (BDNF).[5][8] This suggests a broader mechanism that encompasses both direct neuroprotection and the stimulation of endogenous repair pathways.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.

Leteprinim_Mechanism Leteprinim This compound (AIT-082) Astrocytes Astrocytes Leteprinim->Astrocytes Stimulates NGF Increased Nerve Growth Factor (NGF) Production Astrocytes->NGF Neurons Neurons Neurite Enhanced Neurite Outgrowth Neurons->Neurite Synaptic Increased Synaptic Density Neurons->Synaptic NGF->Neurons Acts on

Caption: Proposed mechanism of action for this compound.

Guanosine_Mechanism Guanosine Guanosine Astrocytes Astrocytes Guanosine->Astrocytes Stimulates Neurons Neurons Guanosine->Neurons Directly Protects Trophic_Factors Release of Trophic Factors (NGF, BDNF, etc.) Astrocytes->Trophic_Factors Neuroprotection Neuroprotection (Anti-excitotoxic, Anti-oxidative) Neurons->Neuroprotection Trophic_Factors->Neurons Support

Caption: Multifaceted neuroprotective mechanisms of Guanosine.

Experimental_Workflow Model Alzheimer's Disease Animal Model (e.g., Aβ₁₋₄₂ infusion) Treatment Treatment Administration (e.g., Leteprinim or Guanosine) Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Object Location Test) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Neurotrophic Factor Levels, Oxidative Stress Markers) Treatment->Biochemical Data Data Analysis and Efficacy Comparison Behavioral->Data Biochemical->Data

Caption: General experimental workflow for preclinical efficacy testing.

Detailed Experimental Protocols

Guanosine Efficacy in an Aβ₁₋₄₂-induced Alzheimer's Disease Mouse Model

  • Animal Model: Male Swiss albino mice were utilized for this study.

  • Induction of Pathology: A single intracerebroventricular (i.c.v.) infusion of aggregated Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide (400 pmol in 3 µL per site) was administered to induce an Alzheimer's-like pathology. A control group received an i.c.v. infusion of the vehicle (phosphate-buffered saline).[1][4]

  • Treatment: Thirty minutes after the Aβ₁₋₄₂ infusion, mice were treated with either guanosine (8 mg/kg, intraperitoneally) or a vehicle control. This treatment was administered daily for a period of nine days.[1][4]

  • Behavioral Assessment (Object Location Test): On the tenth day, the short-term spatial memory of the mice was assessed using the Object Location Test. This test evaluates the ability of the mice to recognize that an object has been moved to a new location. The recognition index, representing the proportion of time spent exploring the object in the novel location, was the primary endpoint.[1]

  • Biochemical Analysis: Following behavioral testing, animals were euthanized, and hippocampal tissue was collected for various biochemical analyses, including the measurement of reactive oxygen species (ROS), mitochondrial membrane potential, and glutamate and lactate efflux.[1]

Note: A detailed, publicly available experimental protocol for a comparable in vivo efficacy study of this compound in an Alzheimer's disease model could not be identified in the reviewed literature.

Conclusion

This compound and guanine-based purine analogues represent a promising class of neurotrophic compounds with the potential to address the underlying pathology of neurodegenerative diseases. While both demonstrate the ability to promote neuronal health, their mechanisms of action appear to be distinct. Leteprinim primarily acts by stimulating the production of neurotrophic factors, whereas guanosine exhibits a broader range of neuroprotective effects.

The available preclinical data, particularly for guanosine, provides a strong rationale for further investigation. However, a direct quantitative comparison of the in vivo efficacy of this compound and guanosine in standardized models of Alzheimer's disease is warranted to fully elucidate their relative therapeutic potential. The development of detailed and publicly accessible experimental protocols for this compound would be crucial for such comparative studies and for advancing the field of neurotrophic therapies.

References

A Comparative Analysis of Leteprinim Potassium and Cerebrolysin for Neuroprotection: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison between Leteprinim Potassium and Cerebrolysin for neuroprotection is currently challenged by a significant disparity in available research. While extensive preclinical and clinical data exist for Cerebrolysin, allowing for a detailed analysis of its neuroprotective and neurotrophic effects, publicly accessible information on this compound is considerably limited, preventing a direct, evidence-based comparison.

This guide provides a detailed overview of the available scientific information for both compounds, highlighting the wealth of data for Cerebrolysin and the current scarcity of quantitative, peer-reviewed data for this compound.

Cerebrolysin: A Multi-Target Neurotrophic and Neuroprotective Agent

Cerebrolysin is a peptide mixture derived from purified porcine brain proteins that has been extensively studied for its potential therapeutic effects in a range of neurological disorders, including stroke, traumatic brain injury (TBI), and Alzheimer's disease. Its mechanism of action is considered multimodal, encompassing neurotrophic and neuroprotective properties.

Mechanism of Action & Signaling Pathways

Cerebrolysin's neuroprotective effects are attributed to its ability to mimic the actions of endogenous neurotrophic factors. It has been shown to modulate several key signaling pathways involved in neuronal survival, differentiation, and plasticity.

  • Sonic Hedgehog (Shh) Signaling Pathway: Cerebrolysin has been demonstrated to activate the Shh pathway, which plays a crucial role in neurogenesis and oligodendrogenesis. In a rat model of embolic stroke, treatment with Cerebrolysin starting 24 hours after the event significantly increased the proliferation of neural progenitor cells in the subventricular zone and enhanced neurogenesis, oligodendrogenesis, and axonal remodeling in the peri-infarct area. These effects were associated with the upregulation of Shh and its receptors, Patched and Smoothened.[1][2] The inhibition of the Shh pathway with cyclopamine was found to reverse the beneficial effects of Cerebrolysin on neurorestoration and functional recovery.[2]

  • PI3K/Akt Signaling Pathway: Cerebrolysin has been shown to activate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. In vitro studies have demonstrated that Cerebrolysin can induce the phosphorylation of Akt, a key protein in this pathway.

Below is a diagram illustrating the key signaling pathways modulated by Cerebrolysin.

Key signaling pathways modulated by Cerebrolysin.
Preclinical and Clinical Data

Numerous studies have provided quantitative data on the efficacy of Cerebrolysin in various models of neurological injury and disease.

Table 1: Summary of Quantitative Data for Cerebrolysin in Preclinical Stroke Models

Study (Model)DosageKey Findings
Rat Model of Embolic Stroke[3]2.5 ml/kgDelayed treatment starting at 48h post-stroke significantly improved performance on foot-fault and adhesive removal tests at 21 and 28 days. Did not significantly reduce infarct volume.
Forebrain Ischemia-Reperfusion Mouse Model[4]60 mg/kg i.v. 3h after IRSignificantly improved motor recovery (latency to fall from rotating rod: 1.093s vs 0.200s in IR group, p=0.0002). Reduced total brain water content (59.57% vs 69.95% in IR group, p<0.0001).

Table 2: Summary of Quantitative Data for Cerebrolysin in Clinical Trials for Alzheimer's Disease

Study (Design)DosageKey Findings
Meta-analysis of 6 RCTs[5][6]30 ml/dayCognitive Function (4 weeks): Significantly more effective than placebo (SMD -0.40; 95% CI -0.66 to -0.13; p = 0.0031). Global Clinical Change (6 months): Odds Ratio for improvement of 4.98 (95% CI 1.37-18.13; p = 0.0150) compared to placebo.
Panisset et al., 2002 (RCT)[7]30 mL i.v. 5 days/week for 4 weeksAt week 12, a significant difference on the CIBIC+ in favor of Cerebrolysin (p = 0.033). 76% of Cerebrolysin group were CIBIC+ responders vs 57% in placebo group (p = 0.007).
Bae et al., 2000 (RCT)[8]30 mL in 100 mL saline i.v. 5 days/week for 4 weeksAfter 4 weeks, significant improvements in ADAS-Cog (p=0.02), CGIS/C (p=0.01), and MMSE (p=0.04) compared to placebo.

Table 3: Summary of Quantitative Data for Cerebrolysin in Clinical Trials for Acute Ischemic Stroke

Study (Design)DosageKey Findings
Amiri-Nikpour et al., 2014 (RCT)[9]30 mL i.v. daily for 10 daysNIHSS was significantly lower in the Cerebrolysin group on day 60 (median 10 vs placebo, p=0.008) and day 90 (median 11 vs placebo, p=0.001).
Heiss et al., 2012 (CASTA trial)[10]30 mL i.v. daily for 10 daysNo significant difference in the primary endpoint. A post-hoc analysis showed a trend in favor of Cerebrolysin in patients with NIHSS >12.
Experimental Protocols

Detailed methodologies from key studies provide insight into the experimental designs used to evaluate Cerebrolysin.

Experimental Protocol: Rat Model of Embolic Stroke [3]

  • Animal Model: Adult male Sprague-Dawley rats were subjected to embolic middle cerebral artery occlusion (MCAo).

  • Treatment Groups: Rats were randomly assigned to receive either Cerebrolysin (1, 2.5, or 5 ml/kg) or saline, administered intravenously.

  • Treatment Initiation: Treatment was initiated at 24, 48, 72, or 96 hours after MCAo.

  • Behavioral Testing: Neurological function was assessed using the foot-fault test and the adhesive removal test at various time points post-stroke.

  • Histological Analysis: Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurogenesis was assessed by BrdU labeling and immunohistochemistry for neuronal and glial markers.

Experimental Protocol: Clinical Trial in Alzheimer's Disease (Panisset et al., 2002) [7]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 192 patients with probable Alzheimer's disease.

  • Intervention: Patients received intravenous infusions of either 30 mL of Cerebrolysin or placebo, five days a week for four weeks.

  • Outcome Measures: The primary efficacy endpoints were the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC+). Assessments were conducted at 4, 12, and 24 weeks after the start of treatment.

This compound (AIT-082): An Investigational Neurotrophin-Inducing Agent

This compound, also known as AIT-082 or Neotrofin, is a synthetic purine derivative that was investigated for its potential to treat neurodegenerative diseases, particularly Alzheimer's disease. Its proposed mechanism of action centers on the stimulation of neurotrophic factor synthesis.

Mechanism of Action & Signaling Pathways

This compound is believed to exert its neuroprotective effects by increasing the production of endogenous neurotrophic factors, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[11] The precise signaling pathways through which it stimulates neurotrophin synthesis are not well-elucidated in the available literature. It is hypothesized to act as a "growth factor-mimetic agent."[12][13]

The following diagram illustrates the proposed mechanism of action for this compound.

Leteprinim_Potassium_Signaling cluster_leteprinim This compound cluster_neurotrophin Neurotrophin Synthesis cluster_effects Neuroprotective Effects Leteprinim Leteprinim Potassium (AIT-082) Synthesis Increased Synthesis of Neurotrophic Factors Leteprinim->Synthesis NGF NGF Synthesis->NGF BDNF BDNF Synthesis->BDNF Neurite Neurite Outgrowth NGF->Neurite Memory Memory Enhancement BDNF->Memory

Proposed mechanism of action for this compound.
Preclinical and Clinical Data

The available data for this compound is primarily from early-stage research and is largely qualitative.

  • Preclinical Studies: In vitro studies using PC12 cells have shown that AIT-082 can enhance NGF-mediated neurite outgrowth.[11] Animal studies in mice have suggested that AIT-082 can reverse age-induced memory deficits.[14] It has also been reported to protect against glutamate neurotoxicity in vitro and in vivo.[11] One study in a cycloheximide-induced amnesia model in mice showed that 60 mg/kg of AIT-082 (IP) reversed memory disruption.[14] Another study in PC12 cells showed that AIT-082 (5-50 ng/ml) increased the secretion and intracellular levels of synaptophysin, a marker of synaptic density.[12]

Table 4: Summary of Available Data for this compound

Study TypeModel/PopulationKey Findings (Qualitative)
In vitroPC12 cellsEnhances NGF-mediated neurite outgrowth.[11] Increases synaptophysin levels.[12]
PreclinicalMice (memory impairment)Reverses age-induced and chemically-induced memory deficits.[14]
PreclinicalAnimal models of CNS injuryProtects against glutamate excitotoxicity.[11]
ClinicalAlzheimer's DiseasePhase IIa trial completed, but detailed results are not publicly available.
Experimental Protocols

Detailed experimental protocols for this compound studies are not as widely published as those for Cerebrolysin.

Experimental Protocol: In Vitro Synaptophysin Study [12]

  • Cell Line: Pheochromocytoma (PC12) cells were used.

  • Treatment: Cells were treated with nerve growth factor (NGF) at 50 ng/ml and/or different doses of AIT-082 (5-50 ng/ml).

  • Analysis: The levels of synaptophysin in the conditioned media and cell lysates were analyzed using Western immunoblots.

Conclusion: A Tale of Two Data Trails

The comparison between this compound and Cerebrolysin for neuroprotection is currently hampered by a significant imbalance in the available scientific evidence. Cerebrolysin has a long history of research with a substantial body of preclinical and clinical data supporting its multimodal mechanism of action and potential therapeutic benefits in various neurological conditions. In contrast, the development of this compound appears to have been less extensively documented in publicly accessible, peer-reviewed literature, with a notable lack of quantitative data from later-stage clinical trials.

For researchers, scientists, and drug development professionals, this disparity underscores the importance of data transparency and publication in evaluating and comparing therapeutic candidates. While the proposed mechanism of this compound as a neurotrophin-inducing agent is of scientific interest, a robust comparison with a well-characterized agent like Cerebrolysin is not possible without more comprehensive and quantitative data. Future research and the publication of existing data on this compound are necessary to enable a thorough and objective comparative analysis.

References

Validating the Neurotrophic Potential of Leteprinim Potassium: An Electrophysiological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the neurotrophic effects of Leteprinim Potassium, a putative potassium channel modulator, using electrophysiological techniques. Due to the limited publicly available electrophysiological data on this compound, this document outlines a conceptual and methodological approach. It contrasts the hypothesized electrophysiological profile of this compound with established data for Brain-Derived Neurotrophic Factor (BDNF) as a gold-standard neurotrophic agent and general potassium channel modulators.

Comparative Electrophysiological Profiles

The following table summarizes the expected and known electrophysiological effects of a hypothetical neurotrophic potassium channel modulator like this compound, compared to BDNF and other potassium channel modulators. This serves as a predictive framework for experimental validation.

Electrophysiological ParameterThis compound (Hypothesized)Brain-Derived Neurotrophic Factor (BDNF)General K+ Channel OpenersGeneral K+ Channel Blockers
Intrinsic Neuronal Excitability Modulates firing patterns, potentially increasing burst firing while maintaining resting potential.Can increase or decrease excitability depending on the neuronal population.[1][2][3]Generally decreases firing rate and hyperpolarizes resting membrane potential.[4]Increases firing rate and depolarizes resting membrane potential.
Action Potential Waveform May broaden the action potential duration to enhance neurotransmitter release.Generally does not alter the action potential waveform directly.[2]Can shorten the action potential duration by accelerating repolarization.[5]Broadens the action potential duration by delaying repolarization.
Synaptic Transmission May enhance excitatory postsynaptic potential (EPSP) amplitude.Can increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs).[6][7]Typically reduces neurotransmitter release and decreases EPSP amplitude.Can increase neurotransmitter release and enhance EPSP amplitude.[8]
Long-Term Potentiation (LTP) Permissive for or enhances the induction and maintenance of LTP.Crucial for the induction and maintenance of late-phase LTP.[9][10][11][12][13][14][15]Generally inhibits or does not affect LTP induction.May facilitate LTP induction under specific experimental conditions.[8]

Experimental Protocols

Detailed methodologies for key electrophysiological experiments to validate the neurotrophic effects of this compound are provided below.

Whole-Cell Patch-Clamp Recordings for Intrinsic Excitability

Objective: To determine the effect of this compound on the intrinsic electrical properties of individual neurons.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.

    • Record in current-clamp mode to measure resting membrane potential, input resistance, and action potential firing properties.

    • Apply a series of depolarizing current injections of increasing amplitude to elicit action potential firing.

  • Pharmacology:

    • Establish a baseline recording in artificial cerebrospinal fluid (aCSF).

    • Bath-apply this compound at various concentrations.

    • Record the changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and action potential waveform.

  • Data Analysis: Compare the current-frequency plots and action potential characteristics before and after drug application.

Field Potential Recordings for Synaptic Plasticity (LTP)

Objective: To assess the impact of this compound on long-term potentiation, a cellular correlate of learning and memory.

Methodology:

  • Preparation: Prepare acute hippocampal slices as described above.

  • Recording:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction:

    • Record a stable baseline of fEPSPs for at least 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Pharmacology:

    • Perform LTP induction in control slices (aCSF only).

    • In a separate group of slices, pre-incubate with this compound for a designated period before HFS and maintain its presence during the post-HFS recording.

  • Data Analysis: Compare the magnitude and stability of LTP between control and this compound-treated slices.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway for a neurotrophic potassium channel modulator. It is proposed that by modulating specific potassium channels (e.g., SK or BK channels), the compound enhances neuronal excitability in a controlled manner, leading to the activation of downstream signaling cascades typically associated with neurotrophic factors, such as the ERK/CREB pathway, ultimately promoting synaptic plasticity and cell survival.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling cluster_2 Neurotrophic Outcomes Leteprinim Leteprinim Potassium K_Channel Potassium Channel (e.g., SK/BK) Leteprinim->K_Channel Modulates Ca_Channel Voltage-Gated Ca2+ Channel K_Channel->Ca_Channel Influences Depolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx NMDAR NMDA Receptor NMDAR->Ca_Influx ERK ERK Ca_Influx->ERK CREB CREB ERK->CREB Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) ERK->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity Neuroprotection Neuroprotection & Cell Survival Gene_Expression->Neuroprotection

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Electrophysiological Validation

This diagram outlines the logical flow of experiments to validate the neurotrophic effects of a compound like this compound. The process begins with characterizing its effects on basic neuronal properties and progresses to more complex phenomena like synaptic plasticity, with appropriate controls at each stage.

G start Start: Compound (this compound) protocol_1 Protocol 1: Whole-Cell Patch-Clamp (Intrinsic Properties) start->protocol_1 protocol_2 Protocol 2: Field Potential Recording (Synaptic Plasticity - LTP) start->protocol_2 analysis_1 Analyze: - Resting Membrane Potential - Input Resistance - Firing Rate - AP Waveform protocol_1->analysis_1 analysis_2 Analyze: - fEPSP Slope - LTP Magnitude - LTP Stability protocol_2->analysis_2 decision Neurotrophic-like Effects Observed? analysis_1->decision analysis_2->decision conclusion_pos Conclusion: Compound exhibits neurotrophic potential. decision->conclusion_pos Yes conclusion_neg Conclusion: Compound does not exhibit neurotrophic-like effects in this assay. decision->conclusion_neg No

References

AIT-082 (Neotrofin) Clinical Trial Analysis: A Comparative Guide for Neurodegenerative Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of AIT-082's clinical trial performance against established Alzheimer's disease therapies, supported by available experimental data and detailed methodologies.

This guide provides a comprehensive analysis of the clinical trial results and outcomes for AIT-082 (also known as Neotrofin), a compound investigated for the treatment of Alzheimer's disease. Its performance is compared with contemporaneous, approved acetylcholinesterase inhibitors: donepezil, rivastigmine, and galantamine. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, experimental protocols, and the underlying biological pathways.

Comparative Analysis of Clinical Trial Outcomes

The clinical development of AIT-082 for Alzheimer's disease was ultimately discontinued, and the complete results from its pivotal Phase III trials were not made publicly available. However, analysis of the available data from earlier phase studies, in conjunction with the robust data from the trials of approved comparator drugs, provides valuable insights into the therapeutic landscape of the time.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials of AIT-082 and its comparators, focusing on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), a primary endpoint in Alzheimer's clinical trials.

Drug Trial Phase Duration Dosage N (Treated/Placebo) Mean Change from Baseline in ADAS-cog (Drug) Mean Change from Baseline in ADAS-cog (Placebo) Drug-Placebo Difference on ADAS-cog
AIT-082 (Neotrofin) Phase II90 days500 mg431 (total)-1.5 (improvement, not statistically significant)[1]BaselineNot Statistically Significant[1]
Donepezil Phase III24 weeks5 mg/day154/162-0.67[2]+1.82 (deterioration)[2]-2.49[2]
10 mg/day157/162-1.06[2]+1.82 (deterioration)[2]-2.88[2]
Rivastigmine Phase III26 weeks6-12 mg/day (TID)227/224-0.2[3]+2.8 (deterioration)[3]-3.0[3]
6-12 mg/day (BID)227/224+1.2 (deterioration)[3]+2.8 (deterioration)[3]-1.6[3]
Galantamine Phase III6 months24 mg/day423/213Not explicitly statedNot explicitly stated-3.9 (improvement vs. placebo)[4][5][6]
32 mg/day423/213Not explicitly statedNot explicitly stated-3.8 (improvement vs. placebo)[4][5][6]

Note: A negative change on the ADAS-cog scale indicates cognitive improvement, while a positive change indicates deterioration.

Experimental Protocols

AIT-082 (Neotrofin) Phase II/III Protocol

A large-scale Phase II/III study of Neotrofin was initiated to evaluate its efficacy and safety in patients with mild to moderate Alzheimer's disease.[7]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Over 1,500 patients with mild to moderate Alzheimer's disease.[7]

  • Treatment Arms:

    • AIT-082 (Neotrofin) at four different dosages ranging from 25 mg to 150 mg.[7]

    • Placebo.[7]

  • Duration: Six months of treatment.[7]

  • Primary Outcome Measures:

    • Memory improvement assessed by an Alzheimer's memory assessment scale (e.g., ADAS-cog).[7]

    • Global evaluation scale (e.g., Clinician's Interview-Based Impression of Change plus caregiver input - CIBIC-plus).[7]

Comparator Drug Protocols (General Overview)

The clinical trials for donepezil, rivastigmine, and galantamine shared common design elements typical for Alzheimer's disease studies of that era.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.

  • Treatment Arms:

    • Active drug at one or more dose levels.

    • Placebo.

  • Duration: Typically ranged from 12 weeks to 26 weeks.

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).

    • Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus) or a similar global assessment.

Signaling Pathways and Experimental Workflows

AIT-082 Mechanism of Action: Neurotrophin Synthesis

AIT-082 is a purine analogue that was developed with the aim of stimulating the synthesis and release of endogenous neurotrophic factors, such as nerve growth factor (NGF), to promote neuronal survival and regeneration.[8] Preclinical studies suggested that AIT-082 could enhance neurite outgrowth and increase the production of neurotrophins.[8][9]

AIT082_Mechanism AIT082 AIT-082 Neuron Neuron AIT082->Neuron Acts on Neurotrophin_Synthesis Increased Synthesis of Neurotrophic Factors (e.g., NGF) Neuron->Neurotrophin_Synthesis Stimulates Neuronal_Survival Enhanced Neuronal Survival and Regeneration Neurotrophin_Synthesis->Neuronal_Survival Leads to Neurotrophin_Signaling Neurotrophin Neurotrophin (e.g., NGF) Trk_Receptor Trk Receptor (e.g., TrkA) Neurotrophin->Trk_Receptor Binds to Dimerization Receptor Dimerization & Autophosphorylation Trk_Receptor->Dimerization Induces PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Neurite_Outgrowth Neurite Outgrowth RAS_MAPK->Neurite_Outgrowth AD_Trial_Workflow Screening Patient Screening (Mild-to-Moderate AD) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 24 weeks) Randomization->Treatment Active Drug Placebo Placebo Randomization->Placebo Control Endpoint_Assessment Primary & Secondary Endpoint Assessment (ADAS-cog, CIBIC-plus) Treatment->Endpoint_Assessment Placebo->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

References

Preclinical Powerhouse: Leteprinim Potassium (AIT-082) Shows Neurotrophic and Neuroprotective Prowess in Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Leteprinim Potassium (also known as AIT-082), a novel purine derivative, has demonstrated significant neuroprotective and neurotrophic effects across a range of preclinical models of neurodegenerative diseases. Despite its development for Alzheimer's and Parkinson's disease being discontinued, the extensive preclinical data available for AIT-082 provides valuable insights for researchers and drug developers in the field of neurodegeneration. This guide offers an objective comparison of this compound's performance with other neuroprotective agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

This compound, a hypoxanthine derivative, distinguishes itself not by modulating potassium channels as its name might suggest, but through its multifaceted mechanism of action. Preclinical studies have shown that it stimulates the synthesis and release of crucial neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Furthermore, it exhibits protective effects against glutamate-induced excitotoxicity, a common pathological hallmark in many neurodegenerative conditions.

Comparative Efficacy in Preclinical Models

This compound (AIT-082) has been evaluated in various in vitro and in vivo models, demonstrating its potential to promote neuronal survival, enhance neurite outgrowth, and improve functional outcomes. To provide a clear comparison, its performance is presented alongside two other neuroprotective agents with different mechanisms of action: Cerebrolysin, a peptide mixture with neurotrophic activity, and Edaravone, a free radical scavenger.

In Vitro Neuroprotection and Neurite Outgrowth

In cultured PC12 cells, a common model for studying neuronal differentiation, AIT-082 significantly enhanced NGF-mediated neurite outgrowth.

AgentModel SystemConcentration/DoseKey Finding
This compound (AIT-082) PC12 Cells5-50 ng/mlIncreased intracellular levels and secretion of synaptophysin, a marker for synaptic density.[1]
Cerebrolysin Primary Cortical NeuronsNot SpecifiedPromotes neurotrophic stimulation and protects against noxious agents.[2]
Edaravone SH-SY5Y Cells (Aβ25-35 induced toxicity)Not SpecifiedIncreased cell survival and decreased apoptosis through activation of the Nrf2/ARE signaling pathway.[3]
In Vivo Cognitive Enhancement in Aging Models

AIT-082 has shown promise in animal models of age-related cognitive decline.

AgentAnimal ModelDosing RegimenPrimary Outcome
This compound (AIT-082) Aged Mice (Cycloheximide-induced amnesia)60 mg/kg (IP)Unaffected memory enhancement, suggesting independence from adrenal hormones.[4]
Cerebrolysin Not SpecifiedNot SpecifiedUsed in the treatment of cognitive disorders, including Alzheimer's and vascular dementia.[5]
Edaravone P301L Mice (Frontotemporal Dementia Model)Oral administration in drinking water for 3 monthsImproved reference memory and accuracy in the Morris water maze.[6][7]
Neuroprotection in Excitotoxicity and Spinal Cord Injury Models

AIT-082 demonstrated neuroprotective effects in models of acute neuronal injury.

AgentAnimal ModelDosing RegimenKey Findings
This compound (AIT-082) Rat Kainate-Induced Excitotoxicity60 mg/kg/day (IP) for 7 daysDecreased mortality, reduced loss of hippocampal neurons, and lessened the reduction of GAD activity.[8]
This compound (AIT-082) Rat Spinal Cord Injury (Compression)60 mg/kg/day (IP)Significantly reduced locomotor impairment from 1-21 days post-injury; reduced tissue swelling and loss.[9][10]
Edaravone Rat Kainate-Induced EpilepsyNot SpecifiedReduced downregulation of Nrf2 and HO-1, and diminished levels of proinflammatory cytokines.[11]

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

PC12 cells are cultured in a suitable medium and plated on collagen-coated surfaces. The cells are then treated with Nerve Growth Factor (NGF) to induce differentiation into sympathetic neuron-like cells, characterized by the extension of neurites. This compound (AIT-082) is added at various concentrations in the presence of a sub-optimal concentration of NGF. After a defined incubation period (e.g., 24-48 hours), the cells are fixed and immunostained for neuronal markers like βIII-tubulin. The number and length of neurites are quantified using microscopy and image analysis software. A cell is typically considered to have a neurite if the process is at least the length of the cell body diameter.[12][13][14]

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Animals are trained over several days to find the platform using distal visual cues in the room. In the case of aged mice, a baseline of their cognitive function is established. This compound (AIT-082) or a vehicle control is administered before the training trials. The latency to find the platform, the path length, and the time spent in the target quadrant during a probe trial (with the platform removed) are measured to assess learning and memory.[15][16][17][18][19]

Rat Model of Spinal Cord Injury (Compression)

Adult rats are anesthetized, and a laminectomy is performed to expose the spinal cord at a specific thoracic level (e.g., T10). A standardized contusion or compression injury is induced using a device like the NYU impactor or by applying a calibrated clip. This results in a reproducible level of motor and sensory deficits. This compound (AIT-082) or control is administered shortly after the injury and continued for a specified duration. Functional recovery is assessed at regular intervals using a locomotor rating scale, such as the Basso, Beattie, and Bresnahan (BBB) scale, which grades hindlimb movements from complete paralysis to normal gait.[20][21][22][23][24][25][26]

Kainate-Induced Excitotoxicity Model

To model excitotoxic neuronal death, rats are administered a systemic injection of kainic acid, a potent agonist of glutamate receptors. This induces status epilepticus and leads to selective neuronal loss, particularly in the hippocampus. This compound (AIT-082) is administered before and after the kainate injection. The neuroprotective effect is evaluated by histological analysis of brain sections to quantify neuronal survival in vulnerable regions like the CA1 and CA3 areas of the hippocampus. Biochemical markers of neuronal damage and function, such as glutamic acid decarboxylase (GAD) activity, can also be measured.[27][28][29][30][31]

Signaling Pathways and Mechanisms of Action

The neuroprotective and neurotrophic effects of this compound (AIT-082) and the comparative agents are mediated by distinct signaling pathways.

This compound (AIT-082) Signaling Pathway

This compound (AIT-082) is believed to exert its effects by stimulating astrocytes to produce and release neurotrophic factors. These factors then bind to their respective receptors on neurons, activating downstream signaling cascades that promote cell survival and growth. One key pathway implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Leteprinim_Potassium_AIT-082_Signaling_Pathway AIT082 This compound (AIT-082) Astrocyte Astrocyte AIT082->Astrocyte Stimulates NeurotrophicFactors Neurotrophic Factors (NGF, BDNF) Astrocyte->NeurotrophicFactors Releases TrkReceptor Trk Receptors NeurotrophicFactors->TrkReceptor Binds to Neuron Neuron PI3KAkt PI3K/Akt Pathway TrkReceptor->PI3KAkt Activates SurvivalGrowth Neuronal Survival & Growth PI3KAkt->SurvivalGrowth Promotes Cerebrolysin_Signaling_Pathway Cerebrolysin Cerebrolysin ShhPathway Sonic Hedgehog (Shh) Pathway Cerebrolysin->ShhPathway Activates PI3KAktPathway PI3K/Akt Pathway Cerebrolysin->PI3KAktPathway Activates Neurogenesis Neurogenesis ShhPathway->Neurogenesis Promotes Neuroprotection Neuroprotection PI3KAktPathway->Neuroprotection Promotes Edaravone_Signaling_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Upregulates AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse Mediates Neuroprotection Neuroprotection AntioxidantResponse->Neuroprotection

References

A Comparative Analysis of Leteprinim Potassium and NGF Mimetics in Neurotrophic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct neurotrophic agents: Leteprinim Potassium (also known as AIT-082 or Neotrofin) and Nerve Growth Factor (NGF) mimetics. While both hold promise for the treatment of neurodegenerative diseases, they operate through fundamentally different mechanisms. This compound acts as an indirect neurotrophic agent by stimulating the endogenous production of neurotrophic factors. In contrast, NGF mimetics are designed as direct agonists of the NGF receptor, TrkA, often engineered to avoid the p75NTR receptor to minimize side effects such as pain.

This document synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms of action, signaling pathways, and experimental efficacy.

Mechanism of Action and Signaling Pathways

This compound (AIT-082): An Inducer of Endogenous Neurotrophic Factors

This compound is a synthetic purine analog that enhances the production of several neurotrophic factors by astrocytes. Its primary mechanism does not involve direct receptor agonism but rather upregulates the synthesis and release of endogenous neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This, in turn, activates their respective signaling cascades, promoting neuronal survival and regeneration. Additionally, this compound has been shown to protect neurons from glutamate-induced excitotoxicity and enhance the action of existing NGF.[1][2]

The signaling pathway initiated by this compound is therefore indirect and pleiotropic, relying on the induction of a natural cocktail of neurotrophic factors.

Leteprinim_Potassium_Signaling Leteprinim This compound (AIT-082) Astrocyte Astrocyte Leteprinim->Astrocyte stimulates NGF_BDNF NGF, BDNF (and other neurotrophins) Astrocyte->NGF_BDNF synthesizes & releases TrkA_TrkB TrkA / TrkB Receptors NGF_BDNF->TrkA_TrkB bind to Neuron Neuron Signaling_Cascades PI3K/AKT Pathway MAPK/ERK Pathway TrkA_TrkB->Signaling_Cascades activate Neuroprotection Neuroprotection Neurite Outgrowth Synaptic Plasticity Signaling_Cascades->Neuroprotection lead to

This compound's indirect signaling mechanism.

NGF Mimetics: Direct and Selective TrkA Agonists

NGF mimetics are a class of compounds, including peptides and small molecules, designed to directly bind to and activate the Tropomyosin receptor kinase A (TrkA), the primary receptor for NGF.[3][4] A key design principle for many NGF mimetics is to achieve selective activation of TrkA without engaging the p75 neurotrophin receptor (p75NTR).[1][5] Activation of p75NTR by native NGF has been linked to apoptosis and pain sensitization, making its avoidance a critical therapeutic goal.[5][6]

Upon binding to TrkA, NGF mimetics induce receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for mediating neuronal survival, differentiation, and neurite outgrowth.[3][5][7]

NGF_Mimetic_Signaling NGF_Mimetic NGF Mimetic TrkA TrkA Receptor NGF_Mimetic->TrkA directly binds & activates p75NTR p75NTR Receptor (Avoided) NGF_Mimetic->p75NTR no binding Dimerization Receptor Dimerization & Autophosphorylation TrkA->Dimerization Signaling_Cascades PI3K/AKT Pathway MAPK/ERK Pathway Dimerization->Signaling_Cascades activate Neuroprotection Neuroprotection Neurite Outgrowth Neuronal Differentiation Signaling_Cascades->Neuroprotection lead to

NGF Mimetics' direct TrkA signaling pathway.

Comparative Performance Data

The following tables summarize quantitative data from various preclinical studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.

Table 1: In Vitro Efficacy Data

Compound/ClassAssayCell LineConcentrationResultCitation
This compound (AIT-082) Neurite Outgrowth Enhancement (with NGF)PC1210 - 100 µMSignificant enhancement of NGF-mediated neurite outgrowth.
Synaptophysin SecretionPC125 - 50 ng/mLIncreased secretion of synaptophysin.
Neuroprotection (Glutamate Toxicity)Cultured Hippocampal NeuronsNot specifiedReduces glutamate toxicity.[1]
NGF Mimetics (Peptide-based) TrkA PhosphorylationPrimary Cholinergic Neurons10 µM (hNGF1-14)153.03 ± 7.59% of control.[3]
TrkA PhosphorylationPrimary Cholinergic Neurons10 µM (Ac-hNGF1-14)296.21 ± 44.49% of control.[3]
Neurite OutgrowthPC123 µM (L1L4)~50% of differentiation induced by 0.192 nM mNGF.
Neuronal SurvivalSerum-starved PC12~10 µM (MT2)Comparable to 4 nM hrNGF.
NGF Mimetics (Small Molecule) TrkA ActivationPC1230 µM (1H5)50% of the activity of 100 ng/mL NGF.[3]
TrkA ActivationPC1230 µM (5E5)>200% of the activity of 100 ng/mL NGF.[3]

Table 2: In Vivo Efficacy Data

Compound/ClassAnimal ModelDosingOutcomeCitation
This compound (AIT-082) Aged mice (memory deficit)30 mg/kgEnhanced working memory.
Rat (spinal cord injury)60 mg/kg/day for 21 daysReduced locomotor impairment.
Rat pups (hypoxic-ischemic brain injury)60 mg/kg (single dose)Reduced apoptotic neurons.
NGF Mimetics (Peptide-based) Rat (neuropathic pain)Not specifiedReduced neuropathic behavior.
Mice (traumatic brain injury)1 mg/kg (GK-2) for 5 daysImproved motor function.[8]
Streptozotocin-induced diabetic mice0.5 mg/kg (i.p.) or 5 mg/kg (p.o.) (GK-2)Ameliorated hyperglycemia and cognitive deficits.[4]

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells (General Protocol)

This assay is commonly used to assess the neurotrophic potential of compounds.

  • Cell Plating: PC12 cells are plated at a low density (e.g., 1x104 cells/well) in collagen-coated multi-well plates.

  • Compound Treatment: After allowing the cells to adhere (typically 24 hours), the culture medium is replaced with a low-serum medium containing the test compound (this compound or NGF mimetic) at various concentrations. A positive control (e.g., 50 ng/mL NGF) and a vehicle control are included.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for differentiation and neurite extension.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for neuronal markers such as β-III tubulin.

  • Quantification: The percentage of cells bearing neurites longer than the cell body diameter is determined by microscopy. Automated imaging systems can also be used to measure total neurite length per cell.[5]

Neurite_Outgrowth_Workflow Start Start Plate_Cells Plate PC12 cells on collagen-coated plates Start->Plate_Cells Adhesion Allow cells to adhere (24 hours) Plate_Cells->Adhesion Treatment Replace medium with low-serum medium containing test compounds Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Fix_Stain Fix cells and perform immunostaining for neurites Incubation->Fix_Stain Quantify Quantify neurite outgrowth (microscopy or automated imaging) Fix_Stain->Quantify End End Quantify->End

General workflow for a neurite outgrowth assay.

Neuroprotection Assay Against Glutamate Excitotoxicity (General Protocol)

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate.

  • Cell Culture: Primary cortical or hippocampal neurons are cultured for several days to allow for maturation.

  • Pre-treatment: The culture medium is replaced with a medium containing the test compound (this compound or NGF mimetic) at various concentrations for a specified pre-incubation period.

  • Glutamate Exposure: A toxic concentration of glutamate (e.g., 30 µM) is added to the culture medium.

  • Incubation: The cells are incubated with the test compound and glutamate for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

Summary and Conclusion

This compound and NGF mimetics represent two distinct and promising strategies for harnessing neurotrophic support in the context of neurodegenerative diseases.

  • This compound (AIT-082) offers the potential advantage of a pleiotropic effect by stimulating the production of a range of endogenous neurotrophic factors. This may provide a more holistic neuroprotective and regenerative environment. However, its efficacy is dependent on the capacity of the patient's own cells to produce these factors, which could vary.

  • NGF Mimetics provide a more direct and targeted approach by specifically activating the TrkA receptor. The ability to engineer these molecules to avoid p75NTR activation is a significant advantage, potentially reducing the side effects associated with native NGF therapy. The efficacy of this approach relies on the accessibility of the TrkA receptor and the specific signaling bias of the mimetic.

The choice between these two strategies may depend on the specific pathological context. For instance, in conditions where the cellular machinery for producing neurotrophins is compromised, a direct-acting NGF mimetic might be more beneficial. Conversely, in situations where a broader neurotrophic and regenerative support is needed, an agent like this compound that stimulates a range of factors could be advantageous.

Further research, including direct comparative studies in relevant disease models, is necessary to fully elucidate the relative therapeutic potential of these two innovative approaches to neurotrophic therapy.

References

Quantitative assessment of Leteprinim Potassium-induced neurogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative assessment of Leteprinim Potassium (Iptakalim)-induced neurogenesis, offering a comparative analysis with other neurogenic agents. The data presented is compiled from preclinical studies to facilitate an objective evaluation of its therapeutic potential.

Quantitative Assessment of Neurogenesis

This compound, a selective ATP-sensitive potassium (K-ATP) channel opener, has demonstrated significant pro-neurogenic effects in adult mouse models. Its efficacy, particularly in the hippocampus, has been quantitatively compared with the well-established antidepressant and neurogenic agent, Fluoxetine.

Key Findings:
  • Enhanced Neural Stem Cell Proliferation: Chronic administration of Iptakalim (10 mg/kg for 4 weeks) significantly increased the number of newborn adult neural stem cells (ANSCs) in the subgranular zone (SGZ) of the hippocampus in mice.[1]

  • Comparable Efficacy to Fluoxetine: The pro-proliferative effect of Iptakalim on ANSCs was comparable to that observed with Fluoxetine (10 mg/kg).[1]

  • Mechanism of Action: The neurogenic effects of Iptakalim are mediated through the opening of Kir6.1-composed K-ATP channels, which leads to the activation of the Akt-CREB signaling pathway and increased expression of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor-2 (FGF-2).[1][2]

The following tables summarize the quantitative data from a pivotal study comparing Iptakalim and Fluoxetine in a mouse model of adult hippocampal neurogenesis.

Table 1: Effect of Iptakalim and Fluoxetine on Adult Neural Stem Cell (ANSC) Proliferation

Treatment Group (4 weeks)Number of BrdU+ cells in the Subgranular Zone (SGZ)
Saline (Control)Baseline
Iptakalim (10 mg/kg)Significantly increased vs. Saline
Fluoxetine (10 mg/kg)Significantly increased vs. Saline

BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside that is an analogue of thymidine and is commonly used in the detection of proliferating cells in living tissues.

Table 2: Effect of Iptakalim and Fluoxetine on Neurotrophic Factor and Signaling Molecule Expression

Treatment GroupRelative Protein Level (vs. Control)
BDNF FGF-2 p-Akt p-CREB
Saline (Control)1.01.01.01.0
Iptakalim (10 mg/kg)IncreasedIncreasedIncreasedIncreased
Fluoxetine (10 mg/kg)IncreasedIncreasedIncreasedIncreased

p-Akt (phosphorylated Akt) and p-CREB (phosphorylated CREB) are activated forms of key signaling proteins involved in cell survival and neurogenesis.

Comparison with Other K-ATP Channel Openers

While direct comparative studies are limited, other K-ATP channel openers have also been investigated for their effects on the nervous system.

  • Diazoxide: This K-ATP channel opener has been shown to increase the number of BrdU/NeuN double-positive (newly formed neurons) cells in the hippocampus of rats following an excitotoxic lesion. This suggests a potential role in injury-induced neurogenesis.

  • Minoxidil: Known for its hair growth-promoting effects, Minoxidil has also demonstrated neuroprotective properties for dorsal root ganglion (DRG) neurons in vitro. Its potential for central neurogenesis is yet to be fully elucidated.

It is important to note that these findings are from different experimental models and a direct comparison of potency with Iptakalim cannot be made without further head-to-head studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative assessment of Iptakalim-induced neurogenesis.

In Vivo Drug Administration and BrdU Labeling
  • Animal Model: Adult male C57BL/6 mice.

  • Drug Administration: Iptakalim (10 mg/kg), Fluoxetine (10 mg/kg), or saline were administered via intraperitoneal (i.p.) injection once daily for 28 consecutive days.

  • BrdU Labeling: To label dividing cells, mice were co-injected with BrdU (50 mg/kg, i.p.) on the final 5 days of the drug administration period.

  • Tissue Collection: 24 hours after the final drug and BrdU injection, mice were euthanized, and brain tissue was collected for analysis.

Immunohistochemistry for BrdU+ Cell Quantification
  • Tissue Preparation: Brains were fixed in 4% paraformaldehyde, cryoprotected in 30% sucrose, and sectioned coronally at 40 µm thickness using a cryostat.

  • Antigen Retrieval: Free-floating sections were treated with 2N HCl at 37°C for 30 minutes to denature the DNA, followed by neutralization with 0.1 M borate buffer (pH 8.5).

  • Blocking: Sections were blocked with a solution containing 10% normal goat serum and 0.3% Triton X-100 in phosphate-buffered saline (PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections were incubated overnight at 4°C with a rat anti-BrdU primary antibody.

  • Secondary Antibody Incubation: After washing, sections were incubated with a biotinylated goat anti-rat secondary antibody for 2 hours at room temperature.

  • Signal Detection: The signal was amplified using an avidin-biotin-horseradish peroxidase (HRP) complex and visualized with 3,3'-diaminobenzidine (DAB).

  • Quantification: The number of BrdU-positive cells in the SGZ of the dentate gyrus was counted using a microscope and stereological software.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Hippocampal tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against BDNF, FGF-2, p-Akt, Akt, p-CREB, CREB, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Visualizations

Signaling Pathway of this compound-Induced Neurogenesis```dot

// Nodes Leteprinim [label="this compound\n(Iptakalim)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KATP_Channel [label="Kir6.1/SUR1\nK-ATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF_FGF2 [label="BDNF & FGF-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Leteprinim -> KATP_Channel [label="opens"]; KATP_Channel -> Akt [style=invis]; Akt -> pAkt [label="Phosphorylation"]; pAkt -> CREB [style=invis]; CREB -> pCREB [label="Phosphorylation"]; pCREB -> BDNF_FGF2 [label="increases"]; BDNF_FGF2 -> Neurogenesis [label="promotes"];

// Invisible edges for alignment subgraph { rank=same; KATP_Channel; Akt; CREB; } }

References

Validating the Therapeutic Window for Neuroprotective Agents in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective therapies in the acute phase of ischemic stroke remains a critical area of research. While preclinical studies have shown promise for numerous agents, translation to clinical success has been challenging. This guide provides a comparative analysis of the potassium channel opener, exemplified by agents like the investigational compound BMS-204352, against other classes of neuroprotective drugs. We present supporting experimental data, detailed methodologies for key preclinical stroke models, and visualizations of the implicated signaling pathways to aid in the evaluation and design of future neuroprotective strategies.

Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models

The following table summarizes the neuroprotective efficacy of various agents in preclinical models of ischemic stroke, focusing on the reduction of infarct volume and the effective therapeutic window. It is important to note that direct comparisons should be made with caution due to variations in animal models, experimental protocols, and methods of assessing outcomes.

Drug ClassRepresentative Agent(s)Animal ModelTherapeutic WindowInfarct Volume ReductionReference(s)
Potassium Channel Openers BMS-204352Rat (pMCAO)2 hours post-occlusion20-30%[1]
RetigabineMouse (tMCAO, Photothrombotic)Up to 3 hours post-strokeSignificant reduction in lesion size
Tetracycline Antibiotics MinocyclineRat (tMCAO)4 hours post-occlusion63% (cortical)[2]
Free Radical Scavengers EdaravoneRodent Models (Systematic Review)Varied~25.5%
NMDA Receptor Antagonists CNS 1102Rat (pMCAO)15 minutes post-occlusion66%
Post-Synaptic Density Protein Inhibitors Nerinetide (NA-1)Mouse (tMCAO)At reperfusion~25% (Note: A replication study did not find a significant effect)[1]
Miscellaneous Magnesium SulfateRodent Models (MCAO)2 to 8 hours post-occlusion26-61% (Note: Results are inconsistent across studies)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating therapeutic candidates. Below are methodologies for two commonly employed preclinical models of ischemic stroke.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This model simulates ischemic stroke with subsequent reperfusion, mimicking clinical scenarios where blood flow is restored.

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) delivered in a mixture of N₂O and O₂. Maintain body temperature at 37°C using a heating pad.

  • Surgical Preparation: Place the mouse in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Temporarily clamp the CCA and ICA.

  • Filament Insertion: Introduce a silicon-coated 6-0 nylon monofilament through an incision in the ECA stump. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.

  • Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 30, 60, or 90 minutes). To initiate reperfusion, withdraw the filament.

  • Wound Closure and Recovery: Suture the incision and allow the animal to recover in a warmed cage. Provide post-operative care, including analgesics and soft food.

  • Outcome Assessment: Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) using a standardized neurological scoring system. Determine infarct volume at the study endpoint using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

Photothrombotic Stroke Model in Rats

This model induces a focal cortical infarct with high reproducibility, suitable for studying therapies targeting specific cortical regions.

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and fix its head in a stereotaxic frame. Maintain body temperature at 37°C.

  • Photosensitizer Injection: Administer the photosensitive dye Rose Bengal (e.g., 20 mg/kg) intravenously.

  • Cranial Exposure: Make a midline scalp incision to expose the skull.

  • Photo-irradiation: Position a cold light source with a specific aperture (e.g., 4 mm diameter) over the target cortical area (e.g., sensorimotor cortex). Illuminate the skull for a defined period (e.g., 15-20 minutes). The light activates the Rose Bengal, leading to the formation of a thrombus and subsequent occlusion of the microvasculature in the illuminated region.

  • Wound Closure and Recovery: Suture the scalp incision and allow the animal to recover.

  • Outcome Assessment: Evaluate behavioral deficits related to the affected cortical area (e.g., cylinder test for forelimb asymmetry). Measure infarct volume at the study endpoint using histological staining (e.g., TTC or Cresyl Violet) of brain sections.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms of neuroprotective agents is crucial for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

Signaling Pathways of Neuroprotective Agents

Neuroprotective Signaling Pathways cluster_ischemia Ischemic Cascade cluster_drugs Therapeutic Interventions cluster_kco Potassium Channel Openers cluster_minocycline Anti-inflammatory cluster_edaravone Free Radical Scavenger cluster_nmda NMDA Receptor Antagonists cluster_psd95 PSD-95 Inhibitors Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx PSD95 PSD-95 NMDA_Activation->PSD95 ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Inflammation Neuroinflammation (Microglial Activation) Ca_Influx->Inflammation Apoptosis Apoptosis Ca_Influx->Apoptosis Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death K_Channel_Opener BMS-204352 / Retigabine Hyperpolarization Membrane Hyperpolarization K_Channel_Opener->Hyperpolarization Opens K⁺ channels Hyperpolarization->Ca_Influx Inhibits Minocycline Minocycline Minocycline->Inflammation Inhibits Edaravone Edaravone Edaravone->ROS_Production Scavenges NMDA_Antagonist Magnesium / CNS 1102 NMDA_Antagonist->NMDA_Activation Blocks Nerinetide Nerinetide (NA-1) Nerinetide->PSD95 Inhibits interaction with nNOS nNOS nNOS PSD95->nNOS

Caption: Signaling pathways targeted by different classes of neuroprotective agents in the context of the ischemic cascade.

General Experimental Workflow for Preclinical Stroke Studies

Experimental Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rat, Mouse) Stroke_Induction Stroke Induction (e.g., tMCAO, Photothrombosis) Animal_Selection->Stroke_Induction Randomization Randomization Stroke_Induction->Randomization Treatment_Group Treatment Group (Test Compound) Randomization->Treatment_Group Vehicle_Group Vehicle Group (Control) Randomization->Vehicle_Group Behavioral_Tests Behavioral/Neurological Scoring Treatment_Group->Behavioral_Tests Vehicle_Group->Behavioral_Tests Infarct_Analysis Infarct Volume Analysis (TTC Staining) Behavioral_Tests->Infarct_Analysis Histology Histological Analysis Infarct_Analysis->Histology Biochemical_Assays Biochemical Assays Histology->Biochemical_Assays Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A generalized workflow for conducting preclinical studies of neuroprotective agents in stroke models.

Conclusion

The validation of a therapeutic window for any neuroprotective agent is a multifactorial process requiring rigorous preclinical evaluation. Potassium channel openers, by modulating neuronal excitability, represent a promising therapeutic strategy. However, as with all neuroprotective candidates, their efficacy is time-dependent and must be thoroughly characterized in clinically relevant animal models. This guide provides a framework for comparing the performance of these agents against other neuroprotective strategies and emphasizes the importance of standardized, detailed experimental protocols and a deep understanding of the underlying molecular pathways. The continued investigation and head-to-head comparison of these diverse neuroprotective agents will be instrumental in identifying the most promising candidates for future clinical trials in ischemic stroke.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Leteprinim Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Leteprinim Potassium, a neuroprotective and cognitive-enhancing agent used in research. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.

Understanding this compound:

This compound (also known as AIT-082) is a synthetic purine derivative.[1] It is a crystalline solid soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[2][3] While specific hazard information for this compound is not extensively detailed in publicly available sources, it is crucial to handle it with the care afforded to all laboratory chemicals. The available Safety Data Sheet (SDS) should always be consulted as the primary source of safety and handling information.

Core Disposal Protocol:

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Required PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and empty vials should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

    • Do not mix with other incompatible chemical waste streams.

3. Disposal of Empty Containers: Empty containers that previously held this compound must be managed appropriately.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so) three times.

    • Collect the rinsate as hazardous liquid waste.

  • Container Disposal:

    • After triple rinsing, the container can often be disposed of as non-hazardous waste. However, institutional policies may vary, so always consult your facility's waste management guidelines.

4. Final Disposal: All collected hazardous waste must be disposed of through your institution's designated chemical waste management program.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name ("this compound") and any known hazards.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the waste management service.

Quantitative Data Summary:

PropertyValueReference
CAS Number192564-13-9[1][2][4]
Molecular FormulaC₁₅H₁₂KN₅O₄[1][2]
Formula Weight365.4 g/mol [2]
Solubility in PBS (pH 7.2)10 mg/mL[2][3]
Purity≥98%[2]

Experimental Workflow for Disposal:

The following diagram illustrates the logical steps for the proper disposal of this compound.

Leteprinim_Disposal_Workflow start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste empty_container Handle Empty Containers segregate->empty_container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container final_disposal Arrange for Disposal via Institutional Waste Management solid_container->final_disposal liquid_container->final_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->rinsate dispose_container Dispose of Rinsed Container (per institutional guidelines) triple_rinse->dispose_container rinsate->liquid_container dispose_container->final_disposal end End final_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling Leteprinim Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Leteprinim Potassium is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound in a laboratory setting. The following procedures are based on general best practices for handling chemical compounds in a research environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.[1][2]Protects eyes from splashes, dust, or aerosols of the compound.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face during splash-prone procedures.[1][2]
Hand Protection GlovesChemical-resistant nitrile gloves.[1][2]Prevents skin contact with the compound. Double-gloving is recommended for added safety.[1]
Body Protection Laboratory CoatFull-length, buttoned, with long sleeves.Protects skin and personal clothing from contamination.[2][3]
Closed-toe ShoesSturdy, non-perforated shoes covering the entire foot.Protects feet from spills and dropped objects.[2]
Respiratory Protection Fume HoodProperly functioning chemical fume hood.To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.
RespiratorN95 or higher, based on risk assessment.May be required for specific procedures where aerosolization is likely and a fume hood is not feasible.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Perform Experimental Procedures prep_dissolve->handle_exp handle_transport Transport in Sealed, Secondary Containers handle_exp->handle_transport disp_decon Decontaminate Work Surfaces handle_transport->disp_decon disp_waste Dispose of Contaminated Materials in Labeled Hazardous Waste disp_decon->disp_waste disp_ppe Remove and Dispose of PPE disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be tightly sealed and clearly labeled.

Handling Procedures:

  • Preparation: Before handling, ensure you are wearing all the required PPE as outlined in the table above. All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.

  • Weighing and Solution Preparation: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne. Prepare solutions by slowly adding the solvent to the solid to avoid splashing.

  • Experimental Use: During experimentation, handle all solutions containing this compound with care. Avoid direct contact with skin and eyes. If any part of your body comes into contact with the compound, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Transport: When moving solutions of this compound within the laboratory, use sealed, shatter-resistant containers placed within a secondary container to prevent spills.

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbed material and contaminated items into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.

  • Collect all hazardous waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.